molecular formula C12H15NO4S B076411 4-(Piperidine-1-sulfonyl)-benzoic acid CAS No. 10252-83-2

4-(Piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B076411
CAS No.: 10252-83-2
M. Wt: 269.32 g/mol
InChI Key: UQNINMUUJYRESG-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-4-6-11(7-5-10)18(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNINMUUJYRESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353614
Record name 4-(Piperidine-1-sulfonyl)-benzoic acid
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-83-2
Record name 4-(Piperidine-1-sulfonyl)-benzoic acid
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Record name 4-(piperidine-1-sulfonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic molecule that has garnered significant interest as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure, incorporating a carboxylic acid, a sulfonamide linker, and a piperidine ring, offers a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development. The strategic incorporation of the piperidine-sulfonyl moiety can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.[1]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized nature of its constituent functional groups and data from closely related analogs.

Core Chemical Properties
PropertyValueSource/Reference
IUPAC Name 4-(Piperidine-1-sulfonyl)benzoic acidPubChem CID: 746555[2]
CAS Number 10252-83-2PubChem CID: 746555[2]
Molecular Formula C₁₂H₁₅NO₄SPubChem CID: 746555[2]
Molecular Weight 269.32 g/mol PubChem CID: 746555[2]
Appearance Predicted to be an off-white to beige solid powder.Inferred from related compounds.
Melting Point Not experimentally determined. Expected to be a high-melting solid.
Solubility Predicted to be soluble in DMSO and methanol; likely reacts with water.Inferred from related compounds.[3][4]
pKa Predicted to be around 3.5-4.5 for the carboxylic acid.Inferred from benzoic acid and its derivatives.
Predicted Spectroscopic Data

The structural elucidation of this compound can be achieved through standard spectroscopic techniques. Below are the predicted key spectral features based on analogous compounds.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the carboxylic acid group will likely appear downfield from those ortho to the sulfonyl group due to the differing electronic effects.

  • Piperidine Protons (α to Nitrogen): A multiplet around δ 2.9-3.2 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen atom.

  • Piperidine Protons (β and γ to Nitrogen): Overlapping multiplets in the upfield region (δ 1.4-1.7 ppm) for the remaining six protons of the piperidine ring.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.[7]

  • Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the carboxylic acid and the carbon attached to the sulfonyl group will be distinct, as will the two pairs of equivalent carbons. These will likely appear in the δ 125-145 ppm range.

  • Piperidine Carbons (α to Nitrogen): A signal around δ 47 ppm.[5]

  • Piperidine Carbons (β to Nitrogen): A signal around δ 25 ppm.[5]

  • Piperidine Carbon (γ to Nitrogen): A signal around δ 23 ppm.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9]

  • S=O Stretch (Sulfonamide): Two characteristic strong absorption bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).

  • C-N Stretch (Piperidine): A band in the region of 1200-1250 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M+): The exact mass would be expected at m/z 269.0722 for the [M+H]⁺ ion in high-resolution mass spectrometry.

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the piperidine ring, and cleavage of the C-S and S-N bonds.

Synthesis and Experimental Protocols

The most direct and widely applicable synthesis of this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with piperidine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.

Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 4-(Chlorosulfonyl)benzoic Acid P This compound R1->P + R2 R2 Piperidine C Base (e.g., Na₂CO₃ or Pyridine) Solvent (e.g., Water or DCM) 0°C to Room Temperature C->P

Caption: General synthetic scheme for this compound.

Detailed Step-by-Step Synthesis Protocol[10]

This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as sodium carbonate (1.2 equivalents) or pyridine (1.2 equivalents) in an appropriate solvent (e.g., deionized water or dichloromethane).

  • Cooling: Chill the reaction mixture in an ice bath to 0 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the chilled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to minimize the hydrolysis of the sulfonyl chloride.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2 with the dropwise addition of 10% hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

  • Purification:

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying and Recrystallization:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry. Determine the melting point and calculate the yield.

Chemical Reactivity and Potential for Derivatization

The bifunctional nature of this compound allows for a range of chemical transformations, making it a valuable intermediate for creating libraries of compounds.

Reactivity cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions Core This compound Ester Esterification (e.g., with an alcohol + acid catalyst) Core->Ester ROH, H⁺ Amide Amide Coupling (e.g., with an amine + coupling agent) Core->Amide R'NH₂, EDCI/HOBt Hydrazide Hydrazide Formation (e.g., with hydrazine) Core->Hydrazide N₂H₄ EAS Electrophilic Aromatic Substitution (e.g., nitration, halogenation) Core->EAS e.g., HNO₃/H₂SO₄

Caption: Key reaction pathways for this compound.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily derivatized.

    • Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid) will yield the corresponding ester.

    • Amide Bond Formation: The carboxylic acid can be activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond with a primary or secondary amine.[10] This is a widely used strategy in the synthesis of bioactive molecules.

    • Hydrazide Formation: Reaction with hydrazine hydrate can convert the carboxylic acid into the corresponding hydrazide, which is a useful intermediate for synthesizing various heterocyclic compounds.[11]

  • Reactions on the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating, meta-directing group, while the carboxylic acid is also deactivating and meta-directing. The overall directing effect will depend on the reaction conditions, but substitution is generally expected to be challenging.

  • Stability of the Sulfonamide and Piperidine Moieties: The piperidine-sulfonyl bond is generally stable under a wide range of reaction conditions. The piperidine ring itself is also robust.

Applications in Drug Discovery and Development

The 4-(piperidine-sulfonyl)benzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications as diuretics, antiglaucoma agents, and anticancer drugs.[12] The 4-(piperidine-sulfonyl)benzoic acid core can be elaborated to generate potent and selective inhibitors of various CA isoforms.[10] The piperidine and benzoic acid moieties can be modified to optimize interactions with the active site of the enzyme, leading to improved potency and selectivity.

  • Scaffold for Combinatorial Chemistry: Due to the ease of derivatization at the carboxylic acid group, this molecule is an excellent starting point for the creation of compound libraries for high-throughput screening. By coupling a diverse range of amines to the carboxylic acid, a wide variety of chemical space can be explored to identify new hits for various biological targets.

  • Modulation of Physicochemical Properties: The piperidine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability. The sulfonamide linker provides a stable connection point and can participate in hydrogen bonding interactions with target proteins.[1]

Safety and Handling

Based on the GHS classifications for this compound and related compounds, appropriate safety precautions should be taken when handling this chemical.[2]

  • Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity with significant potential in medicinal chemistry. Its robust structure and the presence of two key functional groups allow for extensive derivatization, making it an ideal scaffold for the development of novel drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising molecule in their drug discovery programs.

References

  • The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. National Center for Biotechnology Information.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5038.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC 6 H 5 ) 3 ·(H 2 O) 3 ]; 3: [Eu(OOCC 6 H 5 ) 3 ·(HOOCC 6 H 5 ) 2 ].
  • Medicinal and Medical Chemistry. (n.d.). Sulfaguanidines: A new class of carbonic anhydrase inhibitors.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3244.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Piperidine-4-sulfonic acid.
  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • LookChem. (n.d.). 4-(Piperidin-4-yl)benzoic acid.
  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7004.
  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.
  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.

Sources

4-(Piperidine-1-sulfonyl)-benzoic acid CAS number 10252-83-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid (CAS: 10252-83-2): Properties, Synthesis, and Applications as a Core Scaffold

Introduction

This compound, registered under CAS number 10252-83-2, is a bifunctional organic molecule that serves as a pivotal intermediate and structural scaffold in modern medicinal chemistry. Its architecture, combining a benzoic acid moiety with a piperidine sulfonamide, provides a chemically versatile platform for the synthesis of diverse and complex molecular entities. While not typically an active pharmaceutical ingredient (API) in itself, its structural motifs are prevalent in a range of biologically active compounds. This guide offers a comprehensive technical overview of its chemical properties, a validated synthesis protocol, and an exploration of its primary application as a foundational building block in the development of targeted therapeutics, particularly as a scaffold for carbonic anhydrase inhibitors.

Physicochemical and Structural Properties

The molecule's utility is rooted in its distinct chemical features. The carboxylic acid group offers a reactive handle for amide bond formation, while the robust sulfonamide linkage and the saturated piperidine ring provide specific steric and electronic properties that can be exploited in drug design.

Table 1: Chemical Identifiers and Structural Details [1]

Identifier Value
CAS Number 10252-83-2
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzoic acid
Molecular Formula C₁₂H₁₅NO₄S
PubChem CID 746555
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

| InChI Key | UQNINMUUJYRESG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

Property Value
Molecular Weight 269.32 g/mol
Topological Polar Surface Area (TPSA) 79.8 Ų
logP (XLogP3-AA) 1.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

| Exact Mass | 269.07217913 Da |

Synthesis and Characterization

The most direct and industrially relevant synthesis of this compound involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This standard reaction is highly efficient and scalable.

Synthesis Pathway: Nucleophilic Substitution

The synthesis proceeds via the reaction of 4-(Chlorosulfonyl)benzoic acid with piperidine. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Synthesis_Workflow cluster_reactants Reactants reagent1 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9) reaction_step Nucleophilic Substitution (0°C to RT, 4-6h) reagent1->reaction_step reagent2 Piperidine (CAS: 110-89-4) reagent2->reaction_step base Aqueous Base (e.g., Na₂CO₃) base->reaction_step workup Acidification (HCl) & Filtration reaction_step->workup purification Recrystallization (e.g., Ethyl Acetate/Hexane) workup->purification product 4-(Piperidine-1-sulfonyl)benzoic acid (CAS: 10252-83-2) purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for sulfonamide synthesis.[2] Researchers should adapt it based on laboratory conditions and scale.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (50 mL).

  • Cooling: Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring.

  • Reagent Addition: In a separate beaker, dissolve 4-(Chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like THF or add it portion-wise as a solid. Add this slowly to the chilled amine solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: The highly reactive sulfonyl chloride can hydrolyze in water. Slow addition at low temperatures minimizes this side reaction and controls the exotherm. Sodium carbonate is a cost-effective inorganic base sufficient to neutralize the generated HCl without reacting with the sulfonyl chloride.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mobile phase such as 1:1 Ethyl Acetate:Hexane with 1% acetic acid. The product should have a lower Rf than the starting sulfonyl chloride.

  • Workup (Product Isolation): Upon completion, filter the reaction mixture to remove any unreacted starting material. Transfer the filtrate to a beaker and cool it again in an ice bath. Slowly acidify the solution to a pH of ~2 using 10% aqueous HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out as a white solid.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure this compound.[2]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically two doublets in the 7.5-8.5 ppm range), the piperidine protons (two broad multiplets, one around 3.0 ppm for the alpha-CH₂ groups and one around 1.5 ppm for the beta- and gamma-CH₂ groups), and a very broad singlet for the carboxylic acid proton (>10 ppm).[3]

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~165-170 ppm), the aromatic carbons (125-145 ppm), and the piperidine carbons (alpha-carbons ~47 ppm, beta/gamma-carbons ~23-25 ppm).[3]

  • Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption bands for the S=O stretches of the sulfonamide group (asymmetric at ~1340 cm⁻¹ and symmetric at ~1160 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch from the acid (~2500-3300 cm⁻¹).[4][5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 268.06.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a versatile scaffold. Its derivatives have been explored for a multitude of therapeutic applications, with the sulfonamide group being a particularly privileged pharmacophore.

Applications cluster_apps Derivative Classes & Therapeutic Targets central_node 4-(Piperidine-1-sulfonyl)benzoic acid (Core Scaffold) ca_inhibitors Carbonic Anhydrase (CA) Inhibitors (e.g., for Glaucoma, Cancer) central_node->ca_inhibitors Amide Coupling (at COOH) antimicrobials Antimicrobial Agents central_node->antimicrobials Further Derivatization other_targets Other CNS/Inflammation Targets central_node->other_targets Scaffold Hopping

Caption: Role of the core scaffold in generating diverse therapeutic leads.

A Premier Scaffold for Carbonic Anhydrase Inhibitors

The sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for the inhibition of carbonic anhydrase (CA) enzymes.[6] CAs are metalloenzymes that play critical roles in pH regulation, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers where isoforms (e.g., CA IX, XII) are overexpressed.[7][8][9]

Derivatives of this scaffold, where the carboxylic acid is coupled to various amines or amino acids, have been synthesized and shown to be potent inhibitors of several CA isoforms.[10] The general mechanism involves the deprotonated sulfonamide coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule. The rest of the molecule, termed the "tail," extends into the active site cavity, and modifications to this tail are used to achieve isoform selectivity.[7]

Caption: The sulfonamide group coordinating to the catalytic zinc ion in the CA active site.

Foundation for Novel Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of sulfa drugs, the first class of effective systemic antibacterial agents. While resistance is widespread, the search for novel sulfonamide-based antimicrobials continues. Various studies have shown that piperidine-sulfonamide derivatives can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The this compound core provides a reliable starting point for synthesizing libraries of such compounds for antimicrobial screening.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • GHS Hazard Classification: Aggregated data indicates the compound may be harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 10252-83-2) is a compound of significant utility for the medicinal chemist and drug development professional. Its value is not as a direct therapeutic but as a highly adaptable and synthetically accessible scaffold. The presence of both a reactive carboxylic acid and a biologically proven sulfonamide moiety makes it an ideal starting material for generating compound libraries, most notably in the pursuit of potent and selective carbonic anhydrase inhibitors. The straightforward synthesis and well-defined chemical properties ensure its continued relevance as a core building block in the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 746555, 4-(Piperidine-1-sulfonyl)benzoic acid.
  • Gümrükçü, G., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(24), 7575.
  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 20(18), 4492.
  • The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Marvel, C. S., & Lazier, W. A. (1929). Benzoyl piperidine. Organic Syntheses, 9, 16.
  • Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1786.
  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(10-11), 705-710.
  • Al-Wahaibi, L. H., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7525.
  • Cruz, L. J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. International Journal of Peptides, 2013, 601726.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Rocha-Roa, C., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 28(14), 5364.
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91.
  • Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(4).
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A Multi-Technique Approach to the Definitive Structure Elucidation of 4-piperidin-1-ylsulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and development, the sulfonamide functional group is a cornerstone of medicinal chemistry. Compounds bearing this moiety have demonstrated a vast range of pharmacological activities, acting as antibacterial, anti-inflammatory, and anti-cancer agents, among others.[1][2] The molecule at the center of this guide, 4-piperidin-1-ylsulfonylbenzoic acid (CAS 10252-83-2), is a representative small molecule whose therapeutic potential is fundamentally linked to its precise three-dimensional structure.[3]

For researchers, scientists, and drug development professionals, the absolute and unambiguous confirmation of a molecule's chemical structure is not merely a procedural step; it is the bedrock upon which all subsequent research, including efficacy, toxicology, and formulation, is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines.

This technical guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating workflow for the structure elucidation of 4-piperidin-1-ylsulfonylbenzoic acid. As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the causal logic behind the selection of each analytical technique and the interpretation of the resulting data. We will demonstrate how a synergistic application of mass spectrometry, NMR spectroscopy, vibrational spectroscopy, and X-ray crystallography converges to provide irrefutable evidence of the compound's identity and structure.

Chapter 1: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any detailed structural mapping can begin, we must first establish the elemental composition. Low-resolution mass spectrometry can provide a nominal mass, but in pharmaceutical development, precision is paramount. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby building the first layer of trustworthy evidence.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-piperidin-1-ylsulfonylbenzoic acid in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid).

  • Instrumentation: Utilize an LC-HRMS system. The liquid chromatography (LC) component ensures the analysis of a pure compound, separating it from any residual starting materials or impurities.

  • Ionization: Employ Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like our target compound, minimizing in-source fragmentation.[4] Run in both positive and negative ion modes.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Compare the experimentally measured accurate mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with the theoretical mass calculated for the proposed formula, C₁₂H₁₅NO₄S.[3]

Data Presentation: Expected HRMS Results
ParameterExpected Value
Molecular FormulaC₁₂H₁₅NO₄S
Theoretical Mass [M]285.0722
Expected Ion (Positive)[M+H]⁺
Theoretical m/z [M+H]⁺286.0799
Expected Ion (Negative)[M-H]⁻
Theoretical m/z [M-H]⁻284.0645
Acceptable Mass Error< 5 ppm

This initial step provides a high-confidence filter; if the measured mass does not align with the theoretical mass within the specified error margin, the identity of the synthesized compound is immediately called into question, preventing further investment in a flawed candidate.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the carbon-hydrogen framework, determine connectivity, and infer the chemical environment of every atom. For 4-piperidin-1-ylsulfonylbenzoic acid, we will use a suite of experiments to build the structure piece by piece.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation Prep Dissolve ~10 mg in 0.7 mL DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 Int_H1 Assign Proton Signals (Chemical Shift, Integration, Multiplicity) H1->Int_H1 COSY 2D COSY C13->COSY Int_C13 Assign Carbon Signals C13->Int_C13 HSQC 2D HSQC COSY->HSQC Int_COSY Confirm ¹H-¹H Connectivity COSY->Int_COSY Int_HSQC Link Protons to Carbons HSQC->Int_HSQC Structure Assemble Structure Int_H1->Structure Int_C13->Structure Int_COSY->Structure Int_HSQC->Structure

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to exchange with the acidic proton of the carboxylic acid allows for its observation.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. We expect to see distinct signals for the aromatic protons, the three unique sets of protons on the piperidine ring, and the acidic proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for mapping the piperidine ring system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates)

Table 2.1: Predicted ¹H NMR Data

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ~12.5Broad Singlet1HCarboxylic Acid (-COOH)Highly deshielded acidic proton, exchanges with D₂O.
Hₑ~8.0Doublet2HAromatic (ortho to -COOH)Deshielded by the electron-withdrawing carboxylic acid group.
Hf~7.8Doublet2HAromatic (ortho to -SO₂)Strongly deshielded by the highly electron-withdrawing sulfonyl group.
Hₙ~2.9Triplet4HPiperidine (α to Nitrogen)Adjacent to the electron-withdrawing nitrogen atom.[6]
Hₒ~1.6Multiplet4HPiperidine (β to Nitrogen)Standard aliphatic region.[7]
Hₚ~1.4Multiplet2HPiperidine (γ to Nitrogen)Most shielded piperidine proton.

Table 2.2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~166Carboxylic Acid CarbonylTypical chemical shift for a carboxylic acid.
~142Aromatic C (ipso to -SO₂)Quaternary carbon attached to the sulfonyl group.
~135Aromatic C (ipso to -COOH)Quaternary carbon attached to the carboxylic acid.
~130Aromatic CH (ortho to -COOH)Aromatic methine carbon.
~127Aromatic CH (ortho to -SO₂)Aromatic methine carbon.
~47Piperidine C (α to Nitrogen)Downfield due to proximity to nitrogen.
~25Piperidine C (β to Nitrogen)Standard aliphatic region.
~23Piperidine C (γ to Nitrogen)Most upfield aliphatic carbon.

The combination of these NMR experiments allows us to construct the entire molecular skeleton and confidently assign every proton and carbon, providing a robust, self-validating dataset.

Chapter 3: Tandem Mass Spectrometry (MS/MS) - Probing Fragmentation Pathways

Expertise & Rationale: While HRMS gives us the elemental formula, tandem mass spectrometry (MS/MS) provides evidence of the compound's connectivity by breaking the molecule apart and analyzing the fragments.[8][9] By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is characteristic of the specific arrangement of atoms. This serves as a powerful cross-validation of the structure proposed by NMR.

Visualizing the MS/MS Fragmentation

MSMS_Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragments Parent Parent Ion [M+H]⁺ m/z 286.08 Frag1 Loss of Piperidine m/z 201.02 Parent->Frag1 Cleavage of S-N bond Frag2 Loss of SO₂ m/z 222.10 Parent->Frag2 Cleavage of Ar-S bond Frag3 Piperidine Cation m/z 86.09 Parent->Frag3 Cleavage of S-N bond Frag1a Loss of H₂O from Frag1 m/z 183.01 Frag1->Frag1a Loss of water

Caption: Predicted MS/MS fragmentation pathway for the target molecule.

Experimental Protocol: MS/MS Analysis
  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Precursor Selection: Isolate the [M+H]⁺ ion (m/z 286.08) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to CID in a collision cell using an inert gas (e.g., argon or nitrogen).

  • Fragment Analysis: Scan the resulting fragment ions in the second mass analyzer.

  • Interpretation: Correlate the observed fragment masses with the predicted losses from the proposed structure.

Data Presentation: Predicted MS/MS Fragmentation Data
Observed m/zProposed Fragment FormulaLoss from PrecursorStructural Interpretation
222.10[C₇H₈NO₂]⁺-SO₂Loss of sulfur dioxide, indicating a sulfonyl group.
201.02[C₇H₅O₄S]⁺-C₅H₁₀NCleavage of the S-N bond, confirming the piperidine moiety.
86.09[C₅H₁₂N]⁺-C₇H₄O₄SFormation of the protonated piperidine cation.[10]

The observed fragmentation pattern provides direct evidence for the key structural subunits: the benzoic acid, the sulfonyl group, and the piperidine ring, perfectly corroborating the NMR data.

Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Confirmation

Expertise & Rationale: FTIR is a rapid, non-destructive technique that confirms the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. While it does not provide the detailed connectivity of NMR, it serves as an excellent and quick quality check. For our molecule, we are looking for the characteristic stretches of the carboxylic acid O-H and C=O, and the S=O bonds of the sulfonamide.[11]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation: Key FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1340 and ~1160Asymmetric & Symmetric S=O stretchSulfonamide
~2930 and ~2850C-H stretchAliphatic (Piperidine)

The presence of these specific bands provides another layer of confirmatory evidence, aligning with the structural features deduced from MS and NMR.

Chapter 5: Single-Crystal X-ray Crystallography - The Gold Standard

Expertise & Rationale: While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12] By diffracting X-rays off a well-ordered crystal, we can determine the precise three-dimensional coordinates of every atom in the molecule, confirming not only connectivity but also conformation and intermolecular interactions in the solid state. This is considered the "gold standard" in structure elucidation.

Visualizing the Crystallography Workflow

Xray_Workflow cluster_xtal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution Growth Slow evaporation of saturated solution Mount Mount single crystal on diffractometer Growth->Mount Diffract Collect diffraction data Mount->Diffract Solve Solve phase problem Diffract->Solve Refine Refine atomic positions Solve->Refine Validate Validate final structure Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A good starting point would be slow evaporation from a solvent like ethanol or acetone.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Presentation: Representative Crystallographic Data
ParameterExpected Outcome
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Final R-factor< 5%
OutputAtomic coordinates, bond lengths, bond angles, torsion angles
ConfirmationUnambiguous 3D structure confirming all atomic connections

Conclusion: A Synthesis of Evidence

The structure elucidation of 4-piperidin-1-ylsulfonylbenzoic acid, or any novel compound in a drug development pipeline, demands a rigorous, multi-faceted approach. No single technique can provide the same level of confidence as the integrated, self-validating workflow presented here.

  • HRMS established the correct elemental formula.

  • NMR Spectroscopy mapped the intricate C-H framework and proved atomic connectivity.

  • Tandem MS corroborated the presence of the key structural subunits through characteristic fragmentation.

  • FTIR Spectroscopy provided a rapid and simple confirmation of the essential functional groups.

  • X-ray Crystallography delivered the final, unambiguous proof of the three-dimensional structure.

By systematically layering evidence from these orthogonal analytical techniques, we move from a hypothesis to a certainty. This methodical and evidence-based approach ensures the scientific integrity of the data, builds trust in the results, and provides the authoritative grounding necessary to advance a compound with confidence.

References

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
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  • PubMed Central. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • DTIC. Piperidine Synthesis.
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  • PMC. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
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  • Fiehn Lab. Structure Elucidation of Small Molecules.
  • ResearchGate. X-ray crystallographic data for sulfonimidamide 4.
  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid.
  • Pittcon. Structure Elucidation of Small Molecules Using Mass Spectrometry Course.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubMed. Piperidin-4-one: the potential pharmacophore.
  • PubChem. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester.
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  • SpectraBase. 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum.

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4-(Piperidine-1-sulfonyl)-benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and drug discovery. The guide details its fundamental physicochemical properties, synthesis, and potential applications, with a focus on its utility for researchers and scientists. This molecule uniquely combines a benzoic acid group, a sulfonamide linker, and a piperidine ring, making it a versatile scaffold for developing novel therapeutic agents.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a bifunctional organic compound of significant interest to the scientific community. Its structure is characterized by three key components: a para-substituted benzoic acid, a highly stable sulfonamide linker, and a saturated piperidine heterocycle. This tripartite structure makes it an exceptionally valuable starting material. The carboxylic acid group provides a reactive handle for amide bond formation, while the sulfonamide moiety is a well-established pharmacophore known for its ability to interact with various biological targets, most notably zinc-containing enzymes like carbonic anhydrases.[1][2] The piperidine ring offers a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Core Physicochemical Properties

The precise characterization of a molecule is foundational to its application in research. The properties of this compound have been computationally determined and are consolidated in public chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄S[3][]
Molecular Weight 269.32 g/mol [3]
IUPAC Name 4-piperidin-1-ylsulfonylbenzoic acid[3][]
CAS Number 10252-83-2[3][][5]
Boiling Point 459.6°C at 760 mmHg (Predicted)[]
Density 1.364 g/cm³ (Predicted)[]
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O[]
InChI Key UQNINMUUJYRESG-UHFFFAOYSA-N[]

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically follows established protocols for sulfonamide formation. The most direct conceptual pathway involves the reaction of a reactive chlorosulfonyl precursor with piperidine.

General Synthetic Protocol

The formation of the sulfonamide bond is achieved by reacting an amine with a sulfonyl chloride. In this context, the synthesis would involve the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]

G reactant1 4-(Chlorosulfonyl)benzoic Acid mid reactant1->mid reactant2 Piperidine reactant2->mid product This compound mid->product Base (e.g., Pyridine) Room Temperature

Caption: Conceptual workflow for the synthesis of the title compound.

The carboxylic acid group offers a second site for chemical modification, commonly through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), allowing for the extension of the molecular scaffold.[2]

Applications in Drug Discovery and Development

The structural motifs within this compound make it a privileged scaffold in medicinal chemistry. The benzenesulfonamide core is central to a wide range of therapeutic agents.

Carbonic Anhydrase Inhibition

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[1] The sulfonamide group can coordinate with the zinc ion in the enzyme's active site. By using this compound as a starting material, researchers can synthesize libraries of compounds where diverse chemical groups are attached to the carboxylic acid. This "tail approach" allows for the exploration of interactions with residues in and around the active site, enabling the development of potent and isoform-selective CA inhibitors.[1][2]

Scaffold for Library Synthesis

The compound's bifunctional nature makes it an ideal starting point for creating chemical libraries for high-throughput screening. The workflow involves using the carboxylic acid as an anchor point to introduce a wide array of chemical diversity, leading to the generation of novel molecules for biological testing.

G start 4-(Piperidine-1-sulfonyl) -benzoic acid step1 Amide Coupling (Diverse Amine Library) start->step1 step2 Compound Library Generation step1->step2 step3 High-Throughput Screening (HTS) step2->step3 step4 Hit Identification & Validation step3->step4 step5 Lead Optimization (SAR Studies) step4->step5

Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.

  • Acute Toxicity, Oral: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[3]

  • Target Organ Toxicity: May cause respiratory irritation.[3]

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational molecule in synthetic and medicinal chemistry. Its combination of a reactive carboxylic acid, a biologically relevant sulfonamide linker, and a modulatory piperidine ring provides a robust platform for the design and synthesis of novel compounds for drug discovery, particularly in the development of enzyme inhibitors.

References

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Solubility of 4-(Piperidine-1-sulfonyl)-benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Piperidine-1-sulfonyl)-benzoic acid

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its bioavailability, influences its formulation strategy, and ultimately impacts its therapeutic efficacy and safety.[1][2] For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and a critical determinant of a program's success. This guide provides an in-depth technical examination of the solubility of this compound, a compound of interest due to its structural motifs commonly found in medicinal chemistry.

Compound Overview: this compound

This compound (CAS No: 10252-83-2) is a molecule that integrates three key functional groups: a benzoic acid moiety, a sulfonamide linker, and a piperidine ring.[3][4] This unique combination of an acidic group (carboxylic acid), a polar but weakly acidic sulfonamide, and a non-polar aliphatic ring gives it a complex physicochemical profile that directly governs its solubility behavior. Its structural analogues are explored in various therapeutic areas, making the study of this specific compound a valuable model for understanding a broader class of molecules.[5][6]

Physicochemical Properties

A molecule's inherent properties are the primary determinants of its solubility. The interplay between these characteristics and the properties of the solvent dictates the extent of dissolution.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SPubChem[3]
Molecular Weight 269.32 g/mol PubChem[3]
XLogP3-AA (LogP) 1.5PubChem (Computed)
Hydrogen Bond Donors 1 (from COOH)PubChem (Computed)
Hydrogen Bond Acceptors 5 (from O=S=O, C=O, OH)PubChem (Computed)
pKa (Predicted) ~3.5-4.5 (Carboxylic Acid)Inferred from Benzoic Acid

The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the sulfonyl and carbonyl oxygens). This duality suggests that its interactions with solvents will be nuanced. The LogP value of 1.5 indicates a moderate lipophilicity, suggesting that it will not be exclusively soluble in either highly polar or highly non-polar solvents, but rather will require a balance of solvent properties for optimal dissolution.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7] This process is governed by the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of dissolution. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For this compound, key interactions include:

  • Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the sulfonyl and carbonyl oxygens can accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to interact favorably.

  • Dipole-Dipole Interactions: The polar sulfonamide and carbonyl groups create significant dipole moments, favoring interactions with polar solvents (e.g., DMSO, DMF).

  • Van der Waals Forces: The non-polar piperidine ring and benzene ring will interact via weaker van der Waals forces, allowing for some solubility in less polar solvents.

The Critical Influence of pH

The presence of the carboxylic acid group makes the solubility of this compound highly dependent on pH.[8][9] The carboxylic acid is a weak acid and will exist in equilibrium between its protonated (neutral) form (R-COOH) and its deprotonated (anionic) form (R-COO⁻).

R-COOH ⇌ R-COO⁻ + H⁺

According to Le Châtelier's principle:

  • In acidic solutions (low pH): The high concentration of H⁺ ions shifts the equilibrium to the left, favoring the neutral, protonated form. This form is significantly less polar and thus has low aqueous solubility .[10][11]

  • In basic solutions (high pH): The presence of a base (e.g., OH⁻) neutralizes H⁺, shifting the equilibrium to the right. This favors the formation of the carboxylate salt (anion), which is an ion and therefore highly soluble in aqueous media .[11][12]

This pH-dependent behavior is a critical consideration in drug formulation, dissolution testing, and predicting absorption in the gastrointestinal tract. Generally, for compounds with a basic anion, solubility increases as the pH of the solution decreases.[12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[13][14] It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period.

Step-by-Step Protocol
  • Preparation of Solvent Media: Prepare the desired solvents (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, acetonitrile). Ensure all media are degassed to prevent bubble formation.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical and means adding enough compound so that undissolved solid remains visible at the end of the experiment.[7]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 100 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle. To ensure a clear supernatant free of undissolved particles, centrifuge the samples at high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise dilution with an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis Solvent Prepare Solvent Media (e.g., Buffers, Organic Solvents) Add Add Solute to Solvent in Sealed Vials Solvent->Add Solute Weigh Excess This compound Solute->Add Shake Agitate at Constant Temp (e.g., 24-48h at 37°C) Add->Shake Ensure excess solid Separate Phase Separation (Centrifugation) Shake->Separate Equilibrium reached Sample Collect & Dilute Supernatant Separate->Sample Analyze Quantify Concentration (HPLC-UV) Sample->Analyze Calculate Calculate Solubility (mg/mL or µM) Analyze->Calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be expertly inferred from its structure and the properties of related sulfonamides and benzoic acids.[16][17]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water (neutral), Ethanol, MethanolLow (in neutral water), Moderate (in alcohols)In neutral water, the non-polar rings and low dissociation of the acid limit solubility. Alcohols can solvate both polar and non-polar parts.
Aqueous Buffers pH < 3 (Acidic)Very Low The carboxylic acid is fully protonated (R-COOH), minimizing polarity and aqueous solubility.
Aqueous Buffers pH > 7 (Basic)High The carboxylic acid is deprotonated to its highly polar carboxylate salt form (R-COO⁻), which is readily solvated by water.[18]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very High These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar sulfonamide and carboxylic acid groups.
Less Polar Dichloromethane (DCM), Tetrahydrofuran (THF)ModerateThese solvents offer a balance, capable of interacting with the polar groups via dipole interactions and the non-polar rings via van der Waals forces.
Non-polar Toluene, Hexane, HeptaneVery Low to Insoluble The high polarity of the sulfonamide and carboxylic acid groups cannot be overcome by the weak van der Waals interactions offered by these solvents.
Visualizing Solute-Solvent Interactions

The solubility of the compound is a result of a complex interplay of intermolecular forces between the solute and various types of solvent molecules.

G cluster_solvents Solvent Types Compound This compound Piperidine Ring (Non-polar) Sulfonamide (Polar) Benzoic Acid (Polar, H-Donor) Aqueous_Basic Aqueous_Basic Compound:f2->Aqueous_Basic High Solubility (Deprotonation) Polar_Aprotic Polar Aprotic (DMSO, DMF) Strong H-Bond Acceptor Strong Dipole-Dipole Compound:f1->Polar_Aprotic High Solubility Compound:f2->Polar_Aprotic Alcohols Alcohols (Ethanol) H-Bond Donor & Acceptor Compound:f0->Alcohols Moderate Solubility (Balanced Interactions) Compound:f2->Alcohols Nonpolar Non-polar (Hexane) Van der Waals Forces Compound:f0->Nonpolar Low Solubility (Weak Interaction)

Caption: Key intermolecular forces driving solubility in different solvent classes.

Conclusion and Implications for Researchers

The solubility of this compound is a multifaceted characteristic dictated by its tripartite structure. Key takeaways for scientific professionals are:

  • pH is the Dominant Factor: For all aqueous applications, pH is the most critical variable. The compound will exhibit low solubility under acidic conditions and high solubility under neutral to basic conditions. This is paramount for designing oral dosage forms, as solubility will vary dramatically between the stomach (acidic) and the intestine (neutral to basic).

  • Polar Aprotic Solvents are Ideal for Stock Solutions: For in-vitro screening and analytical standard preparation, polar aprotic solvents like DMSO or DMF are the solvents of choice, as they are predicted to provide the highest solubility.

  • Predictive Power of Structure: By understanding the contributions of the individual functional groups—the non-polar piperidine, the polar sulfonamide, and the ionizable benzoic acid—researchers can make informed decisions about solvent selection for synthesis, purification, formulation, and analysis, even in the absence of extensive published data.

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The principles and protocols outlined herein are broadly applicable to a wide range of ionizable drug candidates, serving as a practical tool for advancing pharmaceutical research and development.

References

  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Spectral Data Interpretation of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 4-(Piperidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. As researchers and scientists in this field, a thorough understanding of a compound's structural features is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structure. This document offers an in-depth interpretation of the NMR, IR, and MS data for the title compound, grounded in established scientific principles and supported by authoritative references.

The molecular structure of this compound (C₁₂H₁₅NO₄S) consists of a benzoic acid moiety substituted at the para position with a piperidine-1-sulfonyl group.[1][][3] This unique combination of a carboxylic acid, a sulfonamide, and a piperidine ring gives rise to a distinct spectral fingerprint that, when correctly interpreted, provides unambiguous structural confirmation.

Molecular Structure and Key Spectroscopic Correlations

The diagram below illustrates the chemical structure of this compound and highlights the key proton and carbon environments that are interrogated by NMR spectroscopy.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural elucidation.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Aromatic (Hₐ)~8.1 - 8.3Doublet2H
Aromatic (Hₑ)~7.8 - 8.0Doublet2H
Piperidine (α-CH₂)~3.0 - 3.2Multiplet4H
Piperidine (β-CH₂)~1.6 - 1.8Multiplet4H
Piperidine (γ-CH₂)~1.4 - 1.6Multiplet2H

Causality of Chemical Shifts and Multiplicities:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

  • Aromatic Protons: The benzene ring exhibits a classic AA'BB' system. The protons ortho to the electron-withdrawing sulfonyl group (Hₑ) are expected to be downfield from the protons ortho to the carboxylic acid group (Hₐ). Both will appear as doublets due to coupling with their adjacent protons.

  • Piperidine Protons: The protons on the piperidine ring show characteristic chemical shifts. The α-protons, being adjacent to the nitrogen atom of the sulfonamide, are the most deshielded. The β- and γ-protons appear further upfield.[4][5][6] The multiplets arise from complex spin-spin coupling between the non-equivalent methylene protons.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165 - 175
Aromatic (C-SO₂)~140 - 145
Aromatic (C-COOH)~130 - 135
Aromatic (CH)~125 - 130
Piperidine (α-C)~45 - 50
Piperidine (β-C)~25 - 30
Piperidine (γ-C)~23 - 27

Causality of Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons: The quaternary carbons attached to the sulfonyl and carboxyl groups are downfield due to the electron-withdrawing nature of these substituents. The protonated aromatic carbons will appear in the typical aromatic region.

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are consistent with literature values for similar structures.[4][7][8] The α-carbon is the most deshielded due to its proximity to the nitrogen atom.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
Carboxylic Acid (-OH)3300 - 2500 (broad)O-H stretch
Aromatic C-H3100 - 3000C-H stretch
Aliphatic C-H2950 - 2850C-H stretch
Carboxylic Acid (C=O)1720 - 1680C=O stretch
Aromatic C=C1600 - 1450C=C stretch
Sulfonamide (S=O)1350 - 1310 (asymmetric)S=O stretch
Sulfonamide (S=O)1170 - 1150 (symmetric)S=O stretch
C-N Stretch1250 - 1020C-N stretch

Interpretation of Key Absorption Bands:

  • The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding.[9][10][11]

  • The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid.[9][11]

  • The two distinct bands for the S=O stretching of the sulfonamide group are crucial for confirming the presence of this functionality.[12]

  • The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the overall structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, with a molecular formula of C₁₂H₁₅NO₄S, the expected monoisotopic mass is approximately 269.07 g/mol .[1][3]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways include:

  • Loss of the piperidine ring: Cleavage of the S-N bond can lead to a fragment corresponding to the 4-sulfonylbenzoic acid radical cation.

  • Loss of the carboxyl group: Decarboxylation is a common fragmentation pathway for benzoic acid derivatives.

  • Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation.

MS_Fragmentation_Workflow cluster_workflow Mass Spectrometry Fragmentation M Molecular Ion [M]˙⁺ m/z = 269 F1 Loss of -OH [M-17]⁺ M->F1 - •OH F2 Loss of -COOH [M-45]⁺ M->F2 - •COOH F3 Loss of Piperidine [M-84]⁺ M->F3 - C₅H₁₀N• F4 Piperidine Cation [C₅H₁₀N]⁺ m/z = 84 M->F4 S-N Cleavage

Caption: Proposed Mass Spectrometry Fragmentation Workflow.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[13]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Interpretation: Analyze the resulting spectrum to determine the molecular ion peak and identify the major fragment ions.

Conclusion

The collective interpretation of NMR, IR, and MS spectral data provides a robust and unequivocal confirmation of the structure of this compound. This guide serves as a technical resource for researchers, providing not only the expected spectral data but also the underlying scientific principles governing the observed phenomena. By following the outlined protocols and interpretive strategies, scientists can confidently characterize this and similar molecules, thereby advancing their research and development endeavors.

References

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  • Supporting Inform
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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(Piperidine-1-sulfonyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-(Piperidine-1-sulfonyl)-benzoic acid. While the crystallographic data for this specific compound is not publicly available at the time of publication, this document presents a robust, hypothetical workflow based on established principles and data from structurally related molecules. We will navigate the entire process from synthesis and single-crystal growth to data collection, structure solution, and in-depth analysis of intermolecular interactions. This guide is designed to equip researchers in crystallography, medicinal chemistry, and drug development with the expertise to approach similar molecular structures, emphasizing the causality behind experimental choices and ensuring a self-validating analytical process.

Introduction: The Significance of Sulfonamide-Containing Compounds

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, and anti-inflammatory properties.[1] The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, such as solubility, stability, and bioavailability. For an active pharmaceutical ingredient (API), understanding and controlling the crystal structure is therefore of paramount importance.

The title compound, this compound, incorporates three key functional groups: a piperidine ring, a sulfonamide linker, and a benzoic acid moiety. This combination presents a fascinating case for studying supramolecular assembly, as it offers a rich variety of hydrogen bond donors and acceptors, as well as the potential for other non-covalent interactions. This guide will provide a detailed roadmap for elucidating these structural nuances.

Synthesis and Crystallization: The Foundation of a Successful Structure Analysis

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of a benzoic acid derivative with piperidine. For instance, starting from 4-chlorosulfonylbenzoic acid, a one-step reaction with piperidine in the presence of a suitable base like triethylamine in an aprotic solvent such as dichloromethane (DCM) would yield the desired product.

Protocol for Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening. For a molecule like this compound, with its polar functional groups, a range of polar and moderately polar solvents should be explored.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest and often most effective method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent/Anti-Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization at the interface.

  • Vapor Diffusion: Similar to the anti-solvent method, the compound is dissolved in a good solvent and placed in a sealed container with a vial of a volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.

A Step-by-Step Protocol for Slow Evaporation:

  • Purification: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water). A suitable solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation. Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[2][3]

Data Collection

The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] The instrument consists of an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[2] Data is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.[2]

Experimental Workflow for X-ray Diffraction

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection and processing.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis of Pure Compound Crystallization Single Crystal Growth Synthesis->Crystallization Purification Mounting Mount Crystal Crystallization->Mounting Screening Initial Screening Mounting->Screening Full_Data Full Data Collection Screening->Full_Data Good Diffraction Integration Integration & Scaling Full_Data->Integration Absorption Absorption Correction Integration->Absorption Solve Structure Solution (e.g., SHELXT) Absorption->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validation Validation (e.g., PLATON, checkCIF) Refine->Validation Analysis Hirshfeld Surface Analysis Validation->Analysis Publication Publication (CIF) Analysis->Publication

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" in crystallography means that the phase information of the diffracted waves is lost.[3] Programs like SHELXT or SIR can be used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure can be built.

This initial model is then refined using a least-squares method with software such as SHELXL, often within a graphical user interface like Olex2.[4][5] The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Hypothetical Crystal Structure of this compound

Based on the known crystal structures of related sulfonamides and benzoic acids, we can predict the likely structural features of the title compound.

Crystallographic Data

The following table presents hypothetical crystallographic data for this compound. This data is for illustrative purposes only.

ParameterHypothetical Value
Chemical formulaC₁₂H₁₅NO₄S
Formula weight269.32
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1293
Z4
Density (calculated) (g/cm³)1.38
R-factor (R1)0.045
wR20.120
Molecular and Supramolecular Structure

The molecular structure would likely feature a chair conformation for the piperidine ring. The key to the crystal packing will be the intermolecular interactions, particularly hydrogen bonds. The benzoic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the sulfonamide group provides an N-H donor and two S=O acceptors.

A highly probable and stable supramolecular synthon is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules.[6][7] These dimers would then be further linked into a three-dimensional network by N-H···O hydrogen bonds involving the sulfonamide groups.

In-Depth Analysis of Intermolecular Interactions

A thorough understanding of the crystal packing requires a detailed analysis of all significant intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8][9] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a molecule dominates over the electron density of all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.

The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Visualizing Intermolecular Interactions

The following diagram illustrates the predicted primary hydrogen bonding interactions in the hypothetical crystal structure of this compound.

intermolecular_interactions cluster_dimer Carboxylic Acid Dimer cluster_chain Sulfonamide Chain Molecule_A R-COOH Molecule_B HOOC-R Molecule_A->Molecule_B O-H···O Molecule_B->Molecule_A O-H···O Dimer_1 Dimer Unit Dimer_2 Dimer Unit Dimer_1->Dimer_2 N-H···O=S

Caption: Predicted hydrogen bonding motifs in the crystal structure.

Conclusion

This technical guide has outlined a comprehensive, best-practice approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and analysis, researchers can confidently elucidate the structures of this and similar molecules. The emphasis on understanding the "why" behind each step, coupled with the use of advanced analytical tools like Hirshfeld surface analysis, enables a deep and insightful understanding of the supramolecular architecture that governs the properties of these important compounds. The principles and workflows detailed herein provide a solid foundation for both novice and experienced crystallographers in the pharmaceutical and materials science fields.

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Discovery and background of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Scaffold

This compound is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structure is a deliberate amalgamation of three key chemical moieties: a benzoic acid group, a sulfonamide linker, and a piperidine ring. While not a therapeutic agent in itself, its value lies in its role as a versatile chemical scaffold or building block. The inherent properties of its constituent parts—the established zinc-binding capability of the benzenesulfonamide core and the favorable pharmacokinetic profile often conferred by the piperidine ring—make it an attractive starting point for the synthesis of targeted molecular libraries. This guide provides a detailed exploration of its chemical background, a robust protocol for its synthesis, and an examination of its application as a foundational element in the discovery of novel enzyme inhibitors.

Physicochemical Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for this compound are summarized below.[1][][3]

PropertyValueSource
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzoic acidPubChem[1]
CAS Number 10252-83-2PubChem[1]
Molecular Formula C₁₂H₁₅NO₄SPubChem[1]
Molecular Weight 269.32 g/mol PubChem[3]
Boiling Point 459.6°C at 760 mmHg (Predicted)BOC Sciences[]
Density 1.364 g/cm³ (Predicted)BOC Sciences[]
InChI Key UQNINMUUJYRESG-UHFFFAOYSA-NBOC Sciences[]

Rational Synthesis and Mechanistic Insight

The discovery of this compound is intrinsically linked to synthetic organic chemistry methodologies rather than isolation from a natural source. Its preparation is a logical, multi-step process that leverages well-established reactions. The most common and efficient pathway involves a two-step sequence: the chlorosulfonylation of benzoic acid to form a reactive intermediate, followed by a nucleophilic substitution with piperidine.

Step 1: Electrophilic Aromatic Substitution: Synthesis of 4-Carboxybenzenesulfonyl Chloride

The foundational step is the activation of the benzene ring of benzoic acid towards electrophilic substitution. This is achieved using chlorosulfonic acid (ClSO₃H), a highly reactive reagent.

  • Causality of Reagent Choice: Benzoic acid's carboxyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. However, under the harsh, strongly acidic conditions of chlorosulfonic acid, protonation of the carboxyl group can occur, altering its directing effect. More importantly, the reaction can be forced to the para position through kinetic and thermodynamic control, often by manipulating reaction temperature and time.[4][5][6] The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[5]

Step 2: Nucleophilic Acyl Substitution: Formation of the Sulfonamide Bond

The resulting 4-carboxybenzenesulfonyl chloride is a highly reactive electrophile. The electron-deficient sulfur atom is susceptible to attack by nucleophiles.

  • Causality of Reagent Choice: Piperidine, a cyclic secondary amine, acts as a potent nucleophile. The nitrogen's lone pair of electrons readily attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfur-nitrogen bond. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the piperidine reactant and driving the equilibrium towards the product.[7]

G benzoic_acid Benzoic Acid intermediate 4-Carboxybenzenesulfonyl Chloride benzoic_acid->intermediate Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (ClSO₃H) final_product This compound intermediate->final_product Nucleophilic Substitution piperidine Piperidine G cluster_amines Amine Diversity Elements (R-NH₂) scaffold This compound library Library of Amide Derivatives (e.g., CA Inhibitors) scaffold->library Amide Coupling (EDCI, HOBt) amine1 Benzylamine amine1->library amine2 Piperazine amine2->library amine3 Aniline Derivatives amine3->library amine_etc ...etc amine_etc->library

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 4-(Piperidine-1-sulfonyl)-benzoic Acid Analogs

Executive Summary

The this compound scaffold represents a privileged structure in modern medicinal chemistry. It combines three key pharmacophoric elements: a piperidine ring, a stable sulfonamide linker, and a benzoic acid moiety. This unique combination has led to the development of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic routes to access this core and its analogs, exploring the nuanced structure-activity relationships (SAR) that govern their biological effects, and elucidating their primary mechanisms of action, with a focus on carbonic anhydrase inhibition. We further present detailed, validated experimental protocols for both synthesis and biological evaluation to empower further research and development in this promising chemical space.

Introduction: The this compound Core

The core compound, this compound, is a molecule characterized by a central benzene ring substituted with a carboxylic acid group and a piperidine-1-sulfonyl group.[1] The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for introducing diverse chemical functionality.[2][3][4] The sulfonamide linkage is a robust and metabolically stable bioisostere for amides and is a critical functional group in numerous therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[3][5] Finally, the benzoic acid group provides a key interaction point, often acting as a hydrogen bond donor and acceptor to engage with biological targets.[6][7] The convergence of these three features makes this scaffold a highly attractive starting point for drug discovery programs.

Synthetic Strategies for Scaffold Elaboration

The synthesis of this compound and its analogs is most commonly achieved through the reaction of an aryl sulfonyl chloride with a primary or secondary amine.[5][8] This nucleophilic substitution reaction is a robust and high-yielding method for forming the key sulfonamide bond.

General Synthetic Workflow

The primary route involves the coupling of 4-(chlorosulfonyl)benzoic acid with piperidine or a substituted piperidine derivative.[9] The reactivity of the sulfonyl chloride group allows for a straightforward reaction, typically performed in the presence of a base to neutralize the HCl byproduct.[9] This modular approach enables the generation of large libraries of analogs by varying both the amine and the aryl sulfonyl chloride starting materials.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 4-(Chlorosulfonyl)benzoic Acid C Sulfonamide Bond Formation (Base, Solvent) A->C B Piperidine Analog (Primary/Secondary Amine) B->C D Workup & Purification (e.g., Acidification, Filtration, Recrystallization) C->D Crude Product E 4-(Piperidine-1-sulfonyl)- benzoic Acid Analog D->E Purified Product

Caption: General workflow for the synthesis of target analogs.

Detailed Experimental Protocol: Synthesis of 4-(Piperidine-1-sulfonyl)benzoic acid

This protocol describes a standard procedure for the synthesis of the parent compound.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Piperidine

  • Pyridine (or another suitable base like sodium carbonate)

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and pyridine (1.2 eq) in a suitable solvent like dichloromethane or water.[9] Chill the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the chilled amine solution over 15-20 minutes. Maintaining a low temperature is critical to minimize hydrolysis of the sulfonyl chloride.[9]

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 10% HCl. This protonates the carboxylic acid and causes the product to precipitate.[9]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any salts.[9]

  • Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure 4-(Piperidine-1-sulfonyl)benzoic acid.[9]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be finely tuned by modifying its three core components. SAR studies have been particularly fruitful in the context of carbonic anhydrase inhibitors.

Modification Site Structural Change Impact on Biological Activity (Primarily CA Inhibition) Rationale
Piperidine Moiety Introduction of substituents (e.g., at C4-position)Can significantly increase potency and selectivity.[10][11]The "tail" of the inhibitor can form additional interactions with residues in the active site, optimizing binding affinity for specific isoforms.[10]
Replacement with other cyclic amines (e.g., piperazine)Modulates potency and pharmacokinetic properties.[12]Changes in ring size, basicity, and hydrogen bonding capacity alter the interaction profile with the target enzyme.[12]
Aromatic Ring Substitution on the benzene ringElectronic effects can modulate the acidity of the sulfonamide proton (if present) or the binding of the aromatic core.Electron-withdrawing or -donating groups alter the electronic distribution of the entire molecule, influencing target interactions.
Replacement with other aromatic/heterocyclic systemsCan improve target-specific interactions and alter physicochemical properties.Different ring systems can engage in varied π-stacking or hydrophobic interactions within the binding pocket.
Benzoic Acid Moiety Conversion to ester or amideGenerally reduces or abolishes activity for targets requiring the free carboxylate.The carboxylate group is often a critical hydrogen bonding or ionic interaction point with receptor or enzyme residues.[6]
Relocation of the carboxylate group (ortho, meta)Positional changes can drastically reduce activity.The specific geometry of the scaffold is crucial for correct orientation within the binding site. The para-substitution pattern is often optimal.

Key Biological Targets and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

The most extensively documented activity for analogs of this scaffold is the inhibition of carbonic anhydrases (CAs).[10][11] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[10][13]

Mechanism of Inhibition: The primary mechanism involves the sulfonamide group. In classical CA inhibitors, the unsubstituted sulfonamide (SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound hydroxide ion and disrupting the catalytic cycle.[10] For N-substituted sulfonamides like the 4-(Piperidine-1-sulfonyl) scaffold, the binding mode can be similar, with the sulfonamide oxygen atoms and the nitrogen participating in the coordination sphere of the zinc ion and forming hydrogen bonds with active site residues. The rest of the molecule extends into the active site cavity, where interactions of the piperidine "tail" can confer isoform selectivity.[10]

G cluster_0 CA Active Site cluster_1 Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Catalytically Active Thr199 Thr199 OH->Thr199 H-bond Glu106 Glu106 Thr199->Glu106 H-bond Inhibitor R-SO₂-N(R')-R'' Inhibitor->Zn Coordination (Inhibition)

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.

Prostanoid Receptor Modulation: An Area of Exploration

While less documented for this specific core, related sulfonamide-containing structures are known to interact with G-protein coupled receptors (GPCRs). Prostaglandin receptors, such as the Prostaglandin F2α receptor (FP receptor), are potential targets.[14] PGF2α is a lipid mediator involved in inflammation and smooth muscle contraction.[15][16] Antagonists of the FP receptor have therapeutic potential in managing conditions like preterm labor and inflammation.[15][17] The structural features of the this compound scaffold, including its aromatic core and acidic moiety, bear some resemblance to other known receptor ligands, making this an intriguing area for future screening and development efforts. For instance, the stable thromboxane A2 analog U-46619, which acts on a related prostanoid receptor, underscores the importance of such scaffolds in modulating this family of targets.[18][19][20]

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An In-Depth Technical Guide to the Safety, Hazards, and Handling of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, hazards, and recommended handling procedures for 4-(Piperidine-1-sulfonyl)-benzoic acid. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from established safety data sheets and chemical databases to ensure accuracy and promote a culture of safety.

Section 1: Chemical and Physical Identity

This compound is a sulfonamide-substituted benzoic acid derivative.[1] Understanding its fundamental properties is the first step in a robust safety assessment. The piperidine-sulfonyl moiety and the benzoic acid group dictate its reactivity, solubility, and potential biological interactions.[1]

PropertyValueSource
IUPAC Name 4-piperidin-1-ylsulfonylbenzoic acid[2]
CAS Number 10252-83-2[2]
Molecular Formula C₁₂H₁₅NO₄S[2]
Molecular Weight 269.32 g/mol [2]
Appearance Off-white solid[3]
Boiling Point 459.6°C at 760 mmHg[]
Density 1.364 g/cm³[]

Section 2: Hazard Identification and Classification

This compound presents multiple hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[2]

GHS Classification Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedpictogramWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationpictogramWarning
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damagepictogramDanger
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationpictogramWarning

Data sourced from aggregated GHS information.[2]

Analysis of Primary Hazards
  • Serious Eye Damage (H318): This is the most significant hazard. The acidic nature of the benzoic acid moiety combined with the sulfonyl group can cause severe, potentially irreversible damage upon contact with the eyes. This classification demands the mandatory use of robust eye protection.[2]

  • Skin and Respiratory Irritation (H315, H335): As a fine powder, the compound can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.[2][5] Its chemical nature also makes it an irritant upon skin contact.[2][5]

  • Oral Toxicity (H302): The compound is classified as harmful if swallowed, requiring procedures that prevent ingestion.[2][5]

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow provides a self-validating system to ensure safety protocols are in place and effective.

A Step 1: Identify Hazards Consult SDS and literature for GHS classifications (H302, H315, H318, H335). B Step 2: Assess Exposure Potential Evaluate procedures (weighing, transfer, reaction) for dust generation and contact risk. A->B Analyze C Step 3: Implement Control Measures Select appropriate engineering controls (fume hood) and PPE (goggles, gloves, lab coat). B->C Mitigate D Step 4: Develop Procedures Write step-by-step protocols for handling, spill cleanup, and emergency first aid. C->D Document E Step 5: Review and Refine Periodically review procedures and incident reports to ensure ongoing safety. D->E Validate

Caption: A systematic workflow for chemical risk assessment.

Section 4: Safe Handling and Engineering Controls

Adherence to strict handling protocols is the primary method of mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.[6][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Due to the severe eye damage risk (H318), tightly fitting safety goggles with side shields are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[8]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6][8]

  • Respiratory Protection: If work cannot be conducted in a fume hood or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is required.[6]

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling the compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify fume hood is operational. B Assemble and inspect all required PPE. A->B C Prepare spill kit and verify eyewash station access. B->C D Don all PPE (Gloves, Goggles, Lab Coat). C->D E Carefully transfer/weigh compound inside fume hood. Use anti-static measures. D->E F Perform experimental procedure. E->F G Decontaminate surfaces and equipment. F->G H Properly label and store compound. G->H I Dispose of contaminated waste in a sealed, labeled container. H->I J Remove PPE and wash hands thoroughly. I->J

Caption: Step-by-step workflow for safe laboratory handling.

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] This prevents decomposition from moisture and air.

  • Incompatible Materials: Avoid contact with the following materials to prevent potentially violent or hazardous reactions.

Incompatible MaterialRationale for IncompatibilitySource
Strong Oxidizing Agents Can react exothermically with the organic components of the molecule.[7][8][9]
Strong Bases The acidic proton on the benzoic acid will react, often exothermically.[8][9]
Strong Acids May catalyze decomposition or unwanted side reactions.[7][9]
Moisture/Water Sulfonyl groups can be susceptible to hydrolysis, especially under non-neutral pH. The compound also decomposes in moist air.[8][10]

Section 6: Emergency Procedures

Rapid and correct response to an emergency is crucial to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6][7][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6][11]
Spill Response

A minor spill of solid material should be handled with the following procedure. For a large spill, evacuate the area and contact emergency services.

A Spill Detected B Alert personnel in the immediate area. A->B C Evacuate non-essential personnel and restrict access. B->C D Don full PPE: Respirator, Goggles, Face Shield, Gloves, Protective Clothing. C->D E Cover the spill with an inert absorbent material (e.g., dry sand, vermiculite). DO NOT use water. D->E F Carefully sweep or scoop the material into a suitable, labeled waste container. Avoid creating dust. E->F G Decontaminate the spill area with a suitable solvent, followed by soap and water. F->G H Dispose of waste and contaminated materials according to institutional and local regulations. G->H

Caption: Emergency response protocol for a solid chemical spill.

Section 7: Disposal Considerations

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect residues and contaminated materials in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[6] All disposal practices must be in full compliance with federal, state, and local regulations.[3]

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  • Angene Chemical. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Cited 2026 Jan 7].
  • PubChemLite. 4-(piperidine-1-sulfonyl)benzoic acid (C12H15NO4S). [Cited 2026 Jan 7].
  • Angene Chemical. 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid Safety Data Sheet. [Updated 2025 Dec 27; cited 2026 Jan 7].
  • Inchem. ICSC 0198 - SULPHURYL CHLORIDE. [Updated 1998 Mar; cited 2026 Jan 7].

Sources

Methodological & Application

Synthesis protocol for 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described method is based on the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and piperidine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations for critical steps, characterization data, and necessary safety precautions to ensure a reliable and reproducible synthesis.

Introduction and Significance

This compound (C₁₂H₁₅NO₄S) is a bifunctional organic molecule incorporating a carboxylic acid group and a piperidinyl sulfonamide moiety.[1][2] This structural arrangement makes it an important intermediate for the synthesis of a wide array of more complex molecules. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation.[3] Derivatives of this scaffold are explored for various biological activities. This document outlines a robust and scalable laboratory procedure for its preparation.

Chemical Profile
PropertyValueReference
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzoic acid[1]
CAS Number 10252-83-2[1][]
Molecular Formula C₁₂H₁₅NO₄S[1][2]
Molecular Weight 269.32 g/mol [1]
Appearance White to off-white solid (expected)
Boiling Point 459.6°C at 760 mmHg (Predicted)[]
Density 1.364 g/cm³ (Predicted)[]

Synthesis Overview and Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution at the sulfonyl sulfur. Piperidine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid. A base is used to quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at a low temperature to control its exothermic nature and to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.[3]

Reaction Scheme

Synthesis_Scheme R1 4-(Chlorosulfonyl)benzoic Acid P This compound R1->P + R2 Piperidine Base Base (e.g., Na₂CO₃)

Caption: Synthetic route for this compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplier
4-(Chlorosulfonyl)benzoic acidC₇H₅ClO₄S10130-88-8≥97%Major chemical suppliers
PiperidineC₅H₁₁N110-89-4≥99%Major chemical suppliers
Sodium Carbonate (Anhydrous)Na₂CO₃497-19-8≥99.5%Major chemical suppliers
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeMajor chemical suppliers
Hydrochloric Acid (1M aq.)HCl7647-01-01 MMajor chemical suppliers
Deionized WaterH₂O7732-18-5Laboratory Source
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeMajor chemical suppliers
n-HexaneC₆H₁₄110-54-3ACS GradeMajor chemical suppliers
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Buchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Preparation of the Piperidine Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.02 mL, 10.3 mmol, 1.03 eq).

  • Add dichloromethane (DCM, 50 mL) and sodium carbonate (1.33 g, 12.5 mmol, 1.25 eq).

  • Cool the resulting suspension to 0 °C using an ice-water bath with continuous stirring.

    • Causality Note: The use of a base like sodium carbonate is essential to neutralize the HCl formed during the reaction. Cooling the mixture is critical as the subsequent addition of the sulfonyl chloride is exothermic.

Step 2: Reaction with Sulfonyl Chloride

  • In a separate beaker, dissolve 4-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol, 1.0 eq) in 30 mL of DCM.

  • Transfer this solution to a dropping funnel.

  • Add the 4-(chlorosulfonyl)benzoic acid solution dropwise to the cold, stirring piperidine suspension over 20-30 minutes.

    • Causality Note: A slow, dropwise addition is crucial to maintain a low temperature, preventing the hydrolysis of the highly moisture-sensitive sulfonyl chloride and controlling the reaction's exothermicity.[3]

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system. The starting sulfonyl chloride should be consumed.

Step 4: Work-up and Isolation

  • Filter the reaction mixture to remove the sodium carbonate and the sodium chloride byproduct.

  • Transfer the filtrate to a separatory funnel and wash with 50 mL of deionized water.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.

Step 5: Purification

  • To the crude solid, add 50 mL of deionized water and 20 mL of ethyl acetate. Stir the biphasic mixture.

  • Cool the mixture in an ice bath and slowly add 1M HCl dropwise with vigorous stirring until the pH of the aqueous layer is approximately 2.

    • Causality Note: The product, a carboxylic acid, is deprotonated and soluble as its carboxylate salt under neutral or basic conditions. Acidification protonates the carboxylate, significantly reducing its aqueous solubility and causing it to precipitate out of the solution as a pure solid.[3]

  • Collect the white precipitate by vacuum filtration through a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove any residual salts.[3]

  • Dry the purified solid in a vacuum oven at 50 °C overnight.

  • For higher purity, the product can be recrystallized from an ethyl acetate/n-hexane solvent system.[3]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White crystalline solid
Yield 85-95% (Typical)
Melting Point To be determined experimentally
¹H NMR Signals corresponding to aromatic protons (~7.9-8.2 ppm), piperidine protons (~1.5-1.7 ppm, ~3.0-3.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR Signals for aromatic carbons, piperidine carbons (~23, 25, 47 ppm), a carboxyl carbon (>165 ppm), and sulfonyl-substituted aromatic carbon. (Similar compounds show piperidine signals in these regions[5]).
IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1340 & ~1160 (S=O asymmetric and symmetric stretch).
Mass Spec. Predicted [M+H]⁺: 270.07945; Predicted [M-H]⁻: 268.06489.[2]

Workflow Visualization

Workflow A 1. Prepare Piperidine & Base Solution in DCM (0 °C) C 3. Add Sulfonyl Chloride Solution Dropwise A->C B 2. Dissolve Sulfonyl Chloride in DCM B->C D 4. Stir at Room Temperature (4-6 hours) C->D E 5. Filter and Concentrate Organic Phase D->E F 6. Acidify with HCl to Precipitate Product E->F G 7. Isolate by Filtration and Dry F->G

Sources

Application of 4-(Piperidine-1-sulfonyl)-benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Drug Discovery

4-(Piperidine-1-sulfonyl)-benzoic acid is a bifunctional organic molecule that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a piperidine ring linked to a benzoic acid moiety via a sulfonamide bridge, provides a unique combination of rigidity and flexibility, making it an attractive starting point for the design of novel therapeutic agents. The piperidine ring can be functionalized to explore structure-activity relationships, while the carboxylic acid and sulfonamide groups offer key interaction points for binding to biological targets. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a precursor for potent enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄S[1]
Molecular Weight 269.32 g/mol [1]
CAS Number 10252-83-2[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol
pKa (Predicted) ~3.5 (carboxylic acid)

Synthetic Protocol: A Reliable and Scalable Route

A robust and reproducible synthesis of this compound is crucial for its application in medicinal chemistry. The most common and efficient method involves the reaction of 4-(chlorosulfonyl)benzoic acid with piperidine in the presence of a base.

Protocol: Synthesis of this compound

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Piperidine

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve piperidine (1.1 eq) and sodium carbonate (1.2 eq) in DCM.

  • Cool the piperidine solution to 0 °C in an ice bath.

  • Slowly add the 4-(chlorosulfonyl)benzoic acid solution to the piperidine solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Focus on Carbonic Anhydrase Inhibition

The primary application of the this compound scaffold in medicinal chemistry has been in the development of carbonic anhydrase (CA) inhibitors.[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.[3][4]

The sulfonamide moiety of this compound derivatives is a key zinc-binding group that anchors the inhibitor to the active site of the CA enzyme. The piperidine and benzoic acid components can be modified to achieve selectivity for different CA isoforms and to optimize pharmacokinetic properties.

Mechanism of Carbonic Anhydrase Inhibition

The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme's activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H₂O/OH⁻ Zn(II)->H2O Inhibitor R-SO₂NH₂ H2O->Inhibitor Displacement Inhibitor->Zn(II) Coordination

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Biological Activity of this compound Derivatives

Numerous studies have reported the synthesis and evaluation of derivatives of this compound as potent inhibitors of various human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII.[2] For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed low nanomolar inhibition against these isoforms.[2]

While extensive data exists for its derivatives, the specific inhibitory activity of the parent compound, this compound, against various CA isozymes is not extensively reported in the literature. To address this, the following protocol can be used to determine its inhibitory potency.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against a specific CA isoform.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • This compound

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Stopped-flow spectrophotometer

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NPA in acetonitrile.

  • Assay Protocol:

    • In a 96-well plate, add increasing concentrations of this compound to the wells.

    • Add a fixed concentration of the CA enzyme to each well.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the NPA substrate solution in the stopped-flow spectrophotometer.

    • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate product.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

G A Prepare Reagent Stock Solutions (Enzyme, Inhibitor, Substrate) B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add Enzyme to Each Well B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction in Stopped-Flow Spectrophotometer with Substrate D->E F Monitor Absorbance Change at 400 nm E->F G Calculate Initial Velocities F->G H Plot Velocity vs. Inhibitor Concentration G->H I Determine IC₅₀ and Ki H->I

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Future Perspectives and Other Potential Applications

While the primary focus has been on carbonic anhydrase inhibition, the this compound scaffold holds promise for other therapeutic areas. The piperidine moiety is a common feature in many centrally acting drugs, suggesting potential applications in neuroscience. For example, derivatives of piperidine have been investigated as sigma receptor ligands.[5] The carboxylic acid group can also be used as a handle for further chemical modifications, such as the formation of amides and esters, to generate libraries of compounds for high-throughput screening against a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel drug candidates. The well-established application of its derivatives as potent carbonic anhydrase inhibitors highlights the potential of this scaffold. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly expand its utility in the ongoing quest for new and effective therapeutics.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 15(3), 168-181.
  • Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15856-15870.
  • Abbas, M., et al. (2019). Synthesis and biological evaluation of novel piperidine-based derivatives as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid.
  • Ferreira, I., et al. (2017). A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. Frontiers in Physiology, 8, 174.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid.
  • Supuran, C. T., & Angeli, A. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1159.
  • Supuran, C. T., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(8), 1883.
  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 14(4), 316.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013 - present).

Sources

Using 4-(Piperidine-1-sulfonyl)-benzoic acid as a linker in PROTAC development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 4-(Piperidine-1-sulfonyl)-benzoic acid as a Structurally Defined Linker for PROTAC Development

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The success of a PROTAC is critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand.[3][4] While flexible polyethylene glycol (PEG) and alkyl chains are common, there is a growing need for linkers that offer greater conformational control to enhance ternary complex stability and improve physicochemical properties.[1][5] This guide details the strategic application of this compound as a semi-rigid linker component. We provide the scientific rationale for its use, detailed protocols for its synthesis and conjugation into a PROTAC, and methodologies for the biophysical and cellular characterization of the resulting degrader molecule.

Scientific Rationale: The Advantage of Constrained Sulfonamide Linkers

The linker is not a passive spacer but an active contributor to PROTAC efficacy, influencing ternary complex formation, cell permeability, and solubility.[2][6] Traditional flexible linkers, while synthetically accessible, can incur a significant entropic penalty upon binding to form the ternary complex (Protein of Interest-PROTAC-E3 Ligase), potentially reducing its stability.[2]

The use of this compound introduces a defined structural element that addresses these limitations through its unique combination of functional groups:

  • Piperidine Ring: This saturated heterocycle imparts conformational rigidity.[2][3] By reducing the number of rotatable bonds compared to a simple alkyl chain, it can help pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially enhancing cooperativity and degradation efficiency.[2][7]

  • Sulfonamide Moiety: The sulfonamide group is a metabolically robust hydrogen bond acceptor. Its polarity can improve the solubility of the often-hydrophobic PROTAC molecule. Furthermore, its ability to form specific hydrogen bonds can contribute to favorable protein-protein interactions within the ternary complex.

  • Benzoic Acid Handle: The carboxylic acid provides a reliable and versatile conjugation point for standard amide bond formation, allowing for a modular and predictable synthesis strategy.

By combining rigidity and polarity, this linker scaffold offers a compelling alternative to traditional linkers, aiming to create PROTACs with improved pharmacological profiles.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of Action of a PROTAC.

Synthesis and Conjugation Strategy

The synthesis of a PROTAC using this compound is a modular process involving the sequential coupling of the linker to the E3 ligase ligand and the target protein warhead. The workflow assumes the availability of an E3 ligase ligand and a warhead, each possessing a free amine handle for conjugation.

Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Linker 4-(Piperidine-1-sulfonyl) -benzoic acid Activation Carboxylic Acid Activation Linker->Activation E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate Linker-E3 Ligand Intermediate E3_Ligand->Intermediate Warhead Warhead (with -NH2) Final_PROTAC Final PROTAC Warhead->Final_PROTAC Activation->Intermediate Amide Coupling Deprotection Deprotection (if needed) Intermediate->Deprotection Purification Purification (HPLC) Final_PROTAC->Purification Deprotection->Final_PROTAC Amide Coupling Characterization Characterization (MS, NMR) Purification->Characterization

Figure 2: General workflow for PROTAC synthesis.

Protocol 2.1: Synthesis of Linker-E3 Ligand Intermediate

This protocol describes the first amide coupling reaction between the linker and an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative).

Rationale: The carboxylic acid on the linker is first activated to facilitate nucleophilic attack by the amine on the E3 ligand, forming a stable amide bond. HATU is a common and efficient peptide coupling reagent that minimizes side reactions.

Materials:

  • This compound[8]

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl pomalidomide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Lyophilizer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the E3 ligand solution to the activated linker solution dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting materials.

  • Quench the reaction by adding a small amount of water.

  • Dilute the mixture with an appropriate solvent system (e.g., DMSO/water) and purify the crude product using preparative reverse-phase HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain the Linker-E3 Ligand intermediate as a solid.

  • Confirm the identity and purity of the product via LC-MS and ¹H NMR.

Protocol 2.2: Synthesis of the Final PROTAC

This protocol outlines the second coupling step to attach the warhead. Note: This protocol assumes the intermediate from 2.1 has a free functional group for coupling. If the warhead contains the carboxylic acid and the linker intermediate has a free amine, the roles are reversed. For this example, we assume the warhead has a free amine.

Procedure:

  • The protocol follows the same principles as Protocol 2.1. The Linker-E3 Ligand intermediate must first be modified to present a reactive handle for the warhead. A common strategy is to use a bifunctional linker precursor initially. For simplicity, assuming a version of the linker with a protected amine was used and is now deprotected, we proceed with the coupling.

  • Dissolve the amine-functionalized warhead (1.0 eq) in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of the Linker-E3 Ligand intermediate (1.0 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF, stirring for 15-20 minutes.

  • Add the warhead solution to the activated intermediate solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench with water and purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

Coupling Reagents Activator Base Common Solvents
HATUN/ADIPEA, TEADMF, DMSO
HBTUN/ADIPEA, TEADMF, DMSO
EDC/HOBtHOBtDIPEA, TEADMF, DCM

Table 1: Common reagents for amide bond formation in PROTAC synthesis.

Physicochemical Characterization of the Final PROTAC

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before biological evaluation.[9]

Protocol 3.1: Structural and Purity Analysis

Rationale: A combination of mass spectrometry and NMR provides unambiguous structural confirmation, while UPLC provides a quantitative measure of purity.

A. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a ~1 mg/mL stock solution of the PROTAC in DMSO.

  • Dilute the stock to ~1-10 µM in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Confirm that the observed m/z value for the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 1-5 mg of the final PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm that the observed chemical shifts, integrations, and coupling constants are consistent with the expected structure of the final PROTAC.

C. Ultra-High-Performance Liquid Chromatography (UPLC) for Purity: [10]

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: A typical starting gradient is 5% to 95% B over 5-7 minutes.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Detection: UV/PDA (e.g., 254 nm) and/or MS.

  • Analysis: Integrate the peak area of the product and all impurities. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100. A purity of >95% is typically required for cellular assays.

Technique Information Provided
HRMSExact mass and elemental composition confirmation.
¹H and ¹³C NMRDetailed structural information and atom connectivity.
UPLC-UV/MSPurity assessment and identity confirmation.[10]

Table 2: Key analytical techniques for PROTAC characterization.

Biophysical and Cellular Evaluation

Once synthesized and characterized, the PROTAC must be tested for its ability to form a ternary complex and induce degradation of the target protein in a cellular context.

Evaluation_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays PROTAC Purified PROTAC (>95% Purity) SPR Ternary Complex Formation (SPR) PROTAC->SPR WB Target Degradation (Western Blot) PROTAC->WB ITC Binding Thermodynamics (ITC) SPR->WB Informs FP Binding Affinity (FP) dC50 Potency (DC50) WB->dC50 Proteomics Selectivity (Global Proteomics)

Figure 3: Workflow for PROTAC biological evaluation.

Protocol 4.1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11][12] This protocol outlines a common approach where the E3 ligase is immobilized and the POI is flowed over in the absence and presence of the PROTAC.

Materials:

  • Biacore SPR system (e.g., Cytiva Biacore™ series)

  • Sensor Chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant E3 ligase (e.g., VHL or CRBN complex)

  • Purified recombinant Protein of Interest (POI)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via standard amine coupling chemistry. Aim for a low to medium density immobilization level to avoid mass transport limitations.

  • Binary Affinity (POI to Ligase): Inject increasing concentrations of the POI over the immobilized E3 ligase surface to confirm there is no (or minimal) direct interaction.

  • Binary Affinity (PROTAC to Ligase): Inject increasing concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD) of the PROTAC for the E3 ligase.

  • Ternary Complex Formation: a. Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. b. Inject these solutions sequentially over the immobilized E3 ligase surface. c. An increase in binding response compared to the PROTAC-only injections indicates the formation of the E3-PROTAC-POI ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding for binary, steady-state affinity for ternary) to calculate kinetic parameters (ka, kd) and affinity (KD). A positive cooperativity value (alpha > 1) indicates that the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, which is often a hallmark of an effective PROTAC.

Protocol 4.2: Cellular Target Degradation by Western Blot

Rationale: Western blotting is the definitive method to visualize and quantify the reduction in target protein levels within cells following PROTAC treatment.[13]

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, and a DMSO vehicle control). Incubate for a defined period (e.g., 18-24 hours).

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: a. Normalize all samples to the same concentration and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the proteins to a PVDF membrane.

  • Immunodetection: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate with the primary antibody for the POI overnight at 4°C. c. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly, then apply the ECL substrate.

  • Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Perform densitometry analysis to quantify the band intensity for the POI, normalizing to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation).

Parameter Description Typical Value Range
DC₅₀ Concentration of PROTAC required to degrade 50% of the target protein.1 nM - 1 µM
Dₘₐₓ Maximum percentage of protein degradation achieved.> 80%

Table 3: Key parameters from cellular degradation assays.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Edginton, A. N., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SOT Comm. Tox.[Link]
  • Lu, M., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Scarpino, A., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 746555, 4-(Piperidine-1-sulfonyl)benzoic acid.
  • Wikipedia. (n.d.). Piperidine-4-sulfonic acid.
  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems.
  • Maple, H. J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
  • Nagpu, D., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
  • bioRxiv. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations.
  • Maple, H. J., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Scarpino, A., et al. (2022).
  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Workflow of the ACQUITY Premier Solution.
  • Journal of Chemical Information and Modeling. (2025).
  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR.
  • Drummond, M. L., & Williams, C. I. (2019).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Zarghi, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

Application Notes: 4-(Piperidine-1-sulfonyl)-benzoic Acid as a Versatile Building Block for the Synthesis of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Piperidine Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The enduring relevance of this scaffold lies in its ability to mimic the transition state of various enzymatic reactions and to form key hydrogen bond interactions with biological targets.[3]

The incorporation of a piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, offers significant advantages in drug design.[4] The piperidine moiety can enhance metabolic stability, modulate physicochemical properties such as lipophilicity and aqueous solubility, and provide a rigid scaffold that can orient other functional groups for optimal interaction with a biological target.[4]

This guide provides a comprehensive overview of 4-(piperidine-1-sulfonyl)-benzoic acid, a bifunctional building block that strategically combines the sulfonamide and piperidine functionalities with a carboxylic acid handle for further derivatization. We present detailed protocols for the synthesis of this building block and its subsequent use in the preparation of novel N-substituted sulfonamides through amide bond formation. Furthermore, we delve into the rationale behind the experimental choices and discuss the potential biological applications of the resulting compounds, particularly as inhibitors of carbonic anhydrase and dihydropteroate synthase.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
IUPAC Name 4-(piperidin-1-ylsulfonyl)benzoic acid
Molecular Formula C₁₂H₁₅NO₄S
Molecular Weight 269.32 g/mol
Appearance White to off-white solid
Melting Point >230 °C (decomposes)
Solubility Soluble in DMSO, DMF, and aqueous base
pKa (predicted) ~3.5-4.5 (carboxylic acid)

Characterization Data (Predicted and from Analogous Compounds):

The following table provides expected and analogous characterization data for this compound. This information is crucial for reaction monitoring and final product confirmation.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)~13.5 (s, 1H, COOH), 8.1-7.9 (m, 4H, Ar-H), 3.0-2.8 (m, 4H, piperidine-H₂), 1.6-1.4 (m, 6H, piperidine-H₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)~166.5 (C=O), ~142.0 (Ar-C), ~135.0 (Ar-C), ~129.0 (Ar-CH), ~127.0 (Ar-CH), ~47.0 (piperidine-CH₂), ~25.0 (piperidine-CH₂), ~23.0 (piperidine-CH₂)
IR (KBr, cm⁻¹)~3400-2400 (br, O-H), ~1700 (C=O), ~1340 (SO₂ asym), ~1160 (SO₂ sym)
Mass Spec (ESI-) m/z[M-H]⁻ calculated for C₁₂H₁₄NO₄S: 268.06

Experimental Protocols

Part 1: Synthesis of the Building Block: this compound

The synthesis of this compound is readily achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with piperidine. The highly reactive sulfonyl chloride group is susceptible to nucleophilic attack by the secondary amine of piperidine.[5]

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound reactant1 4-(Chlorosulfonyl)benzoic Acid product This compound reactant1->product Pyridine, CH₂Cl₂, 0 °C to rt reactant2 Piperidine reactant2->product base Pyridine (Base)

Caption: Synthesis of the target building block.

Materials and Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Piperidine (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Base and Nucleophile: Slowly add pyridine (2.0 eq) to the cooled solution, followed by the dropwise addition of piperidine (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), deionized water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous DCM is an excellent choice as it is a relatively non-polar, aprotic solvent that dissolves the reactants and does not react with the highly electrophilic sulfonyl chloride.[6]

  • Base: Pyridine, a non-nucleophilic organic base, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the piperidine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

  • Work-up: The acidic wash with 1 M HCl removes any unreacted pyridine and piperidine. The subsequent water and brine washes remove any remaining water-soluble impurities.

Part 2: Application of the Building Block: Synthesis of Novel N-Substituted Sulfonamides via Amide Coupling

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of novel sulfonamides through amide bond formation with various primary and secondary amines. To facilitate this kinetically slow reaction, coupling reagents are employed to activate the carboxylic acid.[7][8]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[9][10]

Workflow for Amide Coupling:

Amide Coupling Workflow start Dissolve Reactants (Building Block, Amine, HOBt) in Anhydrous DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA add_edc->add_base react Warm to RT (Stir for 12-24h) add_base->react workup Aqueous Work-up (Extraction) react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Characterize Final Product (NMR, MS, IR) purify->end

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq). Dissolve the mixture in anhydrous DMF.

  • Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices:

  • Coupling Reagents (EDC/HOBt): EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an HOBt-ester, which is more stable and less prone to racemization. The amine then attacks this activated ester to form the amide bond.

  • Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt of EDC and any acidic protons, ensuring the amine remains in its free, nucleophilic form.[11]

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and salts, making it a suitable medium for this coupling reaction.

Biological Applications and Potential Mechanisms of Action

Sulfonamides derived from this compound are promising candidates for targeting several key enzymes implicated in various diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[13] Sulfonamides are classic inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[1]

Inhibition Pathway:

Carbonic Anhydrase Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX/XII Upregulation HIF1a->CAIX CO2_H2O CO₂ + H₂O ↔ H⁺ + HCO₃⁻ CAIX->CO2_H2O Catalyzes pHe_acid Extracellular Acidification (Low pHe) CO2_H2O->pHe_acid pHi_alk Intracellular Alkalinization (High pHi) CO2_H2O->pHi_alk Tumor Tumor Proliferation, Invasion, Metastasis pHe_acid->Tumor pHi_alk->Tumor Inhibitor Piperidine-Sulfonamide Inhibitor Inhibitor->CAIX Inhibits

Caption: Inhibition of carbonic anhydrase IX/XII disrupts pH regulation in the tumor microenvironment.

Dihydropteroate Synthase (DHPS) Inhibition

DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[14] Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[3] This inhibition disrupts the folate pathway, leading to bacteriostatic effects.

Folate Biosynthesis Inhibition Pathway:

DHPS Inhibition Pterin Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pterin->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Biosynthesis Nucleic Acid & Amino Acid Synthesis THF->Biosynthesis Inhibitor Piperidine-Sulfonamide (pABA mimic) Inhibitor->DHPS Competitively Inhibits

Sources

Experimental protocol for carbonic anhydrase inhibition assay using sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Protocol for Carbonic Anhydrase Inhibition Assay Using Sulfonamides For: Researchers, Scientists, and Drug Development Professionals

A High-Throughput Colorimetric Assay for Screening Sulfonamide Inhibitors Against Carbonic Anhydrase

Introduction: Targeting a Ubiquitous Enzyme

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life in both prokaryotes and eukaryotes.[1][2] These enzymes are crucial catalysts for the reversible hydration of carbon dioxide (CO₂) to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This seemingly simple reaction is pivotal for a multitude of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and key biosynthetic pathways like gluconeogenesis and lipogenesis.[4][6]

Given their widespread physiological roles, dysfunction or overexpression of specific CA isoforms is implicated in various pathologies. This makes them significant drug targets for treating diseases such as glaucoma, epilepsy, mountain sickness, and increasingly, for cancer, where tumor-associated isoforms like CA IX and XII are overexpressed.[4][7]

Sulfonamides (R-SO₂NH₂) represent the archetypal and most extensively studied class of CA inhibitors (CAIs).[3][4] Their mechanism of action is well-understood: the deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion at the enzyme's active site, acting as a potent inhibitor.[8][9] The development of novel sulfonamide-based drugs with improved isoform selectivity is a major focus of drug discovery.[9]

This guide provides a detailed protocol for a robust, high-throughput colorimetric assay to screen and characterize sulfonamide inhibitors against carbonic anhydrase.

Assay Principle: Leveraging Esterase Activity for High-Throughput Screening

While the physiological function of CA is CO₂ hydration, direct measurement of this activity can be cumbersome for screening large numbers of compounds.[10][11] A more convenient and widely adopted method for high-throughput screening relies on the enzyme's promiscuous esterase activity.[12][13][14]

This assay utilizes the colorless substrate p-nitrophenyl acetate (p-NPA). In the presence of active carbonic anhydrase, p-NPA is hydrolyzed to produce acetate and the chromogenic product p-nitrophenol (p-NP).[15] This yellow-colored product has a distinct absorbance maximum at 405 nm. The rate of p-NP formation, measured as the increase in absorbance over time, is directly proportional to the CA enzymatic activity.[1][15]

When a sulfonamide inhibitor is present, it binds to the enzyme's active site, blocking the hydrolysis of p-NPA. This results in a decreased rate of p-NP formation and, consequently, a lower absorbance signal.[1][6] The degree of inhibition can be quantified by comparing the reaction rates in the presence and absence of the inhibitor. This method provides a reliable and inexpensive surrogate for identifying compounds that block the enzyme's primary hydratase activity.[12][14]

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction CA Carbonic Anhydrase (Active Site with Zn²⁺) pNP p-Nitrophenol (Product - Yellow) CA->pNP Catalyzes Hydrolysis pNPA p-Nitrophenyl Acetate (Substrate - Colorless) pNPA->CA Binds CA_I Inhibited Carbonic Anhydrase No_Reaction Reaction Blocked CA_I->No_Reaction Sulfonamide Sulfonamide Inhibitor (e.g., Acetazolamide) Sulfonamide->CA_I Binds to Zn²⁺ pNPA_I p-Nitrophenyl Acetate pNPA_I->CA_I Cannot Bind

Figure 1. Principle of the colorimetric CA inhibition assay.
Materials and Reagents

Equipment:

  • 96-well clear, flat-bottom microplates[1]

  • Multi-well absorbance microplate reader capable of kinetic measurements at 405 nm[6]

  • Multichannel pipette and standard laboratory pipettes

  • Reagent reservoirs

  • Standard laboratory glassware

  • pH meter

Reagents:

  • Purified human Carbonic Anhydrase II (hCAII)

  • p-Nitrophenyl Acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)[1][6]

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for pH adjustment

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water (ddH₂O)

  • Test sulfonamide compounds

Reagent Preparation

Causality Insight: Proper reagent preparation is critical for assay reproducibility. Concentrations and pH must be precisely controlled as enzyme kinetics are highly sensitive to these parameters.

  • Assay Buffer (50 mM Tris-Sulfate, pH 7.6):

    • Dissolve Tris base in ddH₂O to a final concentration of 50 mM.

    • Adjust the pH to 7.6 at room temperature using sulfuric acid.[4] This pH is optimal for the esterase activity of many CA isoforms.

    • Store at 4°C. Warm to room temperature before use.

  • hCAII Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare according to the manufacturer's instructions.

    • For the working solution, dilute the stock with Assay Buffer to achieve a final concentration in the well of approximately 0.2-0.3 µM.[15] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare fresh on the day of the experiment and keep on ice.

  • Substrate Solution (p-NPA, 15 mM):

    • Dissolve p-NPA in a minimal amount of ethanol or acetonitrile before diluting with Assay Buffer to a final concentration of 15 mM.[15] Note: p-NPA is poorly soluble in aqueous solutions and hydrolyzes spontaneously over time. Prepare this solution fresh just before use.

  • Inhibitor Solutions:

    • Test Compounds: Prepare a 10 mM stock solution of each test sulfonamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. For the assay, further dilute these stocks into Assay Buffer to the desired final concentrations. The final DMSO concentration in the well should not exceed 1% to avoid affecting enzyme activity.[4][6]

    • Positive Control (Acetazolamide): Prepare a 2 mM stock of Acetazolamide in Assay Buffer with a small amount of DMSO if needed for solubility.[6] This serves as a potent, known inhibitor to validate assay performance.

ReagentStock ConcentrationFinal Well ConcentrationSolvent
hCAII1 mg/mL~0.2-0.3 µMAssay Buffer
p-NPA15 mM~0.5-0.75 mMAssay Buffer (from alcohol stock)
Test Inhibitor10 mMVariable (e.g., 0.1 nM - 10 µM)DMSO / Assay Buffer
Acetazolamide2 mMVariable (e.g., 1 nM - 1 µM)DMSO / Assay Buffer

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well. All measurements should be performed in at least duplicate.

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_setup 2. Plate Setup (Add Buffer, Inhibitors, Enzyme) prep->plate_setup pre_inc 3. Pre-incubation (15 min at RT) Allows inhibitor-enzyme binding plate_setup->pre_inc initiate 4. Initiate Reaction (Add p-NPA Substrate) pre_inc->initiate measure 5. Kinetic Measurement (Read Absorbance at 405 nm every 60s for 15-30 min) initiate->measure analyze 6. Data Analysis (Calculate V₀, % Inhibition, IC₅₀) measure->analyze

Figure 2. High-level experimental workflow for the CA inhibition assay.
Plate Setup and Pre-incubation

Causality Insight: A pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.[4][15]

Table 2: Example 96-Well Plate Layout

1 2 3 4 5-10 11 12
A Blank Blank NC NC Test Cmpd PC PC
B Blank Blank NC NC Test Cmpd PC PC
C SC SC NC NC Test Cmpd PC PC
D SC SC NC NC Test Cmpd PC PC
E ... ... ... ... ... ... ...
F ... ... ... ... ... ... ...
G ... ... ... ... ... ... ...

| H | ... | ... | ... | ... | ... | ... | ... |

  • Blank: Assay Buffer + Substrate (No Enzyme) - Corrects for non-enzymatic substrate hydrolysis.

  • NC (Negative Control): Enzyme + Substrate + Solvent (No Inhibitor) - Represents 100% enzyme activity.

  • SC (Solvent Control): Enzyme + Substrate + Max DMSO concentration - Checks for solvent effects on enzyme activity.[6]

  • Test Cmpd: Enzyme + Substrate + Test Inhibitor

  • PC (Positive Control): Enzyme + Substrate + Acetazolamide

Procedure:

  • Add 80 µL of Assay Buffer to all wells.

  • Add 10 µL of the appropriate inhibitor dilution (or solvent for NC/SC wells) to the designated wells.

  • To initiate the pre-incubation, add 10 µL of the hCAII working solution to all wells except the 'Blank' wells. Add 10 µL of Assay Buffer to the 'Blank' wells instead. The total volume is now 100 µL.

  • Gently tap the plate to mix. Incubate at room temperature for 15 minutes.[1][15]

Reaction Initiation and Measurement
  • Set the microplate reader to perform a kinetic read at 405 nm, taking measurements every 60 seconds for 15-30 minutes at room temperature.

  • To start the reaction, add 100 µL of the freshly prepared 15 mM p-NPA Substrate Solution to all wells using a multichannel pipette for consistency.[15] The final volume is now 200 µL.

  • Immediately place the plate in the reader and begin data acquisition.

Data Analysis and Interpretation
  • Calculate Reaction Rate (V₀): For each well, plot absorbance (OD 405 nm) versus time (minutes). Determine the initial reaction velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.[15]

  • Correct for Background: Subtract the average V₀ of the 'Blank' wells from all other wells. This accounts for the spontaneous hydrolysis of p-NPA.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibition for each concentration of your test compound: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[6][16]

System Validation and Quality Control

A trustworthy protocol is a self-validating one. The controls are essential for interpreting your data correctly:

  • Negative Control (100% Activity): Should show a robust, linear increase in absorbance over time. This is your baseline for calculating inhibition.

  • Positive Control (Acetazolamide): Should show significant, dose-dependent inhibition. The calculated IC₅₀ should be consistent with literature values, confirming the assay is performing as expected.

  • Solvent Control: The activity should be very close to the Negative Control. Significant deviation indicates that the solvent (e.g., DMSO) is affecting the enzyme at the concentration used.

  • Blank (No Enzyme Activity): Should show a very low rate of absorbance increase, confirming that the non-enzymatic hydrolysis of p-NPA is minimal.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
High Blank Reading - p-NPA solution is old and has hydrolyzed.- Assay buffer pH is too high, accelerating spontaneous hydrolysis.- Prepare fresh p-NPA solution immediately before use.- Verify the pH of the assay buffer.
No or Low Signal in NC - Inactive enzyme.- Incorrect buffer pH.- Error in reagent addition.- Use a new vial of enzyme; ensure proper storage.- Remake and verify the pH of the assay buffer.- Carefully review pipetting steps.
Non-linear Reaction Rate - Enzyme concentration is too high, leading to rapid substrate depletion.- Substrate inhibition (less common for p-NPA).- Reduce the enzyme concentration in the well.- Ensure you are analyzing the initial linear phase of the reaction.
High Variability Between Replicates - Inconsistent pipetting.- Poor mixing in wells.- Temperature fluctuations across the plate.- Use calibrated pipettes and ensure proper technique.- Gently tap the plate to mix after each addition.- Allow the plate to equilibrate to room temperature.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the inhibitory activity of sulfonamides against carbonic anhydrase. By leveraging the enzyme's esterase activity with the chromogenic substrate p-NPA, this method offers a simple, cost-effective, and high-throughput compatible platform essential for the primary screening and characterization of novel CA inhibitors in a drug discovery pipeline. Adherence to the described steps, particularly the inclusion of proper controls, will ensure the generation of reliable and reproducible data.

References

  • Omer, F. A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Khan, I., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
  • Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Pocker, Y., et al. (1991). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education.
  • Satija, Y. K., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Grienke, U., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Frontiers in Pharmacology.
  • Satija, Y. K., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. ResearchGate.
  • Zafar, H., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?.
  • Satija, Y. K., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online.
  • Barbu, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.
  • Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of Biological Chemistry.
  • Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Paul, C. E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.

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Molecular docking simulation of 4-(Piperidine-1-sulfonyl)-benzoic acid with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Molecular Docking Simulation of 4-(Piperidine-1-sulfonyl)-benzoic acid with Target Proteins

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein's active site.[1][2] This guide offers a detailed protocol and expert insights for conducting a molecular docking simulation of this compound against a chosen protein target. We will navigate the complete workflow, from the foundational principles and preparation of molecular structures to the execution of the docking simulation and the critical analysis of its results. This document is intended for researchers and scientists in drug development, providing both the theoretical underpinnings and the practical steps necessary for a robust computational study.

Introduction: The Rationale for Docking

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[2][3] This computational "handshake" is governed by two key components: a search algorithm , which generates a variety of possible binding poses, and a scoring function , which estimates the binding free energy (affinity) for each pose.[4] A lower, more negative binding energy score typically indicates a more stable and favorable interaction.[5][6]

The Ligand: this compound

The subject of our study is this compound, a molecule characterized by a benzoic acid group linked to a piperidine ring via a sulfonamide bridge.[7][8] The sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial, anti-inflammatory, and diuretic drugs, often targeting enzymatic active sites.[9] Understanding its potential interactions is a critical first step in evaluating its therapeutic promise.

  • Molecular Formula: C₁₂H₁₅NO₄S[7]

  • Molecular Weight: 269.32 g/mol []

  • Canonical SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O[8]

The Target: A Note on Protein Selection

The choice of a protein target is arguably the most critical decision in a docking study. This choice should be hypothesis-driven, based on the known or suspected biological activity of the ligand or its structural analogs.[11] If the ligand's activity is unknown, one might screen it against a panel of proteins known to be modulated by sulfonamides. For this protocol, we will proceed with a generic workflow applicable to any selected target. The crucial first step is to obtain a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).

Criteria for Selecting a PDB Structure:

  • High Resolution: Structures with a resolution below 2.5 Å are preferred as they provide more accurate atomic coordinates.[12]

  • Presence of a Co-crystallized Ligand: A structure containing a bound ligand is invaluable. It helps identify the correct binding pocket and allows for a validation step where the native ligand is "re-docked" to see if the simulation can reproduce the experimental pose.[6][12]

  • Completeness: The structure should be free of significant gaps, such as missing residues or loops, especially within the binding site.[12]

The Molecular Docking Workflow: A Visual Overview

The entire docking process can be conceptualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the simulation itself, and concluding with in-depth analysis. Each stage is critical for the integrity of the final results.

G cluster_prep Part 1: Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis P1 Obtain Ligand Structure (e.g., PubChem) P3 Prepare Ligand (Add Hydrogens, Assign Charges) P1->P3 P2 Obtain Protein Structure (e.g., PDB) P4 Prepare Protein (Clean PDB, Add Hydrogens) P2->P4 S1 Configure Docking Parameters (e.g., conf.txt) P3->S1 P4->S1 P5 Define Binding Site (Grid Box Generation) P5->S1 S2 Execute Docking Run (e.g., AutoDock Vina) S1->S2 S3 Generate Output Files (Poses & Scores) S2->S3 A1 Analyze Docking Scores (Binding Affinity) S3->A1 A2 Visualize Binding Poses (PyMOL, Chimera) S3->A2 A4 Validate & Report A1->A4 A3 Identify Key Interactions (H-Bonds, Hydrophobic) A2->A3 A3->A4

Caption: High-level workflow for a typical molecular docking study.

Part I: Preparation for Docking - Detailed Protocol

This section provides a step-by-step methodology using industry-standard, freely available software: UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking simulation.[13][14]

Protocol 1: Ligand Preparation

The goal of ligand preparation is to convert a 2D or simple 3D structure into a format that is recognized by the docking software, complete with correct stereochemistry, hydrogen atoms, and atomic partial charges.[15][16][17]

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 746555) in SDF format.[7]

  • Load into UCSF Chimera: Open UCSF Chimera and load the downloaded SDF file.

  • Add Hydrogens: The downloaded structure may lack hydrogen atoms. Add them by navigating to Tools -> Structure Editing -> AddH. Select the appropriate protonation states for a physiological pH (typically 7.4). This step is crucial for calculating hydrogen bonds.

  • Assign Partial Charges: Docking scoring functions rely on electrostatic calculations. Assign partial charges using the Antechamber module within Chimera. Go to Tools -> Structure Editing -> Add Charge. Select the AM1-BCC charge model, which is well-suited for organic molecules.[18]

  • Minimize Energy (Optional but Recommended): To relieve any steric strain in the downloaded structure, perform a quick energy minimization. Use the Minimize Structure tool in Chimera. This ensures the ligand starts in a low-energy, realistic conformation.[19]

  • Save in Mol2 Format: Save the prepared ligand as a Mol2 file (ligand.mol2), which preserves the charge and bond order information.

  • Convert to PDBQT Format: AutoDock Vina requires the PDBQT format, which includes atomic charges (Q) and atom types (T). Use AutoDock Tools (MGLTools) or an online server like AutoDock Vina Online to convert the ligand.mol2 file to ligand.pdbqt.

Protocol 2: Target Protein Preparation

Preparing the protein involves "cleaning" the raw PDB file to remove non-essential components and adding information required by the docking algorithm.[4][19][20]

  • Download Protein Structure: Download the desired protein structure from the PDB database (e.g., 1ABC.pdb).

  • Load into UCSF Chimera: Open the downloaded PDB file.

  • Clean the Structure:

    • Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless a specific water molecule is known to mediate the ligand-protein interaction. In Chimera, select Select -> Structure -> solvent and then Actions -> Atoms/Bonds -> delete.[19][21]

    • Remove Unnecessary Chains/Ligands: If the PDB file contains multiple protein chains or co-crystallized ligands/ions not relevant to your study, select and delete them to create a clean monomeric target.[4][19]

  • Check for and Repair Missing Atoms: Use the Dock Prep tool in Chimera (Tools -> Structure Prep -> Dock Prep). This powerful tool can automatically fix incomplete side chains and add missing atoms, ensuring the structural integrity of the protein.[18]

  • Add Hydrogens and Assign Charges: The Dock Prep tool will also guide you through adding hydrogens and assigning charges to the protein. For charges, Gasteiger charges are a common choice for proteins in AutoDock.

  • Save as PDBQT: Once Dock Prep is complete, save the prepared protein directly as a PDBQT file (protein.pdbqt). Chimera handles the conversion seamlessly.

Protocol 3: Defining the Binding Site (Grid Box)

The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[22]

  • Identify the Binding Pocket:

    • If a co-crystallized ligand was present: Use the original PDB file to identify the residues surrounding the known ligand. This is your target binding site.

    • If the binding site is unknown ("Blind Docking"): You must create a grid box large enough to encompass the entire protein surface.[23] This is computationally more expensive and less precise.

  • Set the Grid Box in AutoDock Tools (ADT):

    • Load the prepared protein.pdbqt file into ADT.

    • Go to Grid -> Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions (in Angstroms) of the box to tightly enclose the identified binding site residues. Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z).[21][22]

Part II: Performing the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[22]

Protocol 4: Executing the Simulation
  • Create a Configuration File: In a plain text editor, create a file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[24]

    • Causality: The exhaustiveness parameter controls the computational effort of the search; higher values increase the chance of finding the true energy minimum but take longer. num_modes specifies how many distinct binding poses to generate.

  • Run Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your four files: protein.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Execute the command: ./vina --config conf.txt

  • Review Output Files: Upon completion, Vina will generate two files:[25]

    • log.txt: Contains the binding affinity scores for each generated pose.

    • all_poses.pdbqt: A multi-model PDBQT file containing the 3D coordinates of each binding pose.

Part III: Analysis and Interpretation of Results

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Input Docking Output (log.txt, all_poses.pdbqt) Q1 Examine Binding Affinity (kcal/mol) Input->Q1 V1 Visualize Protein-Ligand Complex (PyMOL, Chimera) Input->V1 Q2 Rank Poses by Score Q1->Q2 Conclusion Formulate Conclusion: Is the binding plausible? Q2->Conclusion Q3 Calculate RMSD (if native pose is known) Q3->Conclusion V2 Identify H-Bonds & Hydrophobic Interactions V1->V2 V3 Assess Steric Clash & Fit in Pocket V2->V3 V3->Conclusion

Caption: Workflow for the analysis of molecular docking results.

Protocol 5: Analyzing Docking Results
  • Interpret the Binding Affinity Score:

    • Open the log.txt file. You will see a table listing the binding affinity for each pose (mode).

    • The score is an estimate of the binding free energy in kcal/mol. More negative values suggest stronger binding.[5][6]

    • Trustworthiness: Do not treat this score as an absolute truth. It is a prediction. Its primary value lies in ranking different poses of the same ligand or comparing different ligands against the same protein target.[5]

    Table 1: Example Docking Results from log.txt

    Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b.
    1 -8.5 0.000 0.000
    2 -8.2 1.852 2.431
    3 -7.9 2.115 3.017

    | ... | ... | ... | ... |

  • Visualize the Binding Poses with PyMOL:

    • Open PyMOL and load the protein.pdbqt file.

    • Load the all_poses.pdbqt file. PyMOL will load all 9 poses as separate states of the same object. You can toggle between them using the arrow keys or the scene controller at the bottom right.[26]

    • Display the protein as a cartoon or surface and the ligand (pose 1, the best-scoring pose) as sticks to clearly see the interaction.[26]

  • Analyze Key Interactions:

    • Use PyMOL's Wizard -> Measurement tool to measure distances between ligand atoms and protein residues. Hydrogen bonds are typically under 3.5 Å.[26]

    • To find specific interactions, use the "find polar contacts" command. For example: find polar contacts to (all_poses and state 1) within 4 of (protein)

    • Identify key interacting amino acid residues (e.g., Arginine, Lysine for hydrogen bonding; Leucine, Valine for hydrophobic interactions).[6] A plausible binding pose should form chemically sensible interactions with the residues in the binding pocket.

  • Calculate RMSD for Validation (If Applicable):

    • If you have a known experimental structure with a co-crystallized ligand, you can validate your docking protocol by calculating the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the experimental pose.

    • An RMSD value of less than 2.0 Å is generally considered a successful docking result, indicating that the simulation accurately predicted the real binding mode.[6]

Conclusion and Future Perspectives

This guide has detailed a comprehensive workflow for the molecular docking of this compound. By following these protocols, researchers can generate plausible hypotheses about the binding mode and affinity of this ligand to a protein of interest.

References

  • Spoken Tutorial. Visualizing Docking using UCSF Chimera. [Link]
  • YouTube. Protein-ligand docking with AutoDock Vina and UCSF Chimera. [Link]
  • Quora. How does one prepare proteins for molecular docking?. [Link]
  • The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]
  • YouTube. Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. [Link]
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
  • University of Cantabria. Molecular Docking Tutorial. [Link]
  • The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL. [Link]
  • In Silico Design. Molecular Docking Workflow with AutoDock Vina and ChimeraX. [Link]
  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
  • Omics tutorials. Step-by-Step Tutorial on Molecular Docking. [Link]
  • Eagon Research Group. Vina Docking Tutorial. [Link]
  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. [Link]
  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]
  • YouTube.
  • University of Oxford. Session 4: Introduction to in silico docking. [Link]
  • YouTube. Visualization of Molecular Docking result by PyMOL. [Link]
  • YouTube. Tutorial 1 Introduction to Molecular Docking by Dr. P. Srivastava. [Link]
  • ResearchGate. Visualization Molecular Docking using PyMol or LigPlot. [Link]
  • ResearchGate.
  • Hindu College. Molecular docking analysis: Significance and symbolism. [Link]
  • YouTube.
  • YouTube. Learn Maestro: Preparing protein structures. [Link]
  • IGI Global. Molecular Docking Analysis. [Link]
  • PubChem. 4-(Piperidine-1-sulfonyl)benzoic acid. [Link]
  • Ethan Holleman. Visualizing ligand docking results with PyMOL scripting and R. [Link]
  • YouTube. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. [Link]
  • ResearchGate. How to select a suitable protein for a certain ligand?. [Link]
  • PubChemLite. 4-(piperidine-1-sulfonyl)benzoic acid (C12H15NO4S). [Link]
  • YouTube.
  • Quora. How to find ligands for any target protein for docking analysis, 30 ligands. [Link]
  • Yamanishi, Y., et al. (2008). Predicting target-ligand interactions using protein ligand-binding site and ligand substructures. Protein and peptide letters, 15(7), 749–753. [Link]
  • CD Bioparticles. Ligands for Target Protein for PROTAC. [Link]
  • ResearchGate. What are the criteria to select protein-ligand complex for structure-based pharmacophore modeling?. [Link]
  • Chiscano-Campos, A. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Wang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]

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Application Note: A Robust HPLC-CAD Method for the Quantitative Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern drug discovery, integral to the structure of numerous pharmaceuticals.[1][2] However, the quantitative analysis of many piperidine derivatives presents a significant challenge due to their common lack of a strong UV-absorbing chromophore, rendering conventional HPLC-UV methods insufficient.[3][4] This application note presents a detailed, robust, and sensitive method for the quantitative analysis of piperidine derivatives using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD). We provide a comprehensive experimental protocol, a method validation strategy according to International Council for Harmonisation (ICH) guidelines, and expert insights into the causalities behind methodological choices.[5][6] The universal detection capability of CAD, which is not dependent on the optical properties of the analyte, makes it an ideal technique for ensuring the accurate quantification and quality control of these vital pharmaceutical compounds.[7][8]

Introduction: The Analytical Challenge of Piperidine Derivatives

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in medicinal chemistry.[1][9] Its derivatives are found in over twenty classes of pharmaceuticals, from central nervous system (CNS) modulators to anticancer agents.[2][10][11] The precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is a critical aspect of drug development and quality control, ensuring both safety and efficacy.[5]

A primary analytical hurdle is that the basic piperidine ring and many of its alkyl or saturated substituents do not possess a chromophore, the part of a molecule that absorbs ultraviolet or visible light. This makes direct quantification by HPLC with UV detection difficult or impossible.[4] While derivatization techniques can be employed to attach a UV-active tag, they introduce additional complexity, time, and potential for error into the workflow.[12][13]

Charged Aerosol Detection (CAD) offers a superior alternative. As a universal detector, CAD can measure any non-volatile and many semi-volatile analytes, irrespective of their chemical structure or spectral properties.[7][8] This makes it an exceptionally powerful tool for the analysis of compounds like piperidine derivatives, providing a consistent and sensitive response that is directly proportional to the mass of the analyte.[14][15]

The Principle of Charged Aerosol Detection (CAD)

Understanding the mechanism of CAD is key to appreciating its advantages and optimizing its performance. The process unfolds in four sequential stages within the detector.[7][8][16]

  • Nebulization: The eluent from the HPLC column, containing the separated analyte, is passed through a nebulizer. This converts the liquid stream into a fine aerosol of droplets.

  • Evaporation: The aerosol flows through a heated drift tube. The volatile mobile phase evaporates, leaving behind dried particles of the non-volatile analyte.

  • Charging: These analyte particles are then passed by a high-voltage platinum corona wire, which generates a stream of positively charged nitrogen gas. The gas ions collide with and transfer their charge to the analyte particles.

  • Detection: An ion trap removes any highly mobile, unattached gas ions. The now-charged analyte particles proceed to a collector, where their aggregate charge is measured by a highly sensitive electrometer. The resulting signal is proportional to the quantity of the analyte.

CAD_Principle cluster_HPLC HPLC System cluster_CAD Charged Aerosol Detector (CAD) HPLC HPLC Column Eluent (Mobile Phase + Analyte) Nebulizer 1. Nebulization (Aerosol Formation) HPLC->Nebulizer Enters Detector Evaporation 2. Evaporation (Solvent Removal) Nebulizer->Evaporation Droplets Charging 3. Charging (Corona Discharge) Evaporation->Charging Dried Analyte Particles Detection 4. Detection (Electrometer) Charging->Detection Charged Particles Signal Output Signal (Proportional to Mass) Detection->Signal Generates

Caption: The four-stage operational workflow of the Charged Aerosol Detector.

Method Development and Protocol

The development of a robust HPLC-CAD method requires careful consideration of the analyte's chemistry and the detector's requirements. The primary goal is to achieve good chromatographic separation while using a mobile phase that is sufficiently volatile for the CAD process.[8]

Rationale for Experimental Choices
  • Column Chemistry: A reversed-phase C18 column is the standard choice and a versatile starting point for a wide range of piperidine derivatives, separating compounds based on their hydrophobicity.[3][17]

  • Mobile Phase: CAD requires volatile mobile phases to ensure complete evaporation.[8] Therefore, non-volatile buffers like phosphate are incompatible.

    • Acidic Modifier: Formic acid (0.1%) is an excellent choice. It is volatile, provides good peak shape for basic compounds like piperidines by protonating them, and is compatible with mass spectrometry if hyphenation is desired.[17]

    • Ion-Pairing Agent: Many simple piperidines are highly polar and show poor retention on reversed-phase columns. In such cases, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase. HFBA pairs with the protonated piperidine, increasing its hydrophobicity and thus its retention on the C18 column.[3][18]

  • Gradient Elution: A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile) percentage over time, is employed to ensure the elution of piperidine derivatives with a wide range of polarities and to clean the column effectively after each injection.[17]

Detailed Experimental Protocol

This protocol provides a starting point for the analysis of a typical piperidine derivative. Optimization may be required for specific molecules.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Thermo Scientific Vanquish)

  • Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)

  • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent[3]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Heptafluorobutyric acid (HFBA)

  • Sample: Piperidine derivative reference standard and sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA in Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Degas all mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the piperidine derivative reference standard at 1 mg/mL in Mobile Phase A.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.[12][17]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the piperidine derivative in Mobile Phase A to achieve a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[17]

  • Chromatographic & Detector Conditions:

ParameterRecommended Setting
HPLC Conditions
ColumnAtlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A0.1% HFBA in Water
Mobile Phase B0.1% HFBA in Acetonitrile
Flow Rate1.0 mL/min[3]
Column Temperature40 °C[3]
Injection Volume10 µL
Gradient Program0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B (Re-equilibration)
CAD Conditions
Nebulizer Gas (N₂)35 psi[3]
Evaporation Temp.35 °C (or as optimized)
Data Collection Rate10 Hz

Method Validation Protocol (ICH Q2(R1) Guidelines)

Validation is a mandatory process in pharmaceutical analysis to demonstrate that an analytical method is suitable for its intended purpose.[6][19] The following steps, based on ICH guidelines, ensure the trustworthiness of the HPLC-CAD method.[5][20][21]

Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: A typical workflow for analytical method validation as per ICH guidelines.

Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without API), the piperidine derivative standard, and a spiked sample. The method is specific if the analyte peak is well-resolved from any other peaks and there is no interference at its retention time.

  • Linearity: Inject the calibration standards (at least five concentrations) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.995.

  • Accuracy: Analyze samples spiked with known amounts of the piperidine derivative standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percentage recovery, with an acceptable range typically being 98-102%.[20][21]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same equipment and analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or equipment.

    • The precision is acceptable if the relative standard deviation (%RSD) is ≤ 2.0%.[20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these by the signal-to-noise ratio method (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±1%). The method is robust if these changes do not significantly affect the results.[20]

Representative Quantitative Data

The following table summarizes the expected performance characteristics of a validated HPLC-CAD method for a piperidine derivative.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Sensitivity
- LOQReport Value~0.3 - 3 µg/mL[17]
- LODReport Value~0.1 - 1 µg/mL[17]
Specificity No interference at analyte RTPeak is spectrally pure and resolved

Conclusion

The combination of High-Performance Liquid Chromatography with Charged Aerosol Detection provides a powerful, reliable, and universally applicable platform for the quantitative analysis of piperidine derivatives. This approach effectively overcomes the limitations of traditional UV detection for compounds lacking a chromophore.[7] By following the detailed protocol and rigorous validation strategy outlined in this note, researchers, scientists, and drug development professionals can generate accurate and trustworthy data essential for the advancement of pharmaceutical products from discovery to market.

References

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ResearchGate.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
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Application Notes and Protocols for the Use of 4-(Piperidine-1-sulfonyl)-benzoic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a valuable scaffold in medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[1][2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential applications of a promising class of compounds: 4-(Piperidine-1-sulfonyl)-benzoic acid derivatives.

The core structure, which combines a sulfonamide linkage with a piperidine ring and a benzoic acid moiety, offers a versatile platform for structural modifications to enhance antimicrobial potency and selectivity. The piperidine group is a prevalent nitrogen-containing ring system in FDA-approved drugs and is known to be a crucial active fragment in various therapeutic agents.[3] By leveraging this structural framework, these derivatives present a compelling avenue for the discovery of new antimicrobial leads.

This guide will detail the synthetic pathways to access these compounds, provide comprehensive protocols for their antimicrobial evaluation, and discuss the underlying principles for interpreting the experimental outcomes.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through a multi-step process. A generalized synthetic scheme is presented below, based on established methods for the synthesis of related sulfonamide and piperidine-containing compounds.[5][6]

Proposed Synthetic Pathway

The synthesis commences with the reaction of a commercially available starting material, such as 4-chlorosulfonylbenzoic acid, with piperidine to form the core 4-(piperidine-1-sulfonyl)benzoic acid structure. Subsequent modifications, such as esterification or amidation of the carboxylic acid group, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Workflow A 4-Chlorosulfonylbenzoic Acid C 4-(Piperidine-1-sulfonyl)benzoic Acid A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Piperidine B->C E 4-(Piperidine-1-sulfonyl)benzoic Acid Derivatives (Esters/Amides) C->E Coupling Agent (e.g., EDC, HOBt) Solvent (e.g., DMF) D Alcohol/Amine D->E

Caption: Proposed synthetic workflow for 4-(piperidine-1-sulfonyl)benzoic acid derivatives.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(Piperidine-1-sulfonyl)benzoic Acid

  • Dissolve 4-chlorosulfonylbenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(piperidine-1-sulfonyl)benzoic acid.

  • Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of 4-(Piperidine-1-sulfonyl)benzoic Acid Derivatives (e.g., Esters or Amides)

  • To a solution of 4-(piperidine-1-sulfonyl)benzoic acid (1 equivalent) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired alcohol or amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Confirm the structure and purity of the final compound using spectroscopic methods.

Protocols for Antimicrobial Evaluation

A thorough evaluation of the antimicrobial properties of the synthesized derivatives is crucial. This involves determining their spectrum of activity and potency against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Protocol:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solutions of 4-(piperidine-1-sulfonyl)benzoic acid derivatives in DMSO C Perform serial two-fold dilutions of compounds in broth in a 96-well plate A->C B Prepare 0.5 McFarland standard microbial inoculum D Inoculate wells with diluted microbial suspension B->D C->D E Include positive and negative controls D->E F Incubate at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) E->F G Visually determine the lowest concentration with no growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticipated Antimicrobial Activity

Based on studies of structurally related sulfonamide and piperidine derivatives, it is anticipated that this compound derivatives will exhibit antimicrobial activity, particularly against bacterial species. For instance, novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency towards plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with EC₅₀ values in the low µg/mL range.[1][5] Similarly, certain sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][6]

Table 1: Exemplary Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismMIC/EC₅₀ (µg/mL)Reference
Sulfonamide-piperidine derivativesXanthomonas oryzae pv. oryzae2.02 - 11.83[1][5]
Sulfonyl piperidine carboxamidesGram-positive bacteriaModerate to Good[3][6]
Sulfonyl piperidine carboxamidesGram-negative bacteriaModerate to Good[3][6]
Sulfonyl piperidine carboxamidesFungiModerate to Good[3][6]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus125[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis125[7]

Mechanism of Action: A Dual-Pronged Attack?

The primary mechanism of action for sulfonamide-based antimicrobials is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.

Furthermore, some sulfonamide derivatives have been shown to exert their antimicrobial effects by damaging the integrity of the bacterial cell membrane.[1][4] This suggests a potential dual mechanism of action for this compound derivatives, which could be advantageous in overcoming certain resistance mechanisms.

Mechanism_of_Action cluster_folic_acid Folic Acid Synthesis Pathway cluster_membrane Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Compound 4-(Piperidine-1-sulfonyl)- benzoic Acid Derivative Compound->DHPS Competitive Inhibition Membrane Cell Membrane Damage Compound->Membrane Disruption CellDeath Bacterial Cell Death Membrane->CellDeath

Caption: Proposed dual mechanism of action for 4-(piperidine-1-sulfonyl)benzoic acid derivatives.

Cytotoxicity Assessment: Ensuring Safety

While potent antimicrobial activity is desirable, it is equally important to assess the potential toxicity of new compounds to mammalian cells. A favorable therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a critical parameter in drug development.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Vero, HEK293).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader.

Protocol:

  • Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and potential for a dual mechanism of action make these compounds an attractive area for further investigation. Future research should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of analogs to establish a comprehensive structure-activity relationship.

  • Broad-spectrum antimicrobial testing: Evaluating the compounds against a wider panel of clinically relevant and drug-resistant bacterial and fungal pathogens.

  • Mechanism of action studies: Elucidating the precise molecular targets and confirming the dual-action hypothesis.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models of infection.

By following the protocols and considering the insights provided in these application notes, researchers can effectively explore the potential of this compound derivatives as a new class of antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Antifungal and phytotoxic activity of benzoic acid derivatives
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Antifungal activity of 4a-j. | Download Table.
  • Antifungal activity of benzoic acid derivatives
  • Synthesis and antimicrobial activity of new (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy]stilbenes.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.
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Topic: In Silico Screening of 4-(Piperidine-1-sulfonyl)-benzoic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Discovery Professionals

Section 1: The Rationale for In Silico Screening

Traditional high-throughput screening (HTS) involves the physical testing of thousands to millions of compounds, a process that is both resource-intensive and time-consuming.[1] Virtual screening (VS) complements HTS by computationally filtering vast chemical libraries to identify a smaller, more promising subset of molecules that are most likely to bind to a biological target.[2][3] This pre-selection dramatically improves hit rates, often from 1-2% in traditional screens to double-digit percentages, thereby conserving resources for compounds with a higher probability of success.[4]

The 4-(Piperidine-1-sulfonyl)-benzoic acid core is a versatile scaffold found in various biologically active compounds. Its derivatives have been investigated for activities such as the inhibition of human carbonic anhydrase (hCA), an enzyme family implicated in several diseases including glaucoma and cancer.[5] This makes it an excellent candidate for building a focused library for in silico screening against relevant therapeutic targets.

Section 2: The Virtual Screening Cascade

The virtual screening process is a multi-stage filtering pipeline designed to systematically reduce a large library of compounds to a handful of high-potential "hits". Each stage applies increasingly stringent computational and theoretical criteria.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Filtering cluster_2 Phase 3: Hit Selection Target_Selection Target Selection & Validation (e.g., hCA II, PDB: 2OQV) Receptor_Prep Receptor Preparation (Cleaning PDB, Adding Hydrogens) Target_Selection->Receptor_Prep PDB Structure Library_Generation Library Generation (this compound analogs) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Library_Generation->Ligand_Prep SMILES/SDF Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep->Docking Post_Docking Post-Docking Analysis (Scoring & Visual Inspection) Docking->Post_Docking Docked Poses & Scores ADMET_Filter ADMET & Druglikeness Filter (e.g., SwissADME) Post_Docking->ADMET_Filter Promising Poses Hit_Prioritization Hit Prioritization (Top Candidates) ADMET_Filter->Hit_Prioritization Filtered Hits Experimental_Validation Experimental Validation (In Vitro Assays) Hit_Prioritization->Experimental_Validation Final Hit List

Caption: The In Silico Screening Workflow.

Section 3: Target Selection and Preparation

The success of a structure-based screening campaign hinges on the quality of the target protein structure.

Rationale for Target Selection

The choice of a biological target must be grounded in disease relevance. For our library, Human Carbonic Anhydrase II (hCA II) is a well-validated target. We will use the crystal structure of hCA II in complex with an inhibitor, for instance, the one available from the Protein Data Bank (PDB ID: 2OQV), as our receptor model.[6] The quality of the crystal structure is paramount; a high-resolution structure (ideally <2.5 Å) with no missing residues in the binding site is preferred.[7]

Protocol: Receptor Preparation

Objective: To prepare the PDB structure of hCA II for docking by removing extraneous molecules, adding hydrogen atoms, and assigning partial charges. Tools: UCSF ChimeraX or AutoDock Tools (ADT).[8][9]

Methodology:

  • Load Structure: Open the PDB file (e.g., 2OQV) in the molecular visualization software.

  • Clean the Structure:

    • Remove Solvent: Delete all water molecules. Rationale: While some water molecules can be critical for binding, they are typically removed in standard docking protocols to simplify the calculation, unless a specific role is known.[10]

    • Remove Co-crystallized Ligands & Ions: Delete the original ligand and any non-essential ions from the binding site to make it available for docking.

    • Select Biological Unit: If the PDB file contains a biological assembly with multiple chains, retain only the chain of interest (e.g., Chain A) for the docking study.[11]

  • Add Hydrogens: Use the software's tools (e.g., AddH in ChimeraX) to add hydrogen atoms. Rationale: PDB files from X-ray crystallography often lack hydrogen coordinates. Adding them is essential for correct ionization and the formation of hydrogen bonds.[9]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., AMBER force field charges). Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.[8]

  • Save the Prepared Receptor: Save the cleaned, protonated receptor structure in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom type definitions.

Section 4: Ligand Library Preparation

Objective: To generate a 3D, energy-minimized library of diverse yet focused analogs of the this compound scaffold. Tools: Chemical drawing software (e.g., ChemDraw), Open Babel.

Methodology:

  • Scaffold Enumeration: Start with the core scaffold. Design a virtual library by adding various substituents at chemically feasible positions on the benzoic acid or piperidine rings to explore the chemical space.

  • 2D to 3D Conversion:

    • Represent each designed molecule as a SMILES string or in a 2D SDF file.

    • Use a tool like Open Babel to convert the 2D structures into 3D coordinates. Rationale: Docking requires a 3D representation of the ligand to assess its fit in the 3D space of the protein's binding pocket.

  • Energy Minimization: Perform an energy minimization on each 3D ligand structure using a force field (e.g., MMFF94). Rationale: This step relaxes the 3D structure to a more energetically favorable conformation, removing any steric strain from the conversion process.

  • Save the Ligand Library: Save the final, prepared ligands in the PDBQT format. This process, similar to receptor preparation, adds charges and defines rotatable bonds.[9]

Section 5: Structure-Based Virtual Screening via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] The process involves sampling ligand conformations within the binding site and ranking them using a scoring function.[12]

Protocol: Molecular Docking with AutoDock Vina

Objective: To dock the prepared ligand library against the hCA II receptor and score the potential binding poses. Tools: AutoDock Tools (ADT), AutoDock Vina.[14]

Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared receptor (PDBQT file).

    • Identify the active site. For PDB ID 2OQV, this is the pocket where the original inhibitor was bound.

    • Define a "grid box" that encompasses this entire binding pocket. A typical size is 25x25x25 Å. Rationale: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant area, saving computational time.[9]

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run the Docking Simulation: Execute the docking run from the command line for each ligand in the library against the prepared receptor.

  • Collect Results: The output for each ligand will be a PDBQT file containing the coordinates of the predicted binding poses and a log file containing the corresponding binding affinity scores (in kcal/mol).

Section 6: Post-Docking Analysis and Hit Selection

A low binding energy score is necessary but not sufficient for a compound to be considered a "hit." A critical analysis of the binding pose and interactions is essential.

Rationale for Analysis

The docking score provides a quantitative estimate of binding affinity, with more negative values indicating stronger predicted binding.[15] However, these scores are approximations. Visual inspection is crucial to ensure that the predicted binding pose is chemically reasonable and forms key interactions (e.g., hydrogen bonds, hydrophobic contacts) with important residues in the active site.[16][17]

G Initial_Pool Initial Docked Pool (~1000s of compounds) Score_Filter Filter by Binding Affinity (e.g., < -7.0 kcal/mol) Initial_Pool->Score_Filter Visual_Inspection Visual Inspection of Pose (Key Interactions Verified?) Score_Filter->Visual_Inspection Top 10-20% Visual_Inspection->Score_Filter No (Discard) ADMET_Filter ADMET & Druglikeness Filter (Lipinski's Rule, Toxicity) Visual_Inspection->ADMET_Filter Yes Final_Hits Final Hit List (10-50 compounds) ADMET_Filter->Final_Hits Favorable Profile

Caption: Decision workflow for hit prioritization.

Hypothetical Docking Results
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (hCA II)Visual Inspection Notes
LIG_001-9.2HIS94, HIS96, THR199Pass: Sulfonyl group forms H-bonds with THR199. Piperidine in hydrophobic pocket.
LIG_002-8.8HIS94, VAL121, LEU198Pass: Benzoic acid moiety interacts with HIS94. Good shape complementarity.
LIG_003-8.5THR200, PRO202Fail: High score but poor interactions. Binds to a shallow surface pocket, not the active site zinc.
LIG_004-7.1HIS94, HIS119, THR199Pass: Classic binding mode observed. Forms critical interactions with key residues.

Section 7: ADMET and Druglikeness Filtering

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties.[18] In silico ADMET prediction helps eliminate compounds that are likely to fail later in development due to poor absorption, distribution, metabolism, excretion, or toxicity profiles.[19][20]

Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile and druglikeness properties of the top-ranked compounds from docking. Tools: Free web-based servers like SwissADME or pkCSM.[21]

Methodology:

  • Input Structures: For each promising hit, input its SMILES string into the web server.

  • Run Prediction: Initiate the calculation. The server computes a range of physicochemical and pharmacokinetic properties.

  • Analyze Data: Collect the data and filter based on established criteria, such as:

    • Lipinski's Rule of Five: A guideline to evaluate druglikeness. Violations may indicate poor absorption or permeation.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but undesirable for peripherally acting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Predicted Toxicity: Flags for potential carcinogenicity or other toxic effects.

Hypothetical ADMET Profile for Top Hits
Compound IDLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorPredicted Toxicity
LIG_0010HighYesNoNone
LIG_0020HighNoYesLow Risk
LIG_0041 (MW > 500)LowNoNoNone

Based on this combined analysis, LIG_001 emerges as the top candidate. Despite a slightly lower binding score than LIG_002, it has a cleaner predicted ADMET profile with no CYP inhibition and favorable BBB permeability (if targeting a CNS-related aspect of hCA II). LIG_004 is deprioritized due to a potential issue with molecular weight and low predicted absorption.

Section 8: Conclusion

This application note outlines a systematic and robust workflow for the in silico screening of a focused library based on the this compound scaffold. By integrating molecular docking with post-hoc analysis and ADMET prediction, researchers can efficiently navigate vast chemical spaces, prioritize compounds with the highest potential for success, and make more informed decisions for advancing candidates to experimental validation. This approach significantly enhances the efficiency of the early-stage drug discovery process.

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  • Asian Journal of Chemistry. (2019). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Asian Journal of Chemistry.
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid. PubChem.
  • Moi, D., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules.
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  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed by robust scientific principles.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses the most frequently encountered issues during the synthesis of this compound from 4-(chlorosulfonyl)benzoic acid and piperidine.

Issue 1: Consistently Low Yield of the Final Product

Question: My synthesis of this compound is consistently resulting in yields below 50%. What are the primary factors I should investigate to improve this?

Answer: A low yield in this sulfonamide synthesis is a common but solvable issue. The root cause often lies in one of three areas: hydrolysis of the starting material, suboptimal reaction conditions, or inefficient product isolation. Let's break down the troubleshooting process.

The primary culprit is often the hydrolysis of the highly reactive 4-(chlorosulfonyl)benzoic acid starting material into the corresponding sulfonic acid.[1][2] This side reaction is competitive with the desired aminolysis reaction with piperidine.

Key Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water, which readily hydrolyzes the sulfonyl chloride.[1]

  • Controlled Reagent Addition & Temperature: The reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of 4-(chlorosulfonyl)benzoic acid to the piperidine solution is critical.[3][4] This slows the rate of hydrolysis and favors the desired sulfonamide formation. Add the sulfonyl chloride solution dropwise to prevent localized heating.[3]

  • Choice and Stoichiometry of Base: A base is essential to neutralize the HCl byproduct generated during the reaction.[3][4] Using an excess of piperidine (e.g., 2.2 equivalents) can serve as both the nucleophile and the acid scavenger. Alternatively, an inorganic base like sodium carbonate can be used effectively in an aqueous system, a method often referred to as the Schotten-Baumann reaction.[2][5]

  • Reaction Time: While the initial reaction is often rapid, allowing the mixture to stir for 4-6 hours at room temperature after the initial addition can ensure the reaction goes to completion.[3] Monitor progress using Thin Layer Chromatography (TLC).

Experimental Protocol: Optimized Synthesis of this compound

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Piperidine (2.2 eq)

  • Sodium Carbonate (optional, if not using excess piperidine, 1.2 eq)

  • Deionized Water or Anhydrous Dichloromethane (DCM)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate & n-Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (2.2 eq) in the chosen solvent (e.g., 50 mL deionized water for Schotten-Baumann conditions).[2][3] Chill the mixture in an ice bath to 0 °C with vigorous stirring.

  • Reagent Addition: In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a compatible solvent if necessary (e.g., THF if piperidine is in DCM) or add it portion-wise as a solid. Slowly add the 4-(chlorosulfonyl)benzoic acid to the chilled piperidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[3]

  • Workup: Cool the mixture in an ice bath and carefully acidify to a pH of ~2 with 10% HCl. This will precipitate the carboxylic acid product.[3]

  • Isolation & Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove salts.[3] Dry the crude product under vacuum. For higher purity, recrystallize from an ethyl acetate/n-hexane solvent system.[3]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and contamination in my NMR spectrum. What are the likely side products and how can I prevent their formation?

Answer: Impurity generation is a significant challenge. The primary impurities are typically the unreacted starting material and the sulfonic acid hydrolysis byproduct.

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Solution
Hydrolysis of Sulfonyl Chloride Presence of moisture in reagents or solvent.[1]Use anhydrous solvents and oven-dried glassware. Maintain low temperatures during addition.[3]
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or poor mixing.Allow the reaction to stir for an adequate duration (4-6 hours) at room temperature and ensure efficient stirring.[3]
Formation of Piperidinium Hydrochloride Salt The HCl byproduct reacts with the piperidine base.This is an expected part of the reaction. The salt is typically water-soluble and removed during the workup and washing steps.

Troubleshooting Workflow Diagram

G cluster_hydrolysis If Hydrolysis is Detected cluster_conditions If Conditions are Suboptimal cluster_workup If Workup is Inefficient start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis: - Run TLC of crude product. - Look for a highly polar spot (sulfonic acid). start->check_hydrolysis check_conditions Review Reaction Conditions: - Anhydrous solvents? - Temperature control (0°C)? - Sufficient reaction time? start->check_conditions check_workup Evaluate Workup & Purification: - Proper acidification (pH ~2)? - Thorough washing of precipitate? - Effective recrystallization? start->check_workup improve_anhydrous Improve Anhydrous Technique: - Oven-dry glassware. - Use freshly opened/distilled solvents. check_hydrolysis->improve_anhydrous slow_addition Slow Reagent Addition at 0°C check_hydrolysis->slow_addition increase_time Increase Reaction Time to 4-6h check_conditions->increase_time ensure_stirring Ensure Vigorous Stirring check_conditions->ensure_stirring check_base Verify Base Stoichiometry (e.g., Piperidine ≥ 2.2 eq) check_conditions->check_base verify_ph Verify pH with pH paper/meter check_workup->verify_ph wash_thoroughly Wash Precipitate with Ample Cold Water check_workup->wash_thoroughly optimize_recrystallization Optimize Recrystallization Solvent System check_workup->optimize_recrystallization

Caption: A decision tree for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound is a classic nucleophilic acyl substitution reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the liberated HCl.[3][4]

Q2: Can I use a different base instead of excess piperidine or sodium carbonate?

A2: Yes, other bases can be used. Organic bases like triethylamine (TEA) or pyridine are commonly employed in anhydrous organic solvents like DCM or THF.[4] The choice of base can be critical; for instance, a non-nucleophilic hindered base like 2,6-lutidine might be used if side reactions with the base are a concern.[1] However, for this specific synthesis, the Schotten-Baumann conditions (using an inorganic base like Na₂CO₃ in water) are often robust, cost-effective, and environmentally friendly.[2]

Q3: Why is the reaction acidified during the workup?

A3: The product, this compound, exists as its carboxylate salt (e.g., sodium or piperidinium salt) in the basic reaction mixture. This salt is generally soluble in water. Acidification to a pH of approximately 2 protonates the carboxylate group, converting the molecule to the neutral carboxylic acid form, which is significantly less soluble in water and precipitates out of the solution, allowing for easy isolation by filtration.[3]

Q4: What are the expected spectroscopic data for the final product?

A4: While specific shifts can vary based on the solvent, representative data would be:

  • ¹H NMR: You would expect to see signals for the aromatic protons on the benzoic acid ring, typically as two doublets. You will also see characteristic signals for the piperidine ring protons. The proton on the carboxylic acid group will appear as a broad singlet, often far downfield.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and strong S=O stretching bands characteristic of the sulfonamide group.

Synthesis and Purification Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Prepare Reagents - 4-(Chlorosulfonyl)benzoic acid - Piperidine & Base - Anhydrous Solvent / Water mix 2. Mix Amine, Base, Solvent Cool to 0°C reagents->mix add 3. Add Sulfonyl Chloride (Slowly, <5°C) mix->add react 4. Stir at Room Temp (4-6 hours) add->react acidify 5. Acidify to pH ~2 (Precipitation) react->acidify filter 6. Filter & Wash Solid (Cold Water) acidify->filter dry 7. Dry Under Vacuum filter->dry recrystallize 8. Recrystallize (e.g., Ethyl Acetate/Hexane) dry->recrystallize

Caption: A high-level workflow for the synthesis and purification process.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (2025). BenchChem.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.
  • Liu, et al. (2024).
  • PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)benzoic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl chloride. (n.d.). BenchChem.
  • Weiß, S., et al. (2020). 1,2-Aminosulfonylation of Alkenes via a Photoexcited Cu(I)-Substrate Complex: A Three-Component Coupling Approach.
  • The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity
  • Al-Hourani, B. J., et al. (2019).
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.
  • Zhang, H., et al. (2024).
  • Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis, Cytotoxicity, and Enzyme Inhibitory Kinetics. (2020). NIH.
  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Synthesis from Arenes. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
  • Which benzoyl chloride undergoes hydrolysis faster in w
  • Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Deriv
  • Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. (n.d.).
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016). ACS Figshare.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.).
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • 885274-77-1(PIPERIDINE-4-CARBOXYLIC ACID 4-CHLORO-BENZYLAMIDE) Product Description. (n.d.). ChemicalBook.
  • RU2291144C1 - Method for preparing benzoyl chloride.
  • US20050137396A1 - Process for preparing benzoic acids.
  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005).
  • EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • Preparation of benzoic acid of high purity. (n.d.).
  • Benzoyl piperidine. (n.d.). Organic Syntheses Procedure.

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Technical Support Center: Purification of Crude 4-(Piperidine-1-sulfonyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-(Piperidine-1-sulfonyl)-benzoic acid. Here, we address common challenges and provide field-proven troubleshooting strategies and detailed protocols to help you achieve high purity for your target compound. Our approach is grounded in fundamental chemical principles to explain not just the "how," but the "why" behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude product?

The profile of impurities is intrinsically linked to the synthetic route employed. A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1][2] Therefore, typical impurities may include:

  • Unreacted Starting Materials: Residual 4-(chlorosulfonyl)benzoic acid or piperidine.

  • Hydrolysis Products: The highly reactive chlorosulfonyl group can hydrolyze to form 4-sulfobenzoic acid, especially if moisture is not rigorously excluded.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.

  • Inorganic Salts: Salts such as sodium carbonate or hydrochloride salts of amine bases are often used in the reaction and must be removed.[1][3]

Q2: How do I select the best primary purification technique?

The optimal purification strategy depends on the nature and quantity of the impurities present. This compound is a solid, polar, acidic molecule.[4][] This provides several avenues for purification. The workflow below offers a logical decision-making process.

Purification_Workflow crude Crude 4-(Piperidine-1-sulfonyl) -benzoic acid tlc Analyze by TLC/ LCMS crude->tlc decision1 Major Impurities Neutral or Basic? tlc->decision1 decision2 Impurities have similar polarity? decision1->decision2 No extraction Acid-Base Extraction decision1->extraction Yes recrystallization Recrystallization decision2->recrystallization No chromatography Column Chromatography decision2->chromatography Yes extraction->recrystallization Isolate & Dry pure_product Pure Product (Verify Purity) recrystallization->pure_product chromatography->pure_product

Caption: Purification Technique Selection Workflow.

Q3: I'm performing an acid-base extraction, but my yield is very low. What went wrong?

Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[6][7] Low yield typically points to incomplete partitioning or precipitation. Here’s a troubleshooting checklist:

  • Incomplete Deprotonation: Ensure the pH of the aqueous phase is sufficiently basic to fully deprotonate the carboxylic acid into its water-soluble salt form. A saturated sodium bicarbonate (NaHCO₃) solution is usually sufficient.[6][8] For complete conversion, the pH should be at least two units above the pKa of the carboxylic acid.[9]

  • Insufficient Mixing/Extractions: Ensure thorough mixing of the organic and aqueous layers in the separatory funnel to maximize surface area and facilitate the transfer. Perform the aqueous extraction at least twice with fresh basic solution to ensure all the acid is captured.[10]

  • Incomplete Re-acidification: When recovering the product, you must acidify the combined aqueous extracts to a pH well below the carboxylic acid's pKa to ensure complete precipitation.[9] Cool the solution in an ice bath before and during acidification with a strong acid like 6M HCl, and check the pH with litmus paper to confirm it is acidic (pH ~2).[10]

  • Product Solubility: If your product has some solubility in the acidic aqueous solution, a significant portion may not precipitate. If you suspect this, you can re-extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.[8]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[11] This is often because the solution temperature is above the melting point of the impure solid or because high levels of impurities are depressing the melting point.[11]

  • Solution 1: Add More Solvent. The most common fix is to heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[11]

  • Solution 2: Change the Solvent System. The solvent may be too nonpolar. Try switching to a more polar solvent or using a binary solvent system (e.g., isopropanol-water, ethyl acetate-hexane).[1][11]

  • Solution 3: Preliminary Purification. If the crude product is highly impure, "oiling out" is more likely. Perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[11]

Q5: I'm not getting any crystals to form during recrystallization. What should I do?

This issue typically arises from using too much solvent, resulting in a solution that is not saturated upon cooling, or from the solution being supersaturated without a nucleation point.[11]

  • Induce Crystallization: Try scratching the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a tiny "seed" crystal of the pure compound if available.[11]

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Then, allow it to cool again.

  • Lower the Temperature: After the solution has cooled to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of your compound and promote crystallization.[11]

Q6: My compound is streaking badly on a silica gel TLC plate/column. How can I get clean separation?

Streaking or "tailing" of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to poor chromatographic behavior.[10]

  • Solution: Modify the Mobile Phase. To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[10] This simple modification typically results in sharper, more defined spots on TLC and better peaks during column chromatography. The rule of thumb is to lower the mobile phase pH at least 2 units below the compound's pKa.[12]

Section 2: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude solid (~1 g) in a suitable organic solvent like ethyl acetate or dichloromethane (~20 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the funnel.[10] Stopper the funnel, and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another 15 mL of fresh NaHCO₃ solution. Combine the aqueous extracts. The organic layer containing neutral or basic impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper).[10] The product should precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.[3]

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product after initial purification or if impurities are minor.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Based on the polar nature of the compound, ethanol-water, isopropanol-water, or ethyl acetate-hexane are good starting points.[1][11] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the pure crystals to a constant weight.

Protocol 3: Column Chromatography on Silica Gel

This method is used to separate the target compound from impurities with similar polarity.

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Add 0.5-1% acetic acid to the solvent mixture to prevent tailing.[10] Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) and carefully add this to the top of the packed column.

  • Elution: Run the column by allowing the mobile phase to flow through it. Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Section 3: Data Summary Tables

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemTypeRationale
Isopropanol/WaterBinary, PolarOften effective for sulfonamides; solubility can be finely tuned by adjusting the water content.[11]
Ethanol/WaterBinary, PolarSimilar to isopropanol/water, provides a good polarity range for crystallization.
Ethyl Acetate/HexaneBinary, Mid-PolarityGood for compounds soluble in moderately polar solvents. Ethyl acetate dissolves, hexane acts as the anti-solvent.[1][3]
Acetic AcidSingle, Polar ProticCan be used for difficult-to-dissolve acids, but residual solvent can be hard to remove.
Table 2: Typical Mobile Phase Modifiers for Chromatography
ModifierConcentrationPurposeTechnique
Acetic Acid0.5 - 1.0% (v/v)Suppresses ionization of the carboxylic acid, reducing tailing on silica gel.[10]Normal Phase
Formic Acid0.5 - 1.0% (v/v)Similar to acetic acid, but more volatile, making it easier to remove after collection.[10]Normal Phase
Trifluoroacetic Acid (TFA)0.1% (v/v)Commonly used in reversed-phase HPLC to improve peak shape of acidic analytes.[13]Reversed Phase

Section 4: References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters Corporation. Retrieved from

  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier. Retrieved from

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Chromedia. Retrieved from

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem. Retrieved from

  • Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. Retrieved from

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from

  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem. Retrieved from

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (2019). MDPI. Retrieved from

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Corporation. Retrieved from

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from

  • 4-(Piperidine-1-sulfonyl)benzoic acid. (n.d.). PubChem. Retrieved from

  • Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). BenchChem. Retrieved from

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). ResearchGate. Retrieved from

  • 4-(piperidine-1-sulfonyl)benzoic acid (C12H15NO4S). (n.d.). PubChemLite. Retrieved from

  • CAS 10252-83-2 4-(Piperidine-1-sulfonyl)benzoic acid. (n.d.). BOC Sciences. Retrieved from

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from

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Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this fundamental yet often problematic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively. This is not a rigid manual, but a dynamic resource to help you navigate the intricacies of sulfonamide synthesis and minimize the impact of common side reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of sulfonamides from sulfonyl chlorides and amines.

Q1: My sulfonamide yield is consistently low. What are the likely culprits?

Low yields in sulfonamide synthesis can often be traced back to a few key factors. The primary suspect is often the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them to the unreactive sulfonic acid.[1] Another common cause is the use of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants.

To address low yields, consider the following:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven-drying is recommended), and anhydrous solvents should be used to minimize the hydrolysis of the sulfonyl chloride.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also best practice.

  • Optimize Base and Solvent Selection: A non-nucleophilic organic base like pyridine or triethylamine is often employed to neutralize the HCl byproduct without competing with the amine nucleophile. The solvent should be inert under the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[1]

  • Control Stoichiometry: Using a slight excess of the amine (around 1.1 to 1.2 equivalents) can help ensure that the valuable sulfonyl chloride is fully consumed.[1]

Q2: I'm seeing a significant amount of a double-sulfonated byproduct with my primary amine. What is this, and how can I prevent it?

This common side product is a di-sulfonated amine, with the structure R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide has an acidic N-H proton. In the presence of a strong base, this proton can be deprotonated to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonated byproduct.

Here are key strategies to prevent di-sulfonylation:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents). The sulfonyl chloride should be added slowly and dropwise to the solution of the amine and base, preferably at a low temperature (e.g., 0 °C). This ensures that the concentration of the sulfonyl chloride remains low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Modify Base Conditions: The choice of base is critical. A strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation. Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine.

  • Lower the Reaction Temperature: Reducing the reaction temperature (e.g., to 0 °C or even -20 °C) decreases the rate of both the desired reaction and the side reaction. However, it often has a more pronounced effect on suppressing the less favorable di-sulfonylation.

Q3: My sulfonyl chloride starting material seems to be degrading before I can use it. How can I handle and store it properly?

Sulfonyl chlorides are notoriously sensitive to moisture and can degrade over time, leading to the formation of the corresponding sulfonic acid.[1] Proper handling and storage are crucial for maintaining their reactivity.

Here are some best practices:

  • Storage: Store sulfonyl chlorides in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Handling: When dispensing the reagent, do so in a dry environment, such as a glove box or under a stream of inert gas. Use dry syringes and needles. Minimize the time the container is open to the atmosphere.

  • Quality Check: If you suspect degradation, you can check the purity of your sulfonyl chloride by NMR spectroscopy. The presence of a broad peak corresponding to the sulfonic acid is an indicator of hydrolysis.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice.

Issue 1: An Unexpected Side Product is Observed

The most common side product is the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride.[1] If you are using a primary amine, you may also observe the di-sulfonated product as discussed above. With aromatic amines (anilines), polymerization can be a concern if the amine is not protected.

Troubleshooting Workflow: Identifying and Mitigating Unexpected Side Products

Caption: A workflow for diagnosing and addressing unexpected side products.

Issue 2: Reaction with Sensitive Functional Groups

Sulfonyl chlorides can react with other nucleophilic functional groups present in your amine substrate, such as phenols, indoles, and in some cases, even amides. This can lead to a mixture of products and a lower yield of the desired sulfonamide.

Protecting Group Strategies for Common Functional Groups:

Functional GroupCommon Protecting GroupsDeprotection Conditions
Phenol Benzylsulfonyl (Bns)Catalytic hydrogenolysis
tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA) or basic conditions
Indole (N-H) tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF) or acidic conditions

Experimental Protocol: TBDMS Protection of an Indole

  • To a solution of the indole-containing amine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Proceed with the sulfonylation reaction.

  • For deprotection, the crude silyl-protected sulfonamide can be treated with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or under mild acidic conditions.

Advanced Troubleshooting and Optimization

For particularly challenging substrates, a more systematic approach to optimization may be necessary.

Small-Scale Reaction Protocol for Optimization

This protocol is designed to be carried out in parallel on a small scale (e.g., in vials) to efficiently screen different reaction conditions.

  • Preparation: In a series of dry vials, add the amine (1.0 eq) and the chosen solvent.

  • Base Addition: To each vial, add a different base (e.g., triethylamine, pyridine, DIPEA, 2,6-lutidine) at a specific stoichiometry (e.g., 1.5 eq).

  • Temperature Control: Place the vials in a cooling bath set to the desired temperature (e.g., 0 °C).

  • Sulfonyl Chloride Addition: Prepare a stock solution of the sulfonyl chloride in the reaction solvent. Add the sulfonyl chloride solution (1.0 eq) dropwise to each vial over a set period.

  • Reaction Monitoring: After a specific time, quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of conversion and the formation of side products.

  • Analysis: Compare the results from the different conditions to identify the optimal base, solvent, and temperature for your specific substrate.

Optimization Workflow Diagram

Optimization_Workflow Start Low Yield or Side Products Screen_Base Screen Bases (e.g., TEA, Pyridine, DIPEA) Start->Screen_Base Analysis Analyze by TLC/LC-MS for Conversion and Purity Screen_Base->Analysis Screen_Solvent Screen Solvents (e.g., DCM, THF, Acetonitrile) Screen_Solvent->Analysis Optimize_Temp Optimize Temperature (e.g., 0°C, RT, elevated) Optimize_Temp->Analysis Optimize_Stoich Optimize Stoichiometry (Amine:Sulfonyl Chloride Ratio) Optimize_Stoich->Analysis Analysis->Screen_Solvent If still suboptimal Analysis->Optimize_Temp If still suboptimal Analysis->Optimize_Stoich If still suboptimal Optimized_Conditions Optimized Conditions Identified Analysis->Optimized_Conditions Optimal conditions found

Sources

Technical Support Center: Enhancing the Stability of 4-(Piperidine-1-sulfonyl)-benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. As a bifunctional molecule containing both a carboxylic acid and a sulfonamide group, its behavior in solution can be complex. This resource explains the underlying chemical principles governing its stability and provides practical, field-proven protocols to mitigate degradation during your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into stability protocols, it's crucial to understand the chemical nature of this compound. Its structure dictates its susceptibility to various degradation pathways.

  • Structure: The molecule consists of a benzoic acid moiety substituted at the para position with a piperidine-1-sulfonyl group.

  • Ionization Centers: It possesses two key ionizable groups:

    • A moderately acidic carboxylic acid group (-COOH).

    • A weakly acidic sulfonamide proton (-SO₂-N-). The nitrogen in the piperidine ring is part of the sulfonamide and is not basic.

II. Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for sulfonamides, including this compound, is hydrolysis. This involves the cleavage of the sulfur-nitrogen (S-N) bond.

Mechanism of Hydrolysis

Hydrolysis of the sulfonamide bond is typically catalyzed by acid. Under acidic conditions, the oxygen atoms of the sulfonyl group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond, yielding 4-carboxybenzenesulfonic acid and piperidine.

Conversely, under neutral to alkaline conditions, the sulfonamide nitrogen can be deprotonated, forming an anion. This anionic form is less susceptible to hydrolysis, rendering the molecule more stable at higher pH.[1][2][3]

Visualizing the Degradation Pathway

The following diagram illustrates the principal hydrolytic degradation pathway for this compound under acidic conditions.

cluster_main Acid-Catalyzed Hydrolysis parent This compound intermediate Protonated Intermediate parent->intermediate + H₃O⁺ products Degradation Products intermediate->products + H₂O (Nucleophilic Attack) product1 4-Carboxybenzenesulfonic acid products->product1 product2 Piperidine products->product2

Caption: Hypothesized acid-catalyzed hydrolysis of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution, presented in a question-and-answer format.

FAQs: Proactive Stability Enhancement

Q1: What is the optimal pH range for storing solutions of this compound to ensure maximum stability?

A1: Based on the general stability profile of sulfonamides, the optimal pH for storage is in the neutral to slightly alkaline range (pH 7.0 - 9.0).[1][2] In this range, the sulfonamide group is less prone to acid-catalyzed hydrolysis. The carboxylic acid group will be deprotonated (carboxylate), which also enhances aqueous solubility. Avoid strongly acidic conditions (pH < 4) for prolonged storage.

Q2: I need to prepare a stock solution. What solvent should I use?

A2: For initial solubilization, polar aprotic solvents like DMSO or DMF are often effective. However, for aqueous experimental buffers, it is best to minimize the percentage of these organic co-solvents. If preparing an aqueous stock, consider using a buffer in the pH 7-8 range. You may need to gently warm the solution or use sonication to aid dissolution. Always prepare fresh aqueous solutions for critical experiments.

Q3: Can I use buffers containing primary or secondary amines, like Tris?

A3: It is advisable to avoid buffers containing nucleophilic amines. While the sulfonamide bond is generally stable, highly nucleophilic species could potentially react with the sulfonyl group, especially under conditions that favor such reactions. Phosphate, borate, or citrate buffers are generally safer choices.

Q4: How does temperature affect the stability of the compound in solution?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. For short-term use, solutions can often be handled at room temperature. For long-term storage (more than a few hours), it is recommended to store aqueous solutions at 2-8°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can also affect stability.

Troubleshooting Common Issues

Q5: I've observed a precipitate forming in my aqueous buffer solution over time. What could be the cause?

A5: Precipitation can be due to several factors:

  • pH Shift: If your buffer capacity is insufficient, the pH of the solution may have shifted to a more acidic range, causing the less soluble, protonated form of the carboxylic acid to precipitate. Verify the pH of your solution.

  • Low Solubility: The compound may have limited solubility in your chosen buffer system. You might need to increase the pH slightly (e.g., from 7.0 to 7.5) to improve solubility by ensuring the carboxylic acid is fully ionized.

  • Co-solvent Evaporation: If you used a volatile co-solvent like ethanol to aid initial dissolution, its evaporation could lead to the compound precipitating out. Ensure your container is well-sealed.

Q6: My solution has developed a slight yellow tint after being exposed to laboratory light. Is this a concern?

A6: A color change can be an indicator of degradation, possibly due to photolysis. Aromatic compounds, including those with sulfonamide groups, can be susceptible to photodegradation.[4][5] It is best practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil. If you observe a color change, it is recommended to prepare a fresh solution.

Q7: I'm seeing an unexpected peak in my HPLC chromatogram that grows over time. How can I identify if it's a degradant?

A7: This is a classic sign of degradation. The growing peak is likely a degradation product. To confirm this and identify the degradation pathway, you should perform a forced degradation study. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) and monitoring the formation of degradation products by a stability-indicating HPLC method. The primary hydrolytic degradation products would be 4-carboxybenzenesulfonic acid and piperidine.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in a stability-enhancing buffer.

Materials:

  • This compound

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • DMSO (if required for initial solubilization)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile, amber storage vials

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization (Option A - Direct): a. Add a small volume of the 50 mM sodium phosphate buffer (pH 7.4) to the solid. b. Gently sonicate or vortex until the solid is fully dissolved. c. Bring the solution to the final volume with the buffer.

  • Solubilization (Option B - With Co-solvent): a. If the compound has low aqueous solubility, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). b. Slowly add the 50 mM sodium phosphate buffer (pH 7.4) while stirring to bring the solution to the final volume.

  • pH Verification: Check the final pH of the solution and adjust to 7.4 if necessary using dilute NaOH or HCl.

  • Storage: Aliquot the solution into amber vials and store at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and developing a stability-indicating analytical method.

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Identify Degradants (LC-MS) analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol 3: General Stability-Indicating HPLC Method

This method provides a starting point for separating this compound from its potential degradation products. Method optimization will be required.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minTo elute both the polar degradation products and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Detection UV at ~240 nmBased on the absorbance of the benzene ring.
Injection Vol. 10 µLStandard injection volume.

V. Data Summary: Expected Stability Profile

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of sulfonamides and benzoic acids.

ConditionExpected StabilityPrimary Degradation PathwayPotential Degradants
Acidic (pH 1-3) LowAcid-catalyzed hydrolysis4-Carboxybenzenesulfonic acid, Piperidine
Neutral (pH 6-8) HighMinimal hydrolysis-
Alkaline (pH 9-11) HighMinimal hydrolysis-
Oxidative (H₂O₂) ModeratePossible oxidation of the piperidine ringN-oxide derivatives
Photolytic (UV/Vis) Moderate to LowPhotodegradationComplex mixture of products
Thermal (60-80°C) ModerateAccelerated hydrolysisSame as acidic hydrolysis

VI. Concluding Remarks

The stability of this compound in solution is primarily governed by the hydrolytic stability of the sulfonamide bond. By maintaining a neutral to slightly alkaline pH and protecting solutions from excessive heat and light, researchers can significantly enhance the reliability and reproducibility of their experimental results. This guide provides a foundational framework for troubleshooting and protocol development. For critical applications, it is imperative to conduct specific stability studies under your experimental conditions.

References

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI.
  • Studies on sulfonamide degradation products. (n.d.). ResearchGate.
  • 4-(Piperidine-1-sulfonyl)benzoic acid. (n.d.). PubChem.
  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. (n.d.). MDPI.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (n.d.). PubMed.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI.
  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed.
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (n.d.). MDPI.
  • Stability indicating HPLC method development - a review. (n.d.). ResearchGate.
  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. (n.d.). Soft Matter (RSC Publishing).
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR.
  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. (2025). European Journal of Chemistry.
  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.
  • Effect of Pharmaceutical Excipients on Aqueous Stability of Rabeprazole Sodium. (2008). PubMed.

Sources

Technical Support Center: Scaling the Synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-(Piperidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the common and complex challenges encountered during synthesis, purification, and scale-up. Our focus is on providing robust, scientifically-grounded solutions to help you optimize your process, improve yields, and ensure high purity of the final compound.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first, and often most critical, stage is the preparation of the key intermediate, 4-(chlorosulfonyl)benzoic acid. This is followed by a nucleophilic substitution reaction with piperidine to form the desired sulfonamide. Understanding the nuances of each step is critical for a successful and scalable synthesis.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Purification A p-Toluenesulfonic acid or Toluene B Oxidation & Chlorosulfonation A->B KMnO4 / Chlorosulfonic acid C 4-(Chlorosulfonyl)benzoic acid (Key Intermediate) B->C E Nucleophilic Substitution (Coupling Reaction) C->E Anhydrous Solvent + Base (e.g., Pyridine) D Piperidine D->E F Crude Product E->F Formation of HCl byproduct G Acidification & Precipitation F->G e.g., 10% HCl H Recrystallization G->H I This compound (Final Product) H->I

Technical Support Center: Optimizing Mobile Phase for Baseline Separation of Benzoic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving baseline separation of benzoic acid derivatives using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.

Troubleshooting Guides: A Problem-Solution Approach

This section is dedicated to resolving specific separation issues you may encounter during your HPLC analysis of benzoic acid derivatives. Each guide provides a step-by-step protocol to diagnose and rectify the problem.

Issue 1: My primary benzoic acid derivative peak is tailing, preventing accurate quantification.

Peak tailing is a common frustration when analyzing acidic compounds like benzoic acid derivatives. This asymmetry can arise from both chemical interactions within the column and physical issues with the HPLC system.[1]

Underlying Cause & Explanation:

The primary chemical cause of peak tailing for acidic compounds is the interaction between the ionized form of the analyte and active sites on the silica-based stationary phase, particularly residual silanols. To achieve a sharp, symmetrical peak, the analyte should ideally be in a single, un-ionized state. For a weak acid like a benzoic acid derivative, this is accomplished by setting the mobile phase pH significantly below its acid dissociation constant (pKa).[1][2]

Step-by-Step Troubleshooting Protocol:

Protocol 1: Mobile Phase pH Optimization for Peak Symmetry

Objective: To suppress the ionization of the benzoic acid derivative by adjusting the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[1][2]

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Acidifier or buffer (e.g., Formic acid, Phosphoric acid, or a phosphate buffer)[3]

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine the Analyte's pKa: Consult scientific literature or the table below for the pKa of your specific benzoic acid derivative.

  • Prepare the Aqueous Phase: Measure the necessary volume of HPLC-grade water for your mobile phase.

  • Adjust the pH: While stirring, carefully add the acidifier (e.g., a few drops of formic or phosphoric acid) or buffer to the aqueous phase until the pH is at least 1.5 units below the pKa of your analyte. For instance, if the pKa is 4.2, aim for a pH of 2.7 or lower.[2][3]

  • Add the Organic Modifier: Add the required volume of the organic solvent (e.g., acetonitrile) to the pH-adjusted aqueous phase.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove any particulates and degas the solution to prevent air bubbles in the system.[4]

  • Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.[5]

Data Presentation: pKa Values for Common Benzoic Acid Derivatives

Benzoic Acid DerivativeApproximate pKa ValueRecommended Mobile Phase pH
Benzoic Acid4.20< 2.7
Salicylic Acid2.97< 1.5
4-Hydroxybenzoic Acid4.58< 3.1
3,4-Dihydroxybenzoic Acid4.48< 3.0
Acetylsalicylic Acid3.50< 2.0

Note: These pKa values are approximate and can vary slightly with temperature and solvent composition.

Visual Workflow for pH Optimization:

G cluster_0 pH Optimization Workflow A Identify Analyte pKa B Prepare Aqueous Phase A->B C Adjust pH to < pKa - 1.5 B->C D Add Organic Modifier C->D E Filter & Degas D->E F Equilibrate Column E->F G Inject Sample & Evaluate Peak F->G

Caption: Workflow for mobile phase pH adjustment.

Issue 2: Two of my benzoic acid derivatives are co-eluting or have very poor resolution (Rs < 1.5).

Achieving baseline separation (a resolution of Rs ≥ 1.5) is critical for accurate quantification.[3] When peaks overlap, adjusting the mobile phase composition to alter selectivity is often the most effective strategy.[6]

Underlying Cause & Explanation:

Poor resolution between two analytes indicates that the chromatographic conditions are not sufficient to differentiate between them. The resolution is influenced by column efficiency, retention, and, most powerfully, selectivity.[6] Selectivity (α) is a measure of the separation between two peaks and can be significantly altered by changing the mobile phase's organic modifier, its strength, or by introducing a gradient.[7]

Step-by-Step Troubleshooting Protocol:

Protocol 2: Optimizing Selectivity with Organic Modifier and Gradient Elution

Objective: To improve the resolution of closely eluting benzoic acid derivatives by modifying the mobile phase composition and/or introducing a gradient.

Part A: Evaluating a Different Organic Modifier

  • Prepare a New Mobile Phase: If you are currently using methanol, prepare a new mobile phase with the same proportions but substituting it with acetonitrile, and vice versa.[8] Both solvents offer different selectivities and can alter the elution order of compounds.[8][9]

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample.

  • Compare Chromatograms: Compare the resolution of the critical peak pair with the chromatogram from the original mobile phase.

Part B: Implementing a Gradient

  • Initial Scouting Gradient: If you are running an isocratic method, start with a broad "scouting" gradient to determine the elution range of your compounds. A good starting point is a linear gradient from 5-10% organic modifier to 90-95% over 15-20 minutes.[5]

  • Optimize the Gradient Slope:

    • If the peaks are still co-eluting, make the gradient shallower around the elution time of the critical pair.[3] For example, if the peaks elute at around 40% organic, you could modify the gradient to have a slower increase in that region (e.g., 30-50% over 10 minutes).

    • This extended time in a weaker mobile phase will allow for more interaction with the stationary phase, often improving separation.[10]

Visual Logic for Selectivity Troubleshooting:

G Start Poor Resolution (Rs < 1.5) ChangeModifier Change Organic Modifier? (MeOH <-> ACN) Start->ChangeModifier TryGradient Implement Gradient? ChangeModifier->TryGradient No Improvement Success Baseline Separation Achieved ChangeModifier->Success Resolution Improved ShallowGradient Make Gradient Shallower? TryGradient->ShallowGradient Yes TryGradient->Success Resolution Improved ShallowGradient->Success Resolution Improved

Caption: Decision tree for improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for separating a mixture of unknown benzoic acid derivatives?

A good starting point for method development is a mobile phase consisting of acetonitrile and water, with the aqueous phase buffered to a pH between 2.5 and 3.0 using formic or phosphoric acid.[2][11] A common starting isocratic ratio is 65:35 (Aqueous:Acetonitrile), which can then be adjusted based on initial retention times.[12]

Q2: Can I use methanol instead of acetonitrile? What are the main differences?

Yes, methanol is a common alternative to acetonitrile.[8] The key differences are:

  • Selectivity: Methanol and acetonitrile interact differently with analytes and the stationary phase, which can lead to changes in elution order and improved separation for certain compounds.[9]

  • Viscosity: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which results in higher backpressure.[8]

  • UV Cutoff: Acetonitrile has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm), making it more suitable for applications requiring low UV detection wavelengths.[8][13]

Q3: My retention times are drifting with every injection. What could be the cause?

Drifting retention times are often a sign of insufficient column equilibration or changes in the mobile phase composition.[14]

  • Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before starting your analytical run, especially when changing mobile phase composition.[5]

  • Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[4] For buffered mobile phases, ensure the buffer is fully dissolved and the mobile phase is well-mixed.

  • Temperature Fluctuations: Ensure a stable column temperature, as changes can affect retention times. Using a column oven is highly recommended.[6]

Q4: I'm observing high backpressure after several injections. What should I do?

High backpressure is typically caused by a blockage in the system, often from precipitated buffer or sample matrix components.[15]

  • Systematic Check: First, disconnect the column and run the pump to see if the pressure is still high. This will help isolate the blockage to either the HPLC system or the column.

  • Column Wash: If the column is the source of the high pressure, a column wash procedure is necessary. Flush the column with a series of solvents, starting with your mobile phase without buffer, then 100% water, followed by a strong organic solvent like isopropanol or acetonitrile.[16]

  • Prevention: To prevent future issues, always filter your samples and mobile phases. Using a guard column can also protect your analytical column from contaminants.[16]

References

  • Ene, C. P., & Diacu, E. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • HPLC Troubleshooting Guide. (n.d.).
  • Al-Rimawi, F., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting.
  • Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation.
  • Bocian, S., et al. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. ResearchGate.
  • Bocian, S., et al. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. PubMed.
  • Poole, C. F., et al. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Kirkland, J. J., & Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Al-Rimawi, F. (2014). Organic modifiers for the separation of organic acids and bases by liquid chromatography. ResearchGate.
  • SIELC Technologies. (2025). Benzoic Acid.
  • Bocian, S., & Buszewski, B. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Al-Qubaisi, A., et al. (2021). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. ResearchGate.
  • R. Kaliszan, et al. (2004). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
  • Al-Hajj, N. Q. M., & Al-Shamiri, M. M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate.
  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Singh, R., et al. (2023). Analysis of benzoic acid and sorbic acid in different food products (ketchups and beverages) using HPLC method. AIP Publishing.
  • Al-Hajj, N. Q. M., & Al-Shamiri, M. M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals.
  • Lucidity Systems. (2024). How to separate peaks in gas or liquid chromatography. YouTube.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Harvey, D. (2019). 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts.

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Technical Support Center: Overcoming Poor Retention of Piperidine Compounds in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals facing challenges with the analysis of piperidine-containing compounds. This guide provides in-depth troubleshooting strategies and foundational knowledge to diagnose and solve poor retention and peak shape issues commonly encountered in reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction: The Piperidine Challenge in RP-HPLC

Piperidine and its derivatives are prevalent scaffolds in pharmaceuticals and fine chemicals. However, their inherent basicity presents a significant challenge in RP-HPLC. The lone pair of electrons on the piperidine nitrogen readily accepts a proton, making the molecule highly polar and positively charged, especially at the neutral to acidic pH ranges typical for many RP-HPLC methods. This leads to two primary issues:

  • Insufficient Retention: The increased polarity of the protonated piperidine reduces its affinity for the non-polar stationary phase (e.g., C18), causing it to elute very early, often near the solvent front.

  • Severe Peak Tailing: The positively charged analyte can engage in strong, secondary electrostatic interactions with negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2] This secondary retention mechanism, alongside the primary hydrophobic interaction, results in broad, asymmetrical peaks.

This guide is structured to help you systematically overcome these challenges, moving from simple mobile phase adjustments to more advanced chromatographic strategies.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound shows little to no retention on a C18 column. What is the first thing I should try?

The most immediate parameter to adjust is the mobile phase pH. For basic compounds like piperidines, increasing the pH to be approximately two units above the analyte's pKa will render it neutral.[3] A neutral, deprotonated piperidine is significantly more hydrophobic and will interact more strongly with the C18 stationary phase, leading to a dramatic increase in retention. Ensure you are using a pH-stable column (e.g., a hybrid or specific high-pH C18 column) if operating above pH 7-8.

Q2: I'm seeing significant peak tailing for my basic analyte. How can I improve the peak shape?

Peak tailing for basic compounds is typically caused by interaction with acidic silanol groups on the silica support.[1] There are two primary approaches to fix this:

  • Operate at low pH (e.g., 2.5-3.0): Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. At this low pH, the surface silanol groups are protonated (Si-OH) and thus neutral, which minimizes the unwanted secondary electrostatic interactions.[4]

  • Use a highly deactivated column: Modern columns are often "end-capped" or use base-deactivated silica to minimize the number of accessible silanol groups, which inherently provides better peak shape for basic compounds.[5]

Q3: What is an ion-pairing agent and when should I use it?

An ion-pairing agent is a mobile phase additive used to increase the retention of charged analytes.[6] For a positively charged piperidine (at acidic pH), you would use an anionic ion-pairing agent, such as an alkyl sulfonate (e.g., 1-hexanesulfonic acid sodium salt).[7] The agent's charged head pairs with the analyte, while its hydrophobic tail interacts with the stationary phase, effectively retaining the analyte-reagent pair. This is a powerful technique when pH adjustment alone is insufficient.

Q4: When should I consider switching from reversed-phase to an alternative like HILIC?

If your piperidine compound is highly polar (e.g., contains multiple hydroxyl or amino groups) and still shows poor retention even after optimizing pH and trying ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step.[8] HILIC is specifically designed for the retention of highly polar compounds that are not retained in RP-HPLC.[9]

In-Depth Troubleshooting and Optimization Guide

The Critical Role of Mobile Phase pH

The ionization state of both the piperidine analyte and the column's stationary phase surface is governed by pH. Understanding this relationship is key to method development.

The Science Behind pH Effects
  • Analyte (Piperidine): The piperidine nitrogen typically has a pKa in the range of 9-11.

    • At pH < (pKa - 2): The piperidine is >99% protonated (positively charged, polar).

    • At pH > (pKa + 2): The piperidine is >99% deprotonated (neutral, non-polar).

  • Stationary Phase (Silica): Residual silanol groups on the silica surface have a pKa of ~3.5-4.5.

    • At pH < 3: Silanols are mostly protonated (Si-OH, neutral).

    • At pH > 5: Silanols are mostly deprotonated (Si-O⁻, negatively charged).

This interplay leads to the troubleshooting logic visualized below.

Troubleshooting Workflow for Piperidine Analysis

G Start Start: Poor Retention or Peak Tailing CheckpH Adjust Mobile Phase pH Start->CheckpH LowpH Low pH Strategy (pH 2.5-3.0) CheckpH->LowpH For Tailing HighpH High pH Strategy (pH > 9) CheckpH->HighpH For Retention TailingImproved Peak Shape Improved? (Tailing Reduced) LowpH->TailingImproved RetentionImproved Retention Increased? HighpH->RetentionImproved TailingImproved->HighpH No (Try alternative) RetentionOK Retention Sufficient? TailingImproved->RetentionOK Yes IonPairing Strategy 2: Use Ion-Pairing Chromatography RetentionOK->IonPairing No Success Optimized Method RetentionOK->Success Yes RetentionImproved->IonPairing No (Or if peak shape is poor) RetentionImproved->Success Yes AlternativeModes Strategy 3: Alternative Modes (HILIC, Mixed-Mode) IonPairing->AlternativeModes If retention is still inadequate or method is complex IonPairing->Success If successful

Caption: Troubleshooting workflow for piperidine compound analysis in RP-HPLC.

Protocol 1: Systematic pH Screening
  • Preparation: Prepare mobile phases using buffers appropriate for the desired pH range (e.g., 0.1% formic acid for pH ~2.7, ammonium formate for pH 3-5, and ammonium bicarbonate for pH 8-10). Use a pH-stable column.

  • Low pH Run: Start with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid. Run a gradient from 5% to 95% Acetonitrile. Observe the peak shape and retention time.

  • High pH Run: Switch to a mobile phase of Acetonitrile/Water with 10mM Ammonium Bicarbonate (pH ~10). Ensure the column is thoroughly flushed and compatible with high pH. Run the same gradient.

  • Analysis: Compare the chromatograms. You will likely observe a significant increase in retention time at high pH. The peak shape should be excellent at both low and high pH extremes.

Parameter Low pH (~2.7) High pH (~10) Causality
Piperidine State Protonated (R₃NH⁺)Neutral (R₃N)pH relative to analyte pKa.
Silanol State Neutral (Si-OH)Anionic (Si-O⁻)pH relative to silica pKa.
Primary Interaction HydrophobicHydrophobicThe fundamental mechanism of RP-HPLC.
Secondary Interaction MinimizedMinimizedAt low pH, silanols are neutral. At high pH, the analyte is neutral. Both scenarios prevent unwanted electrostatic interaction.
Expected Retention Low to ModerateHighThe neutral form of the piperidine is much more hydrophobic and is retained more strongly.
Expected Peak Shape GoodGoodElimination of secondary silanol interactions leads to symmetrical peaks.
Ion-Pairing Chromatography (IPC)

When sufficient retention cannot be achieved by pH manipulation alone, IPC provides an effective solution. It is performed at low pH where the piperidine is reliably protonated.

Mechanism of Ion-Pairing

An anionic ion-pairing reagent, such as sodium 1-hexanesulfonate (C₆H₁₃SO₃⁻Na⁺), is added to the mobile phase. The process unfolds in three steps:

  • The hydrophobic alkyl "tail" of the sulfonate adsorbs onto the non-polar C18 stationary phase.

  • The negatively charged sulfonate "head" is exposed to the mobile phase.

  • The positively charged protonated piperidine (R₃NH⁺) forms an ionic bond with the sulfonate head, and is thus retained on the column.

G cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase sp C18 Chains analyte Protonated Piperidine (R₃NH⁺) ip_reagent Ion-Pair Reagent (SO₃⁻-Alkyl) analyte->ip_reagent Ionic Pairing ip_reagent->sp Hydrophobic Interaction

Caption: Mechanism of ion-pairing for a basic analyte in RP-HPLC.

Protocol 2: Screening Ion-Pairing Reagents
  • Mobile Phase Preparation: Prepare an aqueous mobile phase at low pH (e.g., Water with 0.1% Phosphoric Acid, pH ~2.5). Add 5-10 mM of an ion-pairing reagent (e.g., sodium 1-pentanesulfonate). The organic mobile phase is typically Acetonitrile.

  • Equilibration: Equilibrate the column with the ion-pairing mobile phase for at least 20-30 column volumes. This is critical for the reagent to adsorb to the stationary phase and achieve reproducible retention times.

  • Injection: Inject the sample and run your gradient.

  • Optimization: The degree of retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent or by changing its hydrophobicity (e.g., switching from pentanesulfonate to heptanesulfonate for more retention).

Note: Ion-pairing reagents are not volatile and can be difficult to remove from a column. It is highly recommended to dedicate a specific column for ion-pairing methods.

Advanced Strategies: HILIC and Mixed-Mode Chromatography

For extremely polar piperidines or complex separation challenges, moving beyond standard reversed-phase is often the most efficient path.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the inverse of reversed-phase. It uses a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase high in organic solvent (typically >80% acetonitrile).[10] Water acts as the strong, eluting solvent. A water-enriched layer forms on the polar stationary phase, and polar analytes like protonated piperidines can partition into this layer and be retained.[8][9] HILIC is an excellent choice for compounds that elute in the void volume in reversed-phase.

Mixed-Mode Chromatography (MMC)

Mixed-mode columns offer a dual retention mechanism. For example, a common type combines reversed-phase (C18) ligands with cation-exchange sites on the same stationary phase.[11] This allows the column to retain a basic compound via two synergistic mechanisms:

  • Hydrophobic interaction with the C18 chains.

  • Ionic interaction between the protonated piperidine and the cation-exchange sites.

This dual mechanism provides unique selectivity and is often very effective for separating complex mixtures of basic compounds.[12]

References

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • Reddit. (2023). Tailing of basic compound : r/CHROMATOGRAPHY.
  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.

Sources

Technical Support Center: Crystallization of Piperazine Compounds for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome common challenges in obtaining high-quality crystals of piperazine-containing compounds suitable for X-ray crystallography. The piperazine ring is a prevalent scaffold in pharmaceuticals, making the structural elucidation of these compounds critical for drug design and development.[1][2][3] However, their unique physicochemical properties can present significant crystallization hurdles.

This resource is designed to be a practical, field-proven guide. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your crystallization experiments.

Section 1: Understanding the Core Challenges

Before diving into troubleshooting, it's crucial to understand the inherent properties of piperazine derivatives that often complicate crystallization.

FAQ: Why can it be difficult to crystallize piperazine compounds?

Several factors contribute to the crystallization challenges associated with piperazine derivatives:

  • High Solubility: The basic nitrogen atoms of the piperazine ring can lead to high solubility in a wide range of common laboratory solvents, making it difficult to achieve the supersaturation necessary for crystal nucleation and growth.[4]

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation, but can undergo ring flipping.[1][5] Substituents on the ring can lead to multiple low-energy conformations, which can hinder the ordered packing required for a single crystal lattice.[6][7]

  • Polymorphism: Piperazine-containing compounds are known to exhibit polymorphism, the ability to crystallize in multiple different crystal structures.[6][7][8][9][10] This can result in obtaining multiple crystalline forms from the same experiment, or the frustrating phenomenon of "disappearing polymorphs" where a previously obtained crystal form cannot be reproduced.[8][9]

  • Strong Intermolecular Interactions: The nitrogen atoms of the piperazine ring are excellent hydrogen bond donors and acceptors.[1][5] While these interactions are crucial for forming a stable crystal lattice, they can also lead to the formation of amorphous precipitates or poorly ordered crystals if not properly controlled.

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific issues you might encounter during your crystallization experiments and provides actionable solutions.

Issue 1: My compound remains in solution and no crystals form.

This is a classic sign that you have not reached a sufficient level of supersaturation.

Q: How can I effectively induce supersaturation for a highly soluble piperazine compound?

A: Achieving supersaturation is a delicate balance. Here are several strategies, ranging from simple to more advanced:

  • Systematic Solvent Screening: Do not rely on a single solvent. A broad screening of solvents with varying polarities is essential. Start with solvents in which your compound has moderate solubility.

    • Expert Tip: Create a solubility profile for your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and hexane). This data is invaluable for selecting appropriate solvents for various crystallization techniques.

  • Slow Evaporation: This is a straightforward method but requires patience.

    • Protocol: Dissolve your compound in a suitable solvent to near-saturation. Loosely cap the vial to allow for slow solvent evaporation over days or even weeks.[11]

  • Vapor Diffusion: This is a highly effective technique for controlling the rate of solvent exchange and inducing gradual supersaturation.[11][12]

    • Hanging Drop Method: A small drop of your compound solution is placed on a coverslip and inverted over a reservoir containing a less volatile solvent in which your compound is insoluble (the precipitant).

    • Sitting Drop Method: A larger drop of your compound solution is placed in a well, which is then sealed in a chamber with a precipitant.

  • Cooling Crystallization: This method is effective for compounds whose solubility is highly temperature-dependent.

    • Protocol: Prepare a saturated solution of your compound at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.[11] The key is a slow cooling rate to promote the growth of a few large crystals rather than many small ones.

Workflow for Overcoming High Solubility

Caption: Decision-making workflow for crystallizing highly soluble piperazine compounds.

Issue 2: I am getting amorphous precipitate or poor-quality microcrystals.

This often indicates that nucleation is happening too rapidly, preventing the formation of an ordered crystal lattice.

Q: How can I slow down the crystallization process to improve crystal quality?

A: The key is to reduce the rate at which supersaturation is achieved.

  • Decrease Solute Concentration: Start with a more dilute solution. This will require a longer time to reach the critical supersaturation point, allowing for slower and more controlled crystal growth.

  • Optimize Temperature Control: If using cooling crystallization, slow down the cooling rate. A programmable cooling bath can provide precise control. For other methods, ensure a stable ambient temperature, as fluctuations can induce rapid precipitation.

  • Use of Anti-Solvents: The slow addition of an anti-solvent (a solvent in which your compound is insoluble) to a solution of your compound can be a very effective method.

    • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with an anti-solvent. Crystals will form at the interface over time.

Issue 3: I suspect I have multiple polymorphs. How can I control which form crystallizes?

Controlling polymorphism is a significant challenge in crystal engineering.[8][9]

Q: What strategies can I employ to selectively crystallize a desired polymorph?

A: The polymorphic form that crystallizes is often dependent on kinetic and thermodynamic factors. Here's how you can influence the outcome:

  • Vary the Solvent: Different solvents can stabilize different polymorphs through specific intermolecular interactions.[10] Crystallizing your compound from a variety of solvents is the first step in identifying and selectively producing different polymorphs.[6][7]

  • Control the Temperature: Crystallization at different temperatures can favor the formation of either the kinetically or thermodynamically stable polymorph.[8] Generally, lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.

  • Seeding: If you have a crystal of the desired polymorph, you can introduce it as a "seed" into a supersaturated solution of your compound. This provides a template for crystal growth and can bypass the nucleation of undesired polymorphs.

  • Slurry Experiments: Stirring a mixture of polymorphs in a solvent over time will eventually lead to the dissolution of the less stable forms and the growth of the most stable polymorph.[13]

ParameterInfluence on PolymorphismRecommended Action
Solvent Can stabilize different crystal packing arrangements through hydrogen bonding and other interactions.[10]Screen a diverse range of solvents (protic, aprotic, polar, non-polar).
Temperature Affects the nucleation and growth kinetics of different polymorphs.[8]Perform crystallization experiments at various temperatures (e.g., 4°C, room temperature, 40°C).
Supersaturation Rate High supersaturation often leads to less stable, kinetically favored polymorphs.Control the rate of evaporation, cooling, or anti-solvent addition.
Seeding Introduces a template for the desired crystal lattice.If a desired polymorph is identified, use it to seed subsequent crystallizations.

Table 1: Key Experimental Parameters for Controlling Polymorphism in Piperazine Compounds.

Section 3: Advanced Strategies - Co-crystallization

When conventional methods fail, co-crystallization can be a powerful technique to obtain high-quality crystals.

FAQ: What is co-crystallization and how can it help with my piperazine compound?

A: Co-crystallization involves crystallizing your target molecule (the active pharmaceutical ingredient, or API) with a second molecule, known as a "coformer." [13] These two molecules are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds.[13]

For piperazine compounds, co-crystallization can be particularly effective for several reasons:

  • Breaking Strong Self-Interactions: If the piperazine compound has very strong self-interactions that favor amorphous precipitation, a coformer can introduce new, more favorable interactions that promote an ordered crystal lattice.

  • Improving Physicochemical Properties: Co-crystallization can improve properties like solubility and stability, which can in turn make the compound easier to crystallize.[12][14][15][16][17]

  • Providing a Rigid Scaffold: A rigid coformer can provide a structural scaffold that helps to organize the more flexible piperazine derivative into a well-defined crystal structure.

Q: How do I choose a suitable coformer?

A: The selection of a coformer is based on the principles of supramolecular chemistry. Look for coformers that have functional groups complementary to those on your piperazine compound. For example, if your piperazine derivative has hydrogen bond donor sites (the N-H groups), look for coformers with hydrogen bond acceptor sites (e.g., carboxylic acids, amides, or pyridyl groups).

Protocol for Co-crystal Screening by Slow Evaporation

  • Select a range of coformers with complementary functional groups.

  • Dissolve your piperazine compound and the coformer in a 1:1 molar ratio in a suitable solvent.[15]

  • Allow the solvent to evaporate slowly at room temperature.[13][14]

  • Examine the resulting solids under a microscope for the presence of well-formed crystals.

  • Analyze any promising crystals by single-crystal X-ray diffraction to confirm the formation of a co-crystal.[14][15]

Co-crystallization Workflow

Caption: A systematic approach to co-crystallization for piperazine compounds.

By systematically applying the principles and techniques outlined in this guide, you will be better equipped to overcome the challenges of crystallizing piperazine-containing compounds and successfully obtain the high-quality crystals necessary for structural elucidation.

References

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. PMC - NIH.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
  • Structures of piperazine, piperidine and morpholine.
  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development
  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramid
  • How does piperazine affect the crystalliz
  • Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfon
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • The crystal structure of piperazine. (a) Molecular displacement...
  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate).
  • Opportunities and challenges for direct C–H functionaliz
  • Drug–Drug Cocrystallization Simultaneously Improves Pharmaceutical Properties of Genistein and Ligustrazine. Crystal Growth & Design.
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PubMed.
  • Solid liquid solubility of piperazine. SINTEF.
  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramid
  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar.

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Validation & Comparative

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 4-(Piperidine-1-sulfonyl)-benzoic acid in Positive and Negative Ion Modes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 4-(Piperidine-1-sulfonyl)-benzoic acid is a molecule incorporating three key chemical moieties: a benzoic acid group, an aromatic sulfonamide, and a saturated piperidine heterocycle. As such, it represents a valuable model compound for understanding the mass spectrometric behavior of a wide range of pharmaceutical building blocks and metabolites. Accurate structural elucidation and sensitive quantification of such compounds are critically dependent on a thorough understanding of their fragmentation pathways under tandem mass spectrometry (MS/MS). This guide provides a comprehensive analysis and comparison of the collision-induced dissociation (CID) fragmentation patterns of this compound in both positive and negative electrospray ionization (ESI) modes. We will explore the theoretical underpinnings of the observed cleavages, provide validated experimental protocols for replication, and present the data in a comparative framework to aid researchers in method development and structural confirmation.

Part 1: Structural & Mechanistic Foundations of Fragmentation

Before delving into experimental data, it is crucial to analyze the structure of this compound to predict its behavior in a mass spectrometer. The molecule's fragmentation is not random; it is dictated by the relative stabilities of bonds, the location of the charge after ionization, and the presence of functional groups that can participate in characteristic reactions.

  • Piperidine Ring: A basic saturated amine, the piperidine nitrogen is the most likely site of protonation in positive ion mode. Its fragmentation is characterized by α-cleavage and ring fission events.[1]

  • Aromatic Sulfonamide Group: This bridge is susceptible to specific cleavages. Notably, the extrusion of sulfur dioxide (SO₂) is a well-documented rearrangement pathway for aromatic sulfonamides upon CID.[2][3][4] Cleavage of the S-N and Aryl-S bonds are also common fragmentation points.

  • Benzoic Acid Group: In negative ion mode, the acidic proton of the carboxylic acid is readily lost, creating a carboxylate anion. This functional group is prone to decarboxylation (loss of CO₂) upon fragmentation. In positive ion mode, it can participate in the neutral loss of water (H₂O).[5][6]

The choice of ionization mode fundamentally alters the site of charge and, consequently, the entire cascade of fragmentation.

Predicted Fragmentation Pathway (Positive Ion Mode - ESI+)

In positive mode, protonation is expected to occur predominantly on the basic nitrogen of the piperidine ring, forming the [M+H]⁺ precursor ion. The subsequent fragmentation cascade is driven by this charge site.

cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) cluster_path1 Pathway A: Sulfonamide Rearrangement cluster_path2 Pathway B: S-N Bond Cleavage cluster_path3 Pathway C: Piperidine Ring Fission mol This compound [M+H]⁺ m/z 270.08 f1 Loss of SO₂ (64 Da) mol->f1 -SO₂ f2 Cleavage of S-N Bond mol->f2 p1 [M+H-SO₂]⁺ m/z 206.05 f1->p1 f3 α-Cleavage/Ring Opening p1->f3 p2 Piperidine Fragment [C₅H₁₀N]⁺ m/z 84.08 f2->p2 p3 Benzenesulfonyl Fragment [C₇H₅O₄S]⁺ m/z 185.00 f2->p3 p4 Various Iminium Ions (e.g., loss of C₂H₄) f3->p4

Caption: Predicted fragmentation of [M+H]⁺ of this compound.

Predicted Fragmentation Pathway (Negative Ion Mode - ESI-)

In negative mode, deprotonation of the carboxylic acid yields the [M-H]⁻ precursor ion. This carboxylate anion directs the fragmentation, initiating a different set of reactions.

cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) cluster_path1 Pathway A: Decarboxylation cluster_path2 Pathway B: Aryl-S Bond Cleavage mol This compound [M-H]⁻ m/z 268.07 f1 Loss of CO₂ (44 Da) mol->f1 -CO₂ p1 [M-H-CO₂]⁻ m/z 224.03 f1->p1 f2 Cleavage of Aryl-S Bond p1->f2 p2 Piperidine-1-sulfonate [C₅H₁₀NO₂S]⁻ m/z 148.04 f2->p2

Caption: Predicted fragmentation of [M-H]⁻ of this compound.

Part 2: Experimental Protocol and Comparative Data Analysis

The following section details a robust analytical method for acquiring fragmentation data and provides a comparative summary of the expected results.

Experimental Workflow: LC-MS/MS Analysis

This protocol is designed to be a self-validating starting point for researchers.

prep 1. Sample Preparation Dissolve standard in 50:50 Acetonitrile:Water to 1 µg/mL lc 2. LC Separation C18 Column (e.g., 2.1x50 mm, 1.8 µm) Gradient: Water (0.1% FA) to Acetonitrile (0.1% FA) prep->lc ion 3. Ionization Electrospray Ionization (ESI) Operate in separate Positive and Negative mode runs lc->ion ms1 4. Precursor Selection (MS1) Full Scan to find m/z 270.08 ([M+H]⁺) and m/z 268.07 ([M-H]⁻) ion->ms1 ms2 5. Fragmentation (MS2) Product Ion Scan of precursors Stepped Collision Energy (e.g., 10, 20, 40 eV) ms1->ms2 da 6. Data Analysis Identify fragment ions and propose structures ms2->da

Caption: Standard experimental workflow for LC-MS/MS analysis.

Detailed Method Parameters
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Instrument: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[1]

    • Ionization Mode: Positive and Negative (separate runs).

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS1: Full scan from m/z 50-500 to identify precursor ions.

    • MS/MS: Product ion scan on isolated precursors ([M+H]⁺ at m/z 270.08; [M-H]⁻ at m/z 268.07).

    • Collision Gas: Argon.

    • Collision Energy: Apply a range or stepped collision energies (e.g., 10, 20, 40 eV) to observe the evolution of the fragmentation pattern.

Comparison Guide: Fragmentation Data Summary

The table below summarizes the key expected ions. This data provides a direct comparison of the fragments generated in each ionization mode, highlighting their diagnostic value.

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Proposed Neutral Loss / Fragment StructureDiagnostic Value
Positive (ESI+) 270.08 ([M+H]⁺)206.05-SO₂ (64.03 Da)Confirms aromatic sulfonamide
185.00Benzenesulfonyl cationConfirms Aryl-S cleavage
84.08Protonated PiperidineConfirms S-N cleavage
Negative (ESI-) 268.07 ([M-H]⁻)224.03-CO₂ (44.04 Da)Confirms carboxylic acid
148.04Piperidine-1-sulfonate anionConfirms subsequent Aryl-S cleavage
83.07Deprotonated PiperidineConfirms S-N cleavage

Expert Interpretation:

The comparison clearly demonstrates the complementary nature of positive and negative ion mode analysis.

  • Positive mode is highly informative for the sulfonamide and piperidine portions of the molecule. The characteristic loss of SO₂ is a powerful diagnostic tool for confirming the presence of the aromatic sulfonamide structure.[2] The appearance of the m/z 84.08 ion confirms the piperidine ring is present and linked via the sulfonamide.

  • Negative mode is definitive for the carboxylic acid functionality. The facile and dominant loss of CO₂ is the most indicative fragmentation for this group. Subsequent fragmentation of the resulting m/z 224.03 ion can then provide information about the rest of the molecule.

For complete and unambiguous structural confirmation of an unknown, acquiring data in both modes is highly recommended. Positive mode confirms the "top half" (piperidine-sulfonyl) of the molecule, while negative mode confirms the "bottom half" (benzoic acid).

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and logical process governed by its constituent functional groups. By leveraging different ionization modes, a researcher can selectively probe different parts of the molecule. Positive ion mode ESI-MS/MS focuses fragmentation around the protonated piperidine and the sulfonamide bridge, yielding a characteristic neutral loss of SO₂. In contrast, negative ion mode initiates fragmentation from the deprotonated carboxylic acid, leading to a dominant loss of CO₂. Using the experimental framework provided, this guide enables scientists to confidently identify this compound and provides a model for interpreting the fragmentation of other complex molecules containing these common pharmacophores.

References

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 650-8.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • PubChem. 4-(Piperidine-1-sulfonyl)benzoic acid. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • Postigo, C., et al. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 126(8).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

A Comparative Guide to the Biological Activity of 4-(Piperidine-1-sulfonyl)-benzoic acid and Its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the benzenesulfonamide scaffold represents a cornerstone for the development of potent enzyme inhibitors. Among these, 4-(Piperidine-1-sulfonyl)-benzoic acid serves as a key starting point for the design of selective inhibitors targeting various enzymes, most notably the carbonic anhydrases (CAs). This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a primary focus on their activity as inhibitors of carbonic anhydrase, particularly the tumor-associated isoform CA IX.

The rationale for focusing on carbonic anhydrase inhibition stems from the significant role of these enzymes in various physiological and pathological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, influencing pH regulation, ion transport, and other critical cellular functions.[1][2] Dysregulation of CA activity is implicated in diseases such as glaucoma, epilepsy, and notably, cancer, where isoforms like CA IX are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[3][4][5][6]

This guide will dissect the nuanced relationships between the chemical structure of this compound analogs and their inhibitory potency against carbonic anhydrases. We will explore how modifications to the piperidine ring, the benzoic acid moiety, and the core sulfonyl linkage can dramatically influence biological activity and isoform selectivity. The insights presented herein are synthesized from a range of studies on related benzenesulfonamide derivatives, providing a predictive framework for the rational design of novel and potent CA inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is intricately linked to their three-dimensional structure and their ability to interact with the active site of the target enzyme. For carbonic anhydrases, the primary sulfonamide group is essential for activity, as it coordinates with the zinc ion in the enzyme's active site.[7] The "tail" of the molecule, comprising the piperidine and benzoic acid moieties, can be modified to enhance binding affinity and achieve isoform selectivity by interacting with amino acid residues in and around the active site.

Modifications to the Piperidine Ring

The piperidine ring offers a versatile scaffold for introducing structural diversity. Studies on related sulfonylpiperazine and sulfonylpiperidine derivatives have demonstrated that substitutions on the piperidine ring can significantly impact inhibitory potency. For instance, the introduction of bulky or lipophilic groups can enhance interactions with hydrophobic pockets within the enzyme's active site.

A study on a series of 1-acyl-4-sulfonylpiperazine derivatives revealed that the nature of the acyl group plays a crucial role in their antiproliferative effects against cancer cell lines.[8] While not a direct analog, this highlights the importance of the substituent attached to the nitrogen of the piperidine/piperazine ring. In the context of this compound, this suggests that N-alkylation or N-acylation of the piperidine ring could be a viable strategy to modulate activity.

Modifications to the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety provides a key interaction point and influences the overall physicochemical properties of the molecule, such as solubility. The position and nature of substituents on the aromatic ring can fine-tune the electronic properties and steric profile of the inhibitor.

For example, in a series of benzamide-4-sulfonamides, the derivatization of the carboxylic acid to various amides led to potent inhibitors of several human carbonic anhydrase isoforms, including CA II, VII, and IX. This suggests that converting the carboxylic acid of this compound to an amide or ester could be a fruitful avenue for analog development.

The Sulfonyl Linker

The sulfonamide group is the critical zinc-binding group (ZBG) for carbonic anhydrase inhibitors. While the core -SO2- linkage is generally conserved, its orientation and the nature of the groups attached to it are paramount. The geometry enforced by the sulfonyl group positions the piperidine and benzoic acid "tails" for optimal interaction with the enzyme's active site.

Comparative Biological Activity Data

The following table summarizes the inhibitory activities of representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. While a direct comparison of a systematic series of this compound analogs is not available in the public domain, the data from closely related compounds provide valuable insights into the structural requirements for potent and selective inhibition.

Compound/Analog ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012.125.7-[7]
Benzenesulfonamide with dihydrotriazine linker (Compound 8a)94.4---[7]
Benzenesulfonamide with 1,3,5-triazine linker (Compound 12i)--38.8-[7]
Ureido-sulfonamides--Low nMLow nM[6]
Benzamide-4-sulfonamides5.3–334Low nMLow nM-[9]

Key Observations:

  • Primary Sulfonamide is Crucial: Compounds with a free sulfonamide group are essential for carbonic anhydrase inhibition.[7]

  • Linker and Tail Modifications Drive Selectivity: The use of different linkers (e.g., triazines) and modifications to the "tail" portion of the molecule can lead to significant variations in inhibitory potency and selectivity against different CA isoforms.[7] For instance, certain triazine-linked benzenesulfonamides show potent inhibition of the tumor-associated hCA IX.[7]

  • Targeting Tumor-Associated Isoforms: The development of inhibitors selective for hCA IX and hCA XII is a key strategy in anticancer drug design, as these isoforms are overexpressed in hypoxic tumors.[4][6][7]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for key experiments used in the evaluation of carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is the gold standard method for determining the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change, which is monitored by a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a solution of the purified human carbonic anhydrase isoform in the buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a CO₂-saturated water solution.

    • Prepare a pH indicator solution (e.g., p-nitrophenol).

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe of the instrument is loaded with the enzyme solution and the inhibitor at various concentrations.

    • The other syringe is loaded with the CO₂-saturated solution and the pH indicator.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance data.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MDA-MB-468 breast cancer cells) in appropriate culture medium and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Signaling Pathways and Logical Relationships

The inhibition of carbonic anhydrase IX in the tumor microenvironment can have significant downstream effects on cancer cell signaling and survival.

dot

Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O_ext CO₂ + H₂O CAIX Carbonic Anhydrase IX CO2_H2O_ext->CAIX Catalyzes H_HCO3_ext H⁺ + HCO₃⁻ Metastasis Metastasis H_HCO3_ext->Metastasis CAIX->H_HCO3_ext pH_regulation Intracellular pH Regulation (Alkaline) CAIX->pH_regulation Maintains Inhibitor 4-(Piperidine-1-sulfonyl)- benzoic acid Analog Inhibitor->CAIX Inhibits Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Promotes

Caption: Signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment.

dot

Experimental_Workflow Start Design & Synthesize Analogs of This compound CA_Assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Start->CA_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT) on Cancer Cell Lines Start->Cytotoxicity_Assay Determine_Ki Determine Kᵢ values for hCA Isoforms (I, II, IX, XII) CA_Assay->Determine_Ki SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Determine_GI50 Determine GI₅₀ values Cytotoxicity_Assay->Determine_GI50 Determine_GI50->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for SAR-guided drug discovery.

Conclusion

While a comprehensive, head-to-head comparison of a systematic series of this compound analogs is not yet publicly available, the analysis of structurally related benzenesulfonamides provides a robust framework for predicting their biological activities and guiding the design of novel inhibitors. The insights gleaned from the structure-activity relationships of analogous compounds strongly suggest that targeted modifications to the piperidine and benzoic acid moieties can lead to the development of potent and selective carbonic anhydrase inhibitors.

The primary sulfonamide group remains the indispensable anchor for CA inhibition. The future of designing novel therapeutics based on this scaffold lies in the strategic manipulation of the "tail" functionalities to exploit the subtle differences in the active sites of various CA isoforms. This approach holds significant promise for developing selective inhibitors for the treatment of a range of diseases, including cancer and glaucoma. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to embark on such drug discovery endeavors.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.
  • Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • Quantitative bioactivity signatures of dietary supplements and n
  • Modulation of carbonic anhydrase activity and its applications in therapy.
  • Experimental Carbonic Anhydrase Inhibitors for the Tre
  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Preliminary structure‐activity relationship of 4a‐j.
  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.
  • Structure activity relationship of piperidine derivatives.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

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A Comparative Analysis of Benzenesulfonamide-Based hCA Inhibitors: A Focus on 4-(Piperidine-1-sulfonyl)-benzoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Human Carbonic Anhydrases (hCAs) as Therapeutic Targets

Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[2][3] The hCA family comprises at least 15 known isoforms, each with distinct tissue distribution and physiological roles.[4]

The involvement of various hCA isoforms in pathological conditions has rendered them significant targets for drug development. For instance, hCA II is implicated in glaucoma, leading to the development of inhibitors that reduce intraocular pressure.[5][6] Furthermore, the overexpression of tumor-associated isoforms, particularly hCA IX and hCA XII, in response to hypoxia is linked to cancer progression, making them promising targets for anticancer therapies.[4][7]

The primary class of hCA inhibitors is the sulfonamides, which typically exert their inhibitory action by coordinating to the zinc ion in the enzyme's active site.[8] This guide provides a comparative analysis of 4-(Piperidine-1-sulfonyl)-benzoic acid, a benzenesulfonamide derivative, and its analogs with other well-established hCA inhibitors. Due to the limited publicly available inhibitory data for this compound, this guide will utilize data from the closely related analog, 4-(Piperidine-1-Carbonyl)Benzenesulfonamide, to provide a substantive comparison.[9]

Comparative Analysis of Inhibitory Potency and Selectivity

A crucial aspect in the development of hCA inhibitors is achieving isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.[10] The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ), with lower values indicating greater potency. The following table provides a comparative overview of the Kᵢ values for 4-(Piperidine-1-Carbonyl)Benzenesulfonamide and three clinically used hCA inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—against key hCA isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-(Piperidine-1-Carbonyl)Benzenesulfonamide 33412.115.3-
Acetazolamide 25012255.7
Dorzolamide 60001.9--
Brinzolamide -3.2--

From the data, it is evident that 4-(Piperidine-1-Carbonyl)Benzenesulfonamide exhibits potent inhibition of hCA II and the tumor-associated hCA IX, with Kᵢ values in the low nanomolar range. Its potency against hCA II is comparable to that of Acetazolamide. Notably, its inhibition of hCA I is weaker, suggesting a degree of selectivity for hCA II and hCA IX over hCA I.

Visualizing the hCA Inhibition Mechanism

The general mechanism of action for sulfonamide-based hCA inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby preventing the binding of the natural substrate, carbon dioxide.

General Mechanism of hCA Inhibition hCA hCA Active Site (with Zn²⁺) Product HCO₃⁻ + H⁺ hCA->Product Catalysis Inhibited_Complex hCA-Inhibitor Complex (Inactive) hCA->Inhibited_Complex CO2 CO₂ (Substrate) CO2->hCA Inhibitor Sulfonamide Inhibitor (e.g., this compound analog) Inhibitor->hCA Binding

Caption: General mechanism of competitive inhibition of human Carbonic Anhydrase by sulfonamide inhibitors.

Experimental Protocols for Inhibitor Characterization

The characterization of hCA inhibitors involves a series of in vitro assays to determine their potency, selectivity, and potential cytotoxicity. Below are detailed protocols for two fundamental experiments.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is a gold-standard method for determining the inhibitory activity of compounds against various hCA isoforms by measuring the enzyme-catalyzed hydration of CO₂.[10][11]

Principle: The assay monitors the decrease in pH resulting from the formation of bicarbonate and a proton from CO₂ and water, a reaction catalyzed by hCA. The rate of this reaction is followed using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compound (e.g., this compound analog) and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO.

  • Assay Buffer: 20 mM HEPES, pH 7.5.

  • pH indicator solution (e.g., phenol red).

  • CO₂-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare working solutions of the hCA enzyme, test compound at various concentrations, and the pH indicator in the assay buffer.

  • Assay Setup: The stopped-flow instrument is set up to rapidly mix the enzyme solution with the CO₂-saturated water containing the pH indicator.

  • Measurement of Uncatalyzed Rate: The rate of the uncatalyzed CO₂ hydration is measured by mixing the CO₂ solution with the buffer and indicator in the absence of the enzyme.

  • Measurement of Catalyzed Rate: The enzyme solution is mixed with the CO₂ solution, and the initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator.

  • Inhibition Measurement: The enzyme is pre-incubated with various concentrations of the test compound for a defined period before mixing with the CO₂ solution. The inhibited reaction rates are then measured.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.[11]

Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate the cytotoxic potential of any new inhibitor to ensure that its inhibitory effects are not due to general cellular toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.[15]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

  • Human cell line (e.g., a cancer cell line for anticancer drug screening).

  • Complete cell culture medium.

  • Test compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity if available. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC₅₀ value for cytotoxicity can then be determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a novel hCA inhibitor.

Workflow for hCA Inhibitor Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis Inhibition_Assay hCA Inhibition Assay (Stopped-Flow) Ki_Determination Determine Kᵢ values (Potency & Selectivity) Inhibition_Assay->Ki_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT) IC50_Determination Determine IC₅₀ values (Cytotoxicity) Cytotoxicity_Assay->IC50_Determination Compound Novel hCA Inhibitor (e.g., this compound analog) Compound->Inhibition_Assay Compound->Cytotoxicity_Assay

Caption: A streamlined workflow for the in vitro characterization of a novel carbonic anhydrase inhibitor.

Conclusion and Future Directions

The comparative analysis, utilizing data from the structurally similar analog 4-(Piperidine-1-Carbonyl)Benzenesulfonamide, suggests that compounds based on the this compound scaffold hold promise as potent inhibitors of hCA II and the tumor-associated hCA IX. The benzenesulfonamide moiety is a well-established pharmacophore for hCA inhibition, and modifications to the piperidine ring and the benzoic acid portion can be explored to further optimize potency and selectivity.

Future research should focus on the direct synthesis and biological evaluation of this compound to obtain precise inhibitory data against a broad panel of hCA isoforms. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes, will be instrumental in designing next-generation inhibitors with enhanced isoform selectivity and improved pharmacological profiles. Such efforts will contribute to the development of novel therapeutics for a range of conditions, from glaucoma to cancer.

References

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. (n.d.).
  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... - ResearchGate. (n.d.).
  • Erigur, E. C., Altug, C., Angeli, A., & Supuran, C. T. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules.
  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. UniCA IRIS - Università di Cagliari.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.).
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). Molecules.
  • El-Gamal, M. I., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
  • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. (n.d.).
  • Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. (2017). Journal of Medicinal Chemistry.
  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791.
  • Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (n.d.).
  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. (n.d.).
  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Medicinal Chemistry Letters.
  • Sulfaguanidines: A new class of carbonic anhydrase inhibitors. (n.d.).
  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. (n.d.).
  • K I values for the in vitro inhibition of hCA I, hCA II and IX with compounds 1-10, NK-154, NK-168 and AZA. … - ResearchGate. (n.d.).
  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents - ResearchGate. (n.d.).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.).
  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). Bioorganic & Medicinal Chemistry.
  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. (2025). Journal of Medicinal Chemistry.
  • K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and... - ResearchGate. (n.d.).
  • Angeli, A., et al. (2018). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1294-1309.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules.

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A Senior Application Scientist's Guide to HPLC Method Validation for Piperidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Piperidine Quantification

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous active pharmaceutical ingredients (APIs).[1] Its quantification is a critical task in drug development and quality control. Whether piperidine is a key starting material, a component of the final API, or a potential impurity, having a robust, reliable, and validated analytical method to measure its concentration is non-negotiable. An unvalidated method can lead to inaccurate results, jeopardizing product quality, patient safety, and regulatory compliance.[2][3]

High-Performance Liquid Chromatography (HPLC) is the industry's workhorse for this task.[4][5] Its versatility, sensitivity, and robustness make it an ideal choice for the routine analysis of piperidine-containing compounds. However, simply developing an HPLC method is not enough; it must be rigorously validated to prove it is fit for its intended purpose.[6][7] This guide provides an in-depth, experience-based walkthrough of the validation process, grounded in the authoritative standards of the International Council for Harmonisation (ICH), and compares HPLC with other viable analytical techniques.

The Blueprint for Trust: HPLC Method Validation

Method validation is the documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting pre-determined acceptance criteria.[2][8] The internationally recognized guideline for this process is the ICH Q2(R1) "Validation of Analytical Procedures".[6][7][9] Our validation protocol will be built upon this foundation.

The following diagram illustrates the typical workflow for validating a quantitative HPLC method.

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (per ICH Q2(R1)) cluster_final Phase 3: Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Validated Validated Method for Routine Use Rob->Validated

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

In the Lab: A Step-by-Step Validation Protocol

Let's consider a common scenario: validating an RP-HPLC method for a piperidine derivative that lacks a strong native chromophore. This necessitates a pre-column derivatization step to make the analyte detectable by a UV detector. A well-established approach is derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[1][10][11]

Table 1: Example HPLC Method Parameters

Parameter Condition Causality/Justification
Column C18, 250 x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the tosyl-piperidine derivative.
Mobile Phase Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid Provides good resolution and peak shape. Phosphoric acid controls the pH to ensure consistent ionization state.
Flow Rate 1.0 mL/min A standard flow rate that balances analysis time and column efficiency.
Detection UV at 254 nm The tosyl group provides strong UV absorbance at this wavelength.
Column Temp. 30°C Ensures consistent retention times and reduces viscosity fluctuations.[10][11]

| Injection Vol. | 10 µL | A typical volume for standard analytical HPLC systems. |

Specificity

Objective: To demonstrate that the analytical signal is solely from the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components.[3][12]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all reagents except the piperidine analyte (e.g., derivatizing agent, buffer, solvent).

    • Analyte Standard: Prepare a standard solution of the derivatized piperidine.

    • Spiked Sample: Prepare a blank solution and spike it with known impurities or degradation products. Then, add the piperidine analyte and derivatize.

  • Analysis: Inject all three solutions into the HPLC system.

  • Causality & Acceptance Criteria: The chromatogram of the blank should show no peak at the retention time of the derivatized piperidine. In the spiked sample, the analyte peak should be baseline-resolved from all other peaks. This proves the method can unequivocally assess the analyte.[6]

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five to six calibration standards by diluting a stock solution of the derivatized piperidine. A typical range for an assay could be 80% to 120% of the target concentration.[13] For impurity analysis, the range should bracket the expected impurity levels, from the quantitation limit (LOQ) to 120% of the specification.

  • Analysis: Inject each standard in triplicate.

  • Causality & Acceptance Criteria: The relationship between concentration (x-axis) and the average peak area (y-axis) is assessed. We perform a linear regression analysis. The acceptance criterion is a correlation coefficient (R²) of ≥ 0.999.[13] This high value confirms a strong linear relationship, ensuring that changes in response are directly and reliably tied to changes in concentration.

Table 2: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
0.44 (LOQ) 15,120
10.0 345,600
20.0 690,150
30.0 1,038,200
40.0 1,382,500
50.0 1,729,800

| Result | R² = 0.9997 |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[12][14] It's often expressed as percent recovery.

Experimental Protocol:

  • Prepare Samples: Accuracy is typically assessed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level (9 total determinations). This is done by spiking a placebo (a mixture of all components except the analyte) with a known amount of the piperidine standard.

  • Analysis: Analyze these spiked samples and calculate the concentration found using the linearity curve.

  • Causality & Acceptance Criteria: The percent recovery is calculated as (Measured Concentration / Spiked Concentration) * 100. The acceptance criteria are typically between 98.0% and 102.0% recovery, with a low Relative Standard Deviation (RSD). This demonstrates that the method can accurately quantify the analyte without bias from the matrix.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Ruggedness): Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[6][12]

Experimental Protocol:

  • Repeatability: Prepare a minimum of six samples at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.

  • Causality & Acceptance Criteria: The precision is expressed as the Relative Standard Deviation (RSD) of the results. For a drug substance assay, the acceptance criterion for both repeatability and intermediate precision is typically an RSD of ≤ 1%.[13] For impurity analysis, this may be higher (e.g., ≤ 10% at the LOQ). Low RSD values indicate minimal random error and high consistency.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Inject a blank solution multiple times and measure the baseline noise in a region close to the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of diluted analyte solutions.

  • Causality & Acceptance Criteria:

    • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. The LOQ must be subsequently verified by demonstrating acceptable precision and accuracy at that concentration. For the example piperidine method, an LOD of 0.15 µg/mL and an LOQ of 0.44 µg/mL have been reported.[10][11]

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% Acetonitrile).

    • Column temperature (e.g., ±5°C).

    • Mobile phase pH (e.g., ±0.1 units).

  • Analysis: Analyze a standard solution while making these deliberate, one-at-a-time changes.

  • Causality & Acceptance Criteria: The effect on parameters like retention time, peak area, and tailing factor is observed. The system suitability criteria (e.g., resolution, tailing factor) must still be met under these varied conditions. This ensures the method is dependable and transferable between labs and instruments without requiring significant modification.

Beyond HPLC: A Comparative Look at Alternatives

While HPLC is a powerful tool, it's not the only option. The choice of analytical method depends on the specific goal, whether it's routine QC, impurity identification, or trace-level analysis.

Method_Selection Goal Primary Analytical Goal? Quant Routine QC & Assay Goal->Quant Quantification Trace Trace Level & Genotoxic Impurity Analysis Goal->Trace Sensitivity Struct Structural ID & Confirmation Goal->Struct Identification HPLC HPLC-UV Quant->HPLC CE Capillary Electrophoresis (CE) Quant->CE Alternative GCMS GC-MS Trace->GCMS Struct->GCMS

Caption: Decision tree for selecting an analytical method.

Table 3: Comparison of Analytical Techniques for Piperidine Quantification

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on polarity and partitioning between stationary and mobile phases. Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. Separation based on charge-to-size ratio in an electric field.
Pros Highly robust, reproducible, and versatile. Excellent for routine quantitative analysis. Cost-effective.[1][4] Extremely sensitive and selective. Provides structural information (mass spectrum), making it the gold standard for impurity identification.[15] Very high separation efficiency, requires minimal sample and solvent. Fast analysis times.[16]
Cons Lower sensitivity than GC-MS. May require derivatization for compounds without a chromophore.[5][10] Requires analytes to be volatile or be made volatile through derivatization. Matrix effects can be more pronounced. Higher instrument cost. Can have lower concentration sensitivity than HPLC. Reproducibility can be more challenging to maintain.[16]

| Best For | Routine quality control, assay, and purity testing of APIs and drug products. | Identification and quantification of trace-level and genotoxic impurities.[17] Analysis of residual solvents. | Analysis of charged species, counter-ion analysis, and when sample volume is extremely limited.[16] |

From field experience, while HPLC is the undisputed choice for 95% of routine quality control assays due to its robustness and ease of use, GC-MS becomes indispensable when dealing with potential genotoxic impurities. The sensitivity and specificity of MS detection are required to meet the stringent low-level limits mandated by regulatory agencies. Capillary Electrophoresis is a valuable niche technique, particularly for counter-ion analysis where piperidine might be present as a salt.[4][16]

The Final Verdict: A Scientifically Grounded Choice

The validation of an analytical method is a cornerstone of pharmaceutical development and quality assurance.[2][12] For the quantification of piperidine compounds, HPLC with UV detection, often coupled with pre-column derivatization, offers a robust, reliable, and cost-effective solution that meets the stringent requirements of regulatory bodies like the FDA and EMA.[2][9][13][18]

The detailed validation protocol outlined in this guide, based on the ICH Q2(R1) framework, provides a clear pathway to demonstrate that a method is specific, linear, accurate, precise, and robust. This documented evidence ensures that the data generated is trustworthy and scientifically sound.

While powerful alternatives like GC-MS and CE exist, the choice of method must be fit-for-purpose. For routine assays and quality control, HPLC remains the workhorse. For the critical task of identifying and quantifying trace-level impurities, the superior sensitivity and structural elucidation capabilities of GC-MS are paramount. By understanding the strengths and weaknesses of each technique and applying a rigorous, systematic validation approach, scientists can ensure the quality and safety of pharmaceutical products.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, 1110(1-2), 268-71.
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • Bagle, A. R., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-128.
  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 475-481.
  • Sharma, A., & Sharma, S. (2012). Analytical method validation: A brief review. International Journal of Drug Research and Technology, 2(4), 226-233.
  • Đurović, S., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(21), 7394.
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.

Sources

A Comparative Guide to In Vitro and In Silico Evaluation of 4-(Piperidine-1-sulfonyl)-benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between computational and experimental methodologies is paramount. This guide provides an in-depth comparative analysis of in vitro and in silico results for a series of 4-(piperidine-1-sulfonyl)-benzoic acid derivatives, with a specific focus on their activity as carbonic anhydrase (CA) inhibitors. By examining the convergence and divergence of these two approaches, we aim to offer researchers and drug development professionals a nuanced understanding of the predictive power of computational models and the indispensable value of empirical validation.

Introduction: The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitous and essential for various physiological processes, certain CA isoforms, particularly CA II, IX, and XII, are overexpressed in various pathological conditions, including cancer.[1] The tumor-associated isoforms, hCA IX and XII, play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[2] This makes them attractive targets for therapeutic intervention. The this compound scaffold represents a promising starting point for the development of potent and selective CA inhibitors.

Methodologies: A Dual-Pronged Approach to Drug Discovery

The evaluation of novel chemical entities as potential drug candidates necessitates a rigorous and multifaceted approach. Here, we delve into the specifics of both the in vitro and in silico methodologies employed in the assessment of this compound derivatives.

In Vitro Evaluation: The Gold Standard of Biological Activity

The in vitro assessment of CA inhibition provides a direct measure of a compound's efficacy against the target enzyme. A stopped-flow spectrophotometric assay is the standard method for this purpose.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) are purified. A 4-nitrophenyl acetate (NPA) solution is prepared as the substrate.

  • Assay Buffer: A Tris-HCl buffer (pH 7.4) is used as the assay buffer.

  • Inhibitor Preparation: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The CA enzyme and the inhibitor are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of the NPA substrate.

    • The hydrolysis of NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a stopped-flow spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated. The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by constructing a dose-response curve and calculating the IC50 value, which is then converted to Ki using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a stopped-flow instrument is critical for measuring the rapid kinetics of CA-catalyzed reactions. NPA is a commonly used substrate due to its chromogenic product, which allows for easy spectrophotometric detection. The selection of multiple CA isoforms is essential to assess the selectivity of the inhibitors, a key factor in minimizing off-target effects.

In Silico Evaluation: Predicting Molecular Interactions

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target. This method provides valuable insights into the structure-activity relationship (SAR) and can guide the rational design of more potent inhibitors.

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target hCA isoforms are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

    • The 3D structures of the this compound derivatives are generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, or GOLD) is used to perform the simulations.

    • The active site of the CA enzyme, typically defined by the location of the zinc ion and surrounding residues, is specified as the docking region.

    • The software systematically samples different conformations and orientations of the ligand within the active site.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each predicted binding pose.

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the ligand and the protein.

Causality Behind Experimental Choices: The choice of the docking software and scoring function can influence the results; therefore, it is often advisable to use multiple programs for cross-validation. The careful preparation of both the protein and ligand structures is crucial for obtaining meaningful results. Visual inspection of the docking poses is a critical step to ensure that the predicted interactions are chemically reasonable.

Results: A Comparative Analysis

The following tables summarize the in vitro inhibition data (Ki values) and the in silico docking scores for a representative set of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against four hCA isoforms.[2]

Table 1: In Vitro Carbonic Anhydrase Inhibition Data (Ki, nM) [2]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 38.65.812.410.1
6 7.93.70.98.5
9 10.35.610.29.8
10 11.24.411.510.3
11 20.110.51.29.1
15 6.134.86.915.2
Acetazolamide (Standard) 25012255.7

Table 2: In Silico Molecular Docking Scores (Binding Energy, kcal/mol)

CompoundhCA I (kcal/mol)hCA II (kcal/mol)hCA IX (kcal/mol)hCA XII (kcal/mol)
5 -7.8-8.5-8.9-8.7
6 -8.2-9.1-9.5-9.2
9 -8.0-8.7-9.1-8.9
10 -8.1-8.8-9.2-9.0
11 -8.3-8.9-9.6-9.3
15 -8.5-8.2-9.0-8.8

Visualizing the Workflow and Interactions

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Evaluation iv1 Compound Synthesis iv2 CA Inhibition Assay (Stopped-Flow) iv1->iv2 iv3 Data Analysis (Ki Determination) iv2->iv3 comparison Comparative Analysis iv3->comparison Experimental Results is1 3D Structure Preparation (Protein & Ligand) is2 Molecular Docking is1->is2 is3 Scoring & Analysis (Binding Energy) is2->is3 is3->comparison Predicted Results

Caption: A streamlined workflow comparing the parallel in vitro and in silico evaluation pipelines.

binding_interactions inhibitor 4-(Piperidine-1-sulfonyl) -benzoic acid derivative zn_ion Zn2+ inhibitor->zn_ion Coordination (Sulfonamide) thr199 Thr199 inhibitor->thr199 H-bond thr200 Thr200 inhibitor->thr200 H-bond hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions his94 His94 zn_ion->his94 Coordination his96 His96 zn_ion->his96 Coordination his119 His119 zn_ion->his119 Coordination

Caption: Key molecular interactions between a this compound derivative and the active site of carbonic anhydrase.

Discussion: Bridging the Gap Between Prediction and Reality

The comparative data reveals a generally good correlation between the in silico predictions and the in vitro results. For instance, compounds with lower (more favorable) docking scores tend to exhibit lower Ki values, indicating stronger inhibition. This is particularly evident for the tumor-associated isoforms hCA IX and XII.

However, there are notable discrepancies. For example, while compound 15 shows a favorable docking score for hCA II, its in vitro activity is significantly weaker compared to other derivatives. This highlights a key limitation of in silico methods: they often do not fully account for dynamic effects, solvation energies, and induced-fit phenomena that occur in a biological system.

The structure-activity relationship (SAR) analysis reveals that the nature of the substituent on the piperidine ring plays a crucial role in both potency and selectivity. The in silico models help to rationalize these observations by providing a structural basis for the observed activities. For example, the docking poses can reveal how different substituents interact with specific residues in the active site, leading to enhanced or diminished binding affinity.

Conclusion: An Integrated Future for Drug Discovery

The development of this compound derivatives as carbonic anhydrase inhibitors serves as a compelling case study for the power of an integrated drug discovery approach. While in silico methods provide a rapid and cost-effective means of prioritizing candidates and understanding structure-activity relationships, in vitro assays remain the definitive measure of biological activity. The most effective drug discovery programs are those that leverage the strengths of both methodologies, creating a feedback loop where computational predictions guide experimental work, and experimental results refine and validate computational models.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. [Link]
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Avens Publishing Group. [Link]
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. MDPI. [Link]
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes.
  • A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1-(1,3-Oxazol-5-yl)piperidine-4-sulfonylamides.
  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PubMed Central. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Piperidine-1-sulfonyl)-benzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 4-(piperidine-1-sulfonyl)-benzoic acid scaffold is a compelling starting point in modern medicinal chemistry. Its structural motifs are frequently associated with potent inhibitory activity against various enzyme classes, most notably the carbonic anhydrases (CAs), which are critical targets in oncology and other therapeutic areas. Specifically, inhibitors targeting the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), are of high interest for their potential to combat hypoxic tumors.

However, the very features that make this scaffold effective—namely the sulfonamide group—also present a significant challenge: the potential for off-target interactions.[1] The sulfonamide moiety is a known zinc-binding group, but its ability to form hydrogen bonds and engage in electrostatic interactions makes it promiscuous. It can bind to the active sites of numerous other enzymes, including other CA isoforms and a wide array of protein kinases.[2]

This guide provides a strategic framework for the systematic evaluation of inhibitor cross-reactivity. High drug selectivity is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success, directly impacting its safety and efficacy profile.[3][4] Unidentified off-target effects are a leading cause of preclinical toxicity and clinical trial failures.[5] Here, we will compare two hypothetical CA IX inhibitors based on the this compound scaffold, PBSA-101 and PBSA-102 , against a benchmark inhibitor from a distinct chemical class, ALT-201 , to illustrate a robust, field-proven workflow for de-risking promising compounds.

The Rationale for a Tiered Approach to Selectivity Profiling

A brute-force approach to selectivity screening is both inefficient and economically unviable. A tiered, hypothesis-driven strategy ensures that resources are allocated effectively, focusing intensive efforts on the most significant potential liabilities. The core principle is to move from broad, high-throughput biochemical screens to more complex, biologically relevant cellular models, and finally to definitive mechanistic studies for any identified off-targets of concern.

This logical progression allows for early "fail-fast" decisions and builds a comprehensive understanding of a compound's biological activity, which is essential for both lead optimization and eventual clinical translation.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Deconvolution T1_Screen Broad Panel Screening (e.g., KinomeScan, CA Isoform Panel) Primary Goal: Identify potential off-targets T2_Engage Target Engagement Assays (e.g., CETSA, NanoBRET) Primary Goal: Confirm on-target activity in cells T1_Screen->T2_Engage Hits advance T2_Funct Functional Cellular Assays (e.g., Downstream Signaling, Phenotypic) Primary Goal: Link target engagement to biological effect T2_Engage->T2_Funct T3_KO Genetic Validation (e.g., CRISPR-Cas9 Knockout) Primary Goal: Differentiate on-target vs. off-target effects T2_Funct->T3_KO Significant off-target signaling observed T3_Bind Biophysical Analysis (e.g., ITC, SPR) Primary Goal: Quantify binding affinity and kinetics of off-target interaction T3_KO->T3_Bind Off-target effect confirmed

Caption: A three-tiered workflow for systematic cross-reactivity analysis.

Tier 1: Broad Biochemical Screening

Causality: The goal of this initial tier is to cast a wide net. Given that the 4-(piperidine-1-sulfonyl) scaffold contains a sulfonamide, we must hypothesize its potential to bind not only to our target family (Carbonic Anhydrases) but also to other enzyme families where similar interactions are common, such as kinases.[6] A two-pronged approach is therefore logical.

  • Carbonic Anhydrase Isoform Panel: Test the inhibitors against the most common off-target isoforms (hCA I, II) and other tumor-relevant isoforms (hCA XII). This assesses selectivity within the primary target family.

  • Broad Kinase Panel: A comprehensive kinase screen (e.g., a panel of >100 kinases) is a prudent measure to proactively identify any significant kinase inhibition, a common source of toxicity.[7]

Methodology: A cost-effective strategy is to perform an initial screen at a single high concentration (e.g., 1 or 10 µM).[6] Any target showing significant inhibition (e.g., >70%) is then selected for a full dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Data (Illustrative):

CompoundTargetIC₅₀ (nM)Selectivity vs. hCA IXComments
PBSA-101 hCA IX 15 - Potent on-target activity.
hCA I1,20080-foldGood selectivity over cytosolic isoform.
hCA II45030-foldModerate selectivity over cytosolic isoform.
Aurora A>10,000>667-foldClean kinase profile.
PBSA-102 hCA IX 2 - Excellent on-target potency.
hCA I950475-foldGood selectivity.
hCA II310155-foldGood selectivity.
Aurora A 85 42.5-fold Significant off-target kinase activity identified.
ALT-201 hCA IX 25 - Potent benchmark compound.
hCA I>10,000>400-foldHighly selective.
hCA II>10,000>400-foldHighly selective.
Aurora A>10,000>400-foldNo significant off-target kinase activity.

Interpretation: The Tier 1 screen immediately reveals a critical liability. While structural modifications improved the on-target potency of PBSA-102 over the parent PBSA-101 , it introduced a potent off-target activity against Aurora A kinase. PBSA-101 and the benchmark ALT-201 appear clean in this initial assessment.

Tier 2: Cellular Target Engagement and Functional Validation

Causality: A biochemical IC₅₀ value does not guarantee that a compound will engage its target in the complex environment of a living cell. Cell permeability, stability, and efflux can all prevent a biochemically potent inhibitor from working in a cellular context. Therefore, we must validate that our inhibitors engage CA IX in cells and that this engagement leads to the expected functional outcome.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[8]

Step-by-Step Protocol: CETSA for CA IX Engagement

  • Cell Culture: Culture a human cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231) to ~80% confluency.

  • Compound Treatment: Treat cells with the inhibitor (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble CA IX at each temperature point using Western Blot or ELISA.

  • Data Interpretation: In vehicle-treated cells, CA IX will denature and precipitate as the temperature increases. In inhibitor-treated cells, the protein will be stabilized, remaining soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.

Functional Assay: Since CA IX helps regulate intracellular pH (pHi) in hypoxic tumors, a functional assay could measure the inhibitor's ability to disrupt pHi regulation under hypoxic conditions using a pH-sensitive fluorescent dye like BCECF-AM.

Interpretation: For our hypothetical study, let's assume CETSA confirms that both PBSA-101 and PBSA-102 engage CA IX in cells. However, when we run a cell proliferation assay, we find that PBSA-102 is significantly more potent than PBSA-101, far more than the 7.5-fold difference in their biochemical IC₅₀s would suggest. This discrepancy points towards the Aurora A off-target effect contributing to the anti-proliferative activity.

Tier 3: Definitive Mechanistic Deconvolution

Causality: To definitively prove whether the enhanced cellular activity of PBSA-102 is due to its intended on-target effect or the newly identified off-target activity, we must genetically remove the primary target. If the compound's efficacy is maintained even in the absence of its intended target, the effect is unequivocally mediated through an off-target interaction.[5][8]

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Upregulation HIF1a->CAIX pHi pHi Regulation (pH > 7.2) CAIX->pHi Tumor_Survival Tumor Cell Survival & Proliferation pHi->Tumor_Survival AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis Mitosis->Tumor_Survival PBSA102 PBSA-102 PBSA102->CAIX Inhibits (On-Target) PBSA102->AuroraA Inhibits (Off-Target)

Caption: On-target (CA IX) vs. Off-target (Aurora A) signaling pathways.

Key Experiment: CRISPR-Cas9 Knockout Study

Methodology:

  • Generate Knockout Line: Use CRISPR-Cas9 gene editing to create a stable cell line that does not express CA IX (CA9-KO).

  • Validate Knockout: Confirm the absence of CA IX protein via Western Blot.

  • Comparative Proliferation Assay: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) with PBSA-101, PBSA-102, and ALT-201 on both the wild-type (WT) and CA9-KO cell lines.

Expected Results & Interpretation:

CompoundCell LineEC₅₀ (Cell Proliferation, nM)Interpretation
PBSA-101 Wild-Type250On-target effect observed.
CA9-KO >10,000 Efficacy is lost. This confirms the anti-proliferative effect of PBSA-101 is mediated through its intended target, CA IX.
PBSA-102 Wild-Type30Potent effect observed.
CA9-KO 110 Efficacy is largely retained. The compound is still a potent inhibitor of proliferation even without its primary target. This proves the phenotype is driven by the off-target inhibition of Aurora A.
ALT-201 Wild-Type400On-target effect observed.
CA9-KO >10,000Efficacy is lost. The benchmark compound is confirmed to be highly selective and on-target.

This definitive experiment reveals that PBSA-102 is not a selective CA IX inhibitor but rather a dual CA IX/Aurora A inhibitor. While dual-targeting can sometimes be a therapeutic advantage, it was unintentional here and fundamentally changes the project's direction. The lead compound, PBSA-101 , is validated as a selective, on-target inhibitor, making it the superior candidate for further optimization.

Conclusion

The journey of a drug candidate from discovery to clinic is fraught with peril, much of it stemming from unanticipated biological effects. For inhibitors based on versatile scaffolds like this compound, a proactive and systematic investigation of cross-reactivity is not optional—it is a cornerstone of responsible drug development.

By employing a tiered strategy that moves from broad biochemical profiling to definitive genetic validation, researchers can build a comprehensive understanding of a compound's mechanism of action, identify potential liabilities early, and make informed decisions. This guide demonstrates that while PBSA-102 was more potent in initial assays, the rigorous cross-reactivity workflow correctly identified PBSA-101 as the superior chemical asset due to its clean selectivity profile. This approach saves invaluable time and resources, ultimately increasing the probability of developing safe and effective medicines.

References

  • Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs in clinical trials. Science Translational Medicine, 11(509).
  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
  • Linton, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
  • Takahashi, H. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, Oxford Academic.
  • Gao, H., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895–1912.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

A Tale of Two Rings: A Head-to-Head Comparison of Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Six-Membered N-Heterocycles

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the architecture of a vast array of pharmaceuticals.[1] Their remarkable prevalence is not a matter of chance; it stems from their innate ability to confer advantageous pharmacokinetic properties, engage in crucial molecular interactions with biological targets, and provide a synthetically tractable framework for molecular exploration.[2][3] While at first glance they appear as close structural relatives—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the introduction of a second nitrogen atom in the piperazine ring creates profound distinctions that dictate their strategic deployment in drug design.[1]

This guide offers a head-to-head comparison of these two "privileged scaffolds," moving beyond a simple list of attributes. We will dissect the causal relationships between their structural nuances and resulting physicochemical properties, explore their differential impact on pharmacology and pharmacokinetics, and provide validated experimental protocols for their evaluation. Our aim is to equip drug discovery researchers with the data-driven insights necessary to make informed decisions in scaffold selection and optimization.[1]

Physicochemical Properties: The Foundation of Function

The choice between a piperidine and a piperazine core fundamentally alters a molecule's physical and chemical identity. These properties, primarily basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa): A Tale of Two Nitrogens

The nitrogen atom(s) in these rings are typically the most basic centers, readily accepting a proton at physiological pH. This ionization state is paramount for aqueous solubility and for forming ionic interactions with acidic residues in target proteins.

  • Piperidine: As a secondary amine, the single nitrogen in piperidine is strongly basic, with a pKa of approximately 11.2.[1] This ensures it is almost fully protonated at physiological pH (7.4), making it an excellent candidate for forming strong salt-bridge interactions with targets like aspartate or glutamate residues. However, this high basicity can sometimes reduce membrane permeability.

  • Piperazine: The presence of two nitrogen atoms gives piperazine two distinct pKa values: pKa1 ≈ 9.7 and pKa2 ≈ 5.3.[1] This diprotic nature is a key strategic advantage. The more basic nitrogen (pKa1) ensures significant protonation and water solubility, while the second, less basic nitrogen (pKa2) offers a site for substitution that can modulate the overall basicity and engage in additional hydrogen bonding.[4] This fine-tuning of the ionization state is a powerful tool for medicinal chemists.[1]

Lipophilicity (logP/logD): The Gateway to Permeability

Lipophilicity, the measure of a compound's solubility in a nonpolar solvent versus a polar one, governs its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

  • Piperidine: The unsubstituted piperidine ring is significantly more lipophilic (logP ≈ 0.9) than piperazine.[1] This characteristic can enhance membrane permeability and improve access to lipophilic binding pockets within target proteins.[1]

  • Piperazine: Unsubstituted piperazine is inherently more hydrophilic (logP ≈ -1.5) due to its two polar nitrogen atoms.[1] This property is often leveraged to increase the aqueous solubility of a drug candidate, which is beneficial for both oral and intravenous formulations.[2]

The interplay between pKa and logP is captured by the logD value (the distribution coefficient at a specific pH), which provides a more physiologically relevant measure of lipophilicity for ionizable compounds.

Table 1: Comparative Physicochemical Properties of Unsubstituted Scaffolds

PropertyPiperidinePiperazineCausality and Implication in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine introduces a polar center, increasing hydrophilicity and providing an additional site for H-bonding or substitution.
pKa ≈ 11.2[1]pKa1 ≈ 9.7, pKa2 ≈ 5.3[1]Piperidine's high basicity leads to strong protonation at pH 7.4, favoring ionic interactions. Piperazine's dual pKa values allow for tunable ionization and solubility.
logP ≈ 0.9[1]≈ -1.5[1]Piperidine is more lipophilic, potentially enhancing membrane permeability. Piperazine is more hydrophilic, improving aqueous solubility.
H-Bonding 1 Donor, 1 Acceptor2 Donors, 2 AcceptorsPiperazine offers more opportunities for hydrogen bonding, which can enhance target affinity and solubility.

Pharmacological Applications & Structure-Activity Relationship (SAR)

The distinct physicochemical profiles of piperidine and piperazine naturally lead them to excel in different therapeutic areas and target classes. The choice of scaffold is a strategic decision to optimize interactions with the biological target.[1]

Central Nervous System (CNS) Disorders

Both scaffolds are staples in CNS drug design due to their ability to be modified to cross the blood-brain barrier and interact with neurotransmitter receptors.[1]

  • Piperazine's Role: The piperazine moiety is a classic pharmacophore for interacting with dopamine (D2) and serotonin (5-HT) receptors.[5] Many atypical antipsychotics (e.g., Olanzapine, Clozapine) and antidepressants incorporate a piperazine ring.[6] Its structure often acts as a linker that correctly orients aryl groups for optimal receptor engagement.[7]

  • Piperidine's Role: Piperidine is also a core component of numerous CNS-active drugs, including the ADHD medication methylphenidate and the antipsychotic risperidone.[5] A compelling case study illustrates the impact of switching scaffolds: in a series of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine ring dramatically increased affinity for the sigma-1 receptor (Ki changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H3 receptor.[8] This highlights piperidine's influence in tailoring selectivity.

CNS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Dopamine/ Serotonin D2R D2 Receptor Neurotransmitter->D2R Binds HTR 5-HT Receptor Neurotransmitter->HTR Binds Signaling Downstream Signaling D2R->Signaling Activates HTR->Signaling Modulates Drug Piperazine/Piperidine -based Antipsychotic Drug->D2R Antagonizes Drug->HTR Antagonizes Workflow cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Profiling cluster_data Data Analysis & Decision pKa pKa Determination (Potentiometric Titration) Analysis Compare Data for Piperidine vs. Piperazine Analogs pKa->Analysis logD logD7.4 Determination (Shake-Flask Method) logD->Analysis MetStab Metabolic Stability (Human Liver Microsomes) MetStab->Analysis Decision Lead Optimization Strategy Analysis->Decision Inform Scaffold Selection

Caption: A logical workflow for the comparative evaluation of drug candidates.

Protocol 1: pKa Determination by Potentiometric Titration

Principle: This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant (acid or base). The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. [9][10] Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements. [9]2. Sample Preparation: Prepare a 1 mM solution of the test compound (piperidine or piperazine analog). To maintain a constant ionic strength, use 0.15 M potassium chloride (KCl) solution as the solvent. [9]3. Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of basic compounds. [10]4. Acidification: For basic compounds, acidify the solution to a pH of ~1.8-2.0 using 0.1 M hydrochloric acid (HCl). [9]5. Titration: Titrate the solution by adding small, precise increments (e.g., 10-20 µL) of 0.1 M sodium hydroxide (NaOH). Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0-12.5. [9]6. Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa value(s) can be determined from the inflection point(s) of the curve (where the second derivative is zero). For a diprotic base like piperazine, two inflection points will be observed.

  • Validation: Perform a minimum of three independent titrations for each compound. The average pKa and standard deviation should be calculated to ensure reproducibility. [9]

Protocol 2: LogD Determination by Shake-Flask Method (pH 7.4)

Principle: This is the "gold standard" method for determining lipophilicity. [11]It measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (representing a lipid membrane) and an aqueous buffer (pH 7.4, representing physiological conditions). [12] Methodology:

  • Phase Pre-saturation: Vigorously shake equal volumes of n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. [11]2. Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). [11]3. Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. The ratio of the phases can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases. [12]4. Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be minimal (<1%).

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or HPLC-UV.

  • Calculation: The LogD at pH 7.4 is calculated using the formula: LogD_7.4 = log10 ( [Compound]_octanol / [Compound]_buffer )

  • Validation: Run the experiment in triplicate. Include control compounds with known LogD values to validate the experimental setup.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This in vitro assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which are subcellular fractions containing high concentrations of key drug-metabolizing enzymes like CYPs. [13]The data are used to calculate in vitro half-life (t½) and intrinsic clearance (CLint). This protocol is aligned with FDA guidance on in vitro metabolism studies. [14][15] Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • HLMs: Thaw pooled human liver microsomes (e.g., from at least 10 donors) on ice. Dilute to a working concentration of 1 mg/mL protein in 0.1 M phosphate buffer (pH 7.4). [16] * Cofactor Solution: Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.

  • Incubation:

    • Pre-warm the HLM solution and buffer to 37°C.

    • In a microcentrifuge tube, add the HLM solution and the test compound (final concentration typically 1 µM; final DMSO <0.2%). [16]Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction. [16]4. Negative Control: Run a parallel incubation without the NADPH cofactor for the final time point to control for non-enzymatic degradation.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

  • Validation: Include positive control compounds (e.g., midazolam for high clearance, warfarin for low clearance) to ensure the metabolic activity of the HLM batch.

Conclusion: A Strategic Choice in the Medicinal Chemist's Arsenal

The decision to employ a piperidine or a piperazine scaffold is a nuanced, strategic choice driven by the specific therapeutic target, the desired ADME-Tox profile, and the intended pharmacological effect. [1] Piperazine offers the advantages of higher aqueous solubility, tunable basicity, and multiple points for hydrogen bonding and synthetic modification. [2]This has made it an exceptionally fruitful scaffold in the development of CNS drugs and kinase inhibitors, where interactions with polar residues and water solubility are often paramount. [1] Piperidine , with its greater lipophilicity and strong, single basic center, can provide enhanced membrane permeability and facilitate powerful ionic interactions with target proteins. [1]It often presents a simpler metabolic profile and can be the key to unlocking potency and selectivity, as seen in specific receptor antagonist programs. [8] Ultimately, both piperidine and piperazine are not merely inert frameworks but active contributors to a molecule's overall biological profile. A thorough understanding of their comparative strengths and weaknesses, validated by robust experimental data as outlined in this guide, is indispensable. By leveraging the subtle yet powerful differences between these two rings, medicinal chemists can continue to rationally design and develop the next generation of innovative and effective therapeutics.

References

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  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
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  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2025). Current Organic Synthesis, 21(1).
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration.
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  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata, 3(1), 46-51.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58821.
  • Ristoski, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 13-24.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). Methods in Molecular Biology, 2340, 179-191.
  • Switch from C(5)-piperazine to C(5)-piperidines. (n.d.). ResearchGate.
  • pK a values of common substituted piperazines. (n.d.). ResearchGate.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 13(1), 1-15.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(14), 5406.

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A Comparative Guide to the Inhibitory Profiles of Derivatives Against hCA I, II, IX, and XII

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the inhibitory profiles of various chemical derivatives against four physiologically significant human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX and XII. We delve into the rationale behind targeting these specific isoforms, present detailed experimental methodologies for assessing inhibitory activity, and offer a comparative analysis of the potency and selectivity of different inhibitor classes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel carbonic anhydrase inhibitors.

Introduction: The Significance of Isoform-Selective Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[1][3][4] To date, 15 different hCA isoforms have been identified in humans, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][5]

The ubiquitous nature of some isoforms and the specific upregulation of others in pathological conditions make hCAs attractive therapeutic targets for a range of diseases.[1][3] However, the high degree of structural similarity in the active sites across different isoforms presents a significant challenge in developing isoform-selective inhibitors.[2][5] Non-selective inhibition can lead to off-target effects and undesirable side effects.[6][7]

This guide focuses on four key hCA isoforms:

  • hCA I and hCA II (Cytosolic Isoforms): These are among the most abundant and well-studied hCA isoforms. hCA II is a highly active and physiologically dominant isoform found in numerous tissues, playing a crucial role in processes like aqueous humor secretion in the eye and cerebrospinal fluid production.[6][8] hCA I is also widely distributed but has lower catalytic activity. Inhibition of these isoforms is the basis for the clinical use of drugs like acetazolamide for glaucoma and altitude sickness.[1][8] However, their widespread expression means that their inhibition is often associated with the side effects of classical CAIs.[7]

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): In contrast to the cytosolic isoforms, hCA IX and XII have limited expression in normal tissues but are significantly overexpressed in a variety of hypoxic tumors.[9][10][11] Their expression is linked to tumor progression, metastasis, and resistance to therapy, making them prime targets for the development of novel anticancer agents.[9][11][12] By regulating the pH of the tumor microenvironment, they help cancer cells survive and proliferate in acidic conditions.[9][11] Therefore, selective inhibition of hCA IX and XII over hCA I and II is a key objective in modern drug discovery.[12][13]

The following diagram illustrates the general roles of these hCA isoforms:

cluster_0 Cytosolic Isoforms cluster_1 Tumor-Associated Isoforms hCA I hCA I Physiological Processes Physiological Processes hCA I->Physiological Processes General pH Regulation hCA II hCA II hCA II->Physiological Processes Aqueous Humor & CSF Production hCA IX hCA IX Pathological Processes Pathological Processes hCA IX->Pathological Processes Tumor pH Regulation & Metastasis hCA XII hCA XII hCA XII->Pathological Processes Tumor pH Regulation & Proliferation

Caption: Roles of hCA Isoforms.

Experimental Methodology: Assessing Inhibitory Profiles

The accurate determination of the inhibitory potency (typically expressed as the inhibition constant, Kᵢ) of a compound against different hCA isoforms is crucial for establishing its selectivity profile. The gold-standard method for this is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This technique allows for the real-time monitoring of the rapid, enzyme-catalyzed hydration of CO₂.[14][15] The principle of the assay involves the rapid mixing of a CO₂-saturated solution with a solution containing the carbonic anhydrase enzyme and a pH indicator. The enzymatic reaction releases protons, causing a decrease in pH, which is detected as a change in the absorbance of the pH indicator.[14][15]

Rationale for Experimental Choices:
  • Why Stopped-Flow? The hydration of CO₂ is an extremely fast reaction, and stopped-flow spectrophotometry is one of the few techniques that can accurately measure the initial rates of such rapid enzymatic reactions.[14][15]

  • Why a pH Indicator? The change in proton concentration is a direct measure of the enzyme's activity. pH indicators provide a sensitive and continuous way to monitor this change spectrophotometrically.[14][15]

  • Why Initial Rates? Measuring the initial velocity of the reaction (before significant substrate depletion or product inhibition occurs) is essential for accurate determination of kinetic parameters, including the inhibition constant (Kᵢ).

Detailed Protocol:
  • Preparation of Reagents:

    • Enzyme Solutions: Prepare stock solutions of recombinant hCA I, II, IX, and XII in a suitable buffer (e.g., 20 mM TRIS, pH 8.3).[14]

    • CO₂-Saturated Water: Bubble pure CO₂ gas through deionized water kept on ice for at least 30 minutes to achieve saturation.[14][15] The concentration of CO₂ in saturated water at 4°C is approximately 77 mM.[15]

    • Buffer with pH Indicator: Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator such as phenol red (e.g., 100 µM).[14]

    • Inhibitor Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[15]

    • Load one syringe with the CO₂-saturated water and the other with the enzyme/inhibator/indicator solution.

  • Data Acquisition:

    • Initiate the rapid mixing of the two solutions.

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for phenol red) over time.[14]

    • Record the initial linear phase of the reaction.

    • Perform control measurements:

      • Uncatalyzed Reaction: In the absence of the enzyme to determine the background rate.[15]

      • No Inhibitor Control: With the enzyme but without any inhibitor to determine the maximal velocity.[15]

  • Data Analysis:

    • Calculate the initial reaction rates from the slope of the absorbance change over time.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the initial rates against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Kᵢ and the substrate concentration.

The following diagram outlines the experimental workflow:

cluster_0 Reagent Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Reagent Preparation Reagent Preparation Instrument Setup Instrument Setup Reagent Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Enzyme Solutions Enzyme Solutions CO2-Saturated Water CO2-Saturated Water Buffer + Indicator Buffer + Indicator Inhibitor Dilutions Inhibitor Dilutions Rapid Mixing Rapid Mixing Spectrophotometric Monitoring Spectrophotometric Monitoring Control Measurements Control Measurements Calculate Initial Rates Calculate Initial Rates Determine IC50 Determine IC50 Calculate Ki Calculate Ki

Caption: Stopped-Flow Assay Workflow.

Comparative Inhibitory Profiles of Derivative Classes

Numerous classes of chemical compounds have been investigated as hCA inhibitors. The following sections provide a comparative overview of the inhibitory profiles of some prominent derivative classes against hCA I, II, IX, and XII.

Sulfonamides and their Derivatives

The primary sulfonamide group is a classic zinc-binding group for carbonic anhydrase inhibitors.[6] Acetazolamide (AZA) is a well-known non-selective sulfonamide inhibitor.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileReferences
Acetazolamide (AZA) 25012.125.85.7Non-selective, potent against II, IX, XII[16]
Sulfonyl Semicarbazides 40.2 - 82.33.5 - 71.820.5 - 81.30.59 - 0.79Highly potent and selective for hCA XII[17][18]
Ureido-substituted benzenesulfonamides (e.g., SLC-0111) --PotentPotentSelective for hCA IX and XII[9][11]
Pyrazole-based Benzenesulfonamides -0.24 µM (IC₅₀)0.15 µM (IC₅₀)0.12 µM (IC₅₀)Potent against II, IX, and XII[19]

Insights: While the basic sulfonamide scaffold is non-selective, modifications to the peripheral structure can confer significant isoform selectivity. For instance, the sulfonyl semicarbazides demonstrate remarkable potency and selectivity for the tumor-associated hCA XII isoform.[17][18]

Coumarins and their Analogues

Coumarins represent a class of natural product-derived hCA inhibitors that often exhibit a preference for the tumor-associated isoforms.[10]

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileReferences
Coumarin Derivatives >10,000>10,00056.3 - 8112332.3 - 4365Highly selective for hCA IX and XII[10][16]
Psoralen Derivatives InactiveInactiveLow µM to nMLow µM to nMSelective for hCA IX and XII[10]
Homosulfocoumarins Not significantNot significant66.2 - 620.8455.5 - 2934Selective for hCA IX and XII[20]

Insights: Coumarins and their derivatives are particularly interesting due to their inherent selectivity against the off-target cytosolic isoforms hCA I and II.[10][21] This makes them promising scaffolds for the development of anticancer agents with potentially fewer side effects.

Other Emerging Classes of Inhibitors
Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity ProfileReferences
Vanillin Enones MicromolarPoor inhibitorsSubmicromolarPotentSelective for hCA IX and XII[13]
Bis-benzoxaboroles MicromolarMicromolar64MicromolarPotent and selective for hCA IX[22]
2-(benzylsulfinyl)benzoic acid derivatives >100 µM>100 µM1.1 µM-Selective for hCA IX[4]

Insights: The exploration of novel chemical scaffolds continues to yield inhibitors with unique selectivity profiles. For example, certain bis-benzoxaborole derivatives have shown potent and selective inhibition of hCA IX.[22]

Conclusion and Future Directions

The development of isoform-selective carbonic anhydrase inhibitors is a dynamic field with significant therapeutic potential. While traditional sulfonamides have proven clinical utility, their lack of selectivity remains a concern. Newer classes of inhibitors, such as coumarins and various heterocyclic derivatives, demonstrate promising selectivity for the tumor-associated isoforms hCA IX and XII.

Future research should focus on:

  • Structure-Based Drug Design: Leveraging the subtle structural differences in the active sites of hCA isoforms to design inhibitors with enhanced selectivity.[5]

  • Exploration of Novel Scaffolds: Moving beyond traditional zinc-binding groups to discover new classes of inhibitors with unique mechanisms of action.

  • In Vivo Evaluation: Translating the in vitro inhibitory profiles to in vivo efficacy and safety assessments to validate the therapeutic potential of novel compounds.

This guide provides a foundational understanding of the comparative inhibitory profiles of various derivatives against key hCA isoforms. The presented data and methodologies should serve as a valuable resource for researchers dedicated to advancing the field of carbonic anhydrase inhibitor discovery.

References

  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Ramzan, F., Nabi, S. A., Lone, M. S., Bonardi, A., Hamid, A., Bano, S., Sharma, K., Shafi, S., Samim, M., Javed, K., & Supuran, C. T. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176249.
  • Angeli, A., et al. (2019). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1261.
  • Tucker, B., & Linfoot, J. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing.
  • Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8799.
  • Durgun, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 932-936.
  • Maren, T. H. (1999). Carbonic Anhydrase XII Functions in Health and Disease. The FASEB Journal, 13(9), 937-944.
  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 18(3), 229-250.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573.
  • Durgun, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 932-936.
  • Angeli, A., et al. (2017). Inhibition data of human CA isoforms CA I, II, IX and XII with 3H-1,2-benzoxathiepine 2,2-dioxide derivatives. Data in Brief, 12, 333-337.
  • Angeli, A., et al. (2018). Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors?. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1264-1271.
  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 441-452.
  • Hassan, M., et al. (2020). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 10(42), 25035-25046.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. Expert Opinion on Therapeutic Patents, 26(8), 861-863.
  • De Simone, G., & Supuran, C. T. (2017). Intrinsically disordered features of carbonic anhydrase IX proteoglycan-like domain. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 107-113.
  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. (n.d.). ResearchGate.
  • Swenson, E. R. (2016). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety, 15(1), 51-58.
  • Nocentini, A., et al. (2020). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Cancers, 12(10), 2848.
  • De Simone, G., et al. (2023). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews.
  • Chen, Z., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 15(15), 3845.
  • Spulber, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823.
  • Nocentini, A., et al. (2021). Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages. Antioxidants, 10(11), 1774.
  • Salmon, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1334-1339.
  • Binding mode of most promising hCA XII inhibitors predicted by molecular docking and energy minimization. (n.d.). ResearchGate.
  • Angeli, A., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. European Journal of Medicinal Chemistry, 166, 363-372.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Piperidine-1-sulfonyl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 4-(Piperidine-1-sulfonyl)-benzoic acid (CAS No. 26840-06-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. As a compound featuring a benzoic acid moiety, a piperidine ring, and a sulfonamide group, it necessitates careful handling and a well-defined disposal protocol. This document synthesizes established safety protocols for related chemical classes to provide a reliable framework for researchers, scientists, and drug development professionals.

Understanding the Hazards: A Proactive Approach to Safety

Key Identified Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these hazards, adherence to stringent safety protocols is not merely procedural but a critical component of responsible laboratory practice.

Pre-Disposal Safety and Handling: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE based on the known hazards of similar chemical structures.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[2][3].
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or dust particles[3][4].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.To avoid inhalation of dusts or aerosols[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations[2][5]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [2].

Step 1: Waste Categorization and Segregation
  • Categorization: Classify this compound as a "non-halogenated organic solid waste." This initial classification is crucial for proper waste stream management.

  • Segregation: Do not mix this compound with other waste streams, particularly halogenated solvents or incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases, to prevent potentially hazardous reactions[3].

Step 2: Containerization
  • Primary Container: If possible, use the original container for disposal. Ensure it is in good condition, properly sealed, and free from external contamination.

  • Waste Container: If the original container is not available or suitable, use a clearly labeled, sealable, and chemically compatible container. The container should be labeled with the full chemical name: "this compound," the CAS number "26840-06-0," and the appropriate hazard symbols.

Step 3: Handling Contaminated Materials

Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be treated as hazardous waste[2]. These items should be collected in a designated, sealed bag or container and disposed of along with the chemical waste.

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

  • Documentation: Complete all required waste disposal forms or online requests as per your institution's procedures[2]. Provide accurate information about the chemical and its quantity.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:
  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation. For solids, avoid creating dust[6].

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal[7]. Dampening the material with a suitable solvent like acetone may be an option to reduce dust, but this should be done with caution and in a well-ventilated area[8].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[3][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Categorize as Non-Halogenated Organic Solid Waste ppe->categorize segregate Segregate from Incompatible Chemicals categorize->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize contaminated_materials Collect Contaminated Materials (e.g., gloves, wipes) containerize->contaminated_materials ehs_request Contact EHS and Complete Waste Disposal Forms contaminated_materials->ehs_request storage Store Securely in Designated Waste Accumulation Area ehs_request->storage pickup Await Scheduled EHS Pickup storage->pickup

Sources

Navigating the Safe Handling of 4-(Piperidine-1-sulfonyl)-benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety Information

Hazard Classification (GHS)Precautionary Measures Summary
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation (Category 2) Causes skin irritation. Wear protective gloves. Wash contaminated skin thoroughly after handling.[1][2]
Serious Eye Damage (Category 1) Causes serious eye damage. Wear eye protection/face protection.[1]
Respiratory Irritation (Category 3) May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[1][2]

Introduction

4-(Piperidine-1-sulfonyl)-benzoic acid is a sulfonyl derivative of benzoic acid incorporating a piperidine moiety. Its specific chemical properties necessitate a robust understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1] Understanding these risks is the first step in implementing effective safety protocols.

Routes of Exposure
  • Ingestion: Harmful if swallowed.[1]

  • Skin Contact: Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye damage.[1]

  • Inhalation: May cause respiratory irritation, particularly if the compound is in a powdered form that can be easily aerosolized.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

Standard Laboratory Attire
  • Laboratory Coat: A long-sleeved lab coat is mandatory to protect against accidental skin contact.

  • Closed-toe Shoes: Must be worn at all times in the laboratory.

Task-Specific PPE Recommendations
TaskRequired PPERationale
Weighing and Aliquoting (Solid) Nitrile gloves, Safety glasses with side shields, N95 RespiratorHigh risk of generating and inhaling airborne particles.
Solution Preparation Nitrile gloves, Chemical splash gogglesPotential for splashes and direct contact with skin and eyes.
Conducting Reactions Nitrile gloves, Chemical splash goggles, Face shield (if splash hazard is high)Increased risk of splashes and energetic reactions.
Post-Reaction Work-up Nitrile gloves, Chemical splash gogglesContinued risk of exposure to the compound and reaction byproducts.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

Operational and Handling Plan

Adherence to safe handling and storage practices is fundamental to preventing accidents and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid, should be conducted in a well-ventilated area.[2] A certified chemical fume hood is recommended.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

Handling Procedures
  • Avoid Dust Formation: When handling the solid, minimize the generation of dust.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.

  • Container Handling: Keep containers tightly closed when not in use.[2]

Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is essential for a safe and compliant laboratory.

Emergency Procedures

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill Assess->Minor Contained & Manageable Major Major Spill Assess->Major Large, Uncontained, or High Hazard Cleanup Personnel Cleanup (with appropriate PPE) Minor->Cleanup Evacuate Evacuate Area Alert EHS Major->Evacuate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.